(Rac)-SAR131675
Descripción
Propiedades
IUPAC Name |
2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-ynyl)-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMPOBVAYMTUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-SAR131675: A Technical Guide to its Mechanism of Action
(Rac)-SAR131675 is a potent and highly selective, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase. [1][2] This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound exerts its biological effects primarily through the specific inhibition of VEGFR-3, a key receptor in lymphangiogenesis—the formation of lymphatic vessels.[1][3] By binding to the ATP-binding site of the VEGFR-3 tyrosine kinase domain, SAR131675 blocks its autophosphorylation and subsequent downstream signaling.[1][4][5] This targeted inhibition leads to a cascade of effects, including the suppression of lymphatic endothelial cell proliferation and migration, ultimately resulting in anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
| Parameter | Target | Value | Assay Conditions | Reference |
| IC₅₀ | VEGFR-3 Tyrosine Kinase Activity | 20 nM | Cell-free assay | [1][5] |
| VEGFR-3 Autophosphorylation | 45 nM | HEK cells | [1][5] | |
| VEGFC-induced Lymphatic Cell Proliferation | ~20 nM | Primary human lymphatic cells | [1][7] | |
| VEGFD-induced Lymphatic Cell Proliferation | ~20 nM | Primary human lymphatic cells | [7] | |
| VEGFC-induced HLMVEC Migration | < 30 nM | Boyden chamber assay | [6] | |
| VEGFA-induced HLMVEC Migration | ~100 nM | Boyden chamber assay | [6] | |
| VEGFC-induced Erk Phosphorylation | ~30 nM | HLMVECs | [8] | |
| VEGFR-2 Tyrosine Kinase Activity | 235 nM | Cell-free assay | [8] | |
| VEGFA-induced VEGFR-2 Phosphorylation | 239 nM | PAEC expressing VEGFR-2 | [8][9] | |
| VEGFR-1 Tyrosine Kinase Activity | > 3 µM | Cell-free assay | [8] | |
| Kᵢ | VEGFR-3 Tyrosine Kinase | ~12 nM | Cell-free assay | [6][8] |
Signaling Pathways
The primary signaling pathway affected by this compound is the VEGFR-3 pathway. Upon binding of its ligands, primarily VEGFC and VEGFD, VEGFR-3 dimerizes and autophosphorylates, initiating downstream signaling cascades that include the ERK1/2 and AKT pathways, which are crucial for cell proliferation, survival, and migration.[10]
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
VEGFR-3 Tyrosine Kinase Activity Assay
Objective: To determine the in vitro inhibitory activity of this compound on VEGFR-3 tyrosine kinase.
Methodology:
-
Recombinant human VEGFR-3 tyrosine kinase domain is incubated with a poly(Glu, Tyr) 4:1 substrate.
-
The reaction is initiated by the addition of ATP.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The phosphorylation of the substrate is measured using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to a reporter enzyme.
-
IC₅₀ values are calculated from the dose-response curves.[8]
Cellular Autophosphorylation Assay
Objective: To assess the inhibitory effect of this compound on VEGFR-3 autophosphorylation in a cellular context.
Methodology:
-
HEK (Human Embryonic Kidney) cells are transiently transfected with a plasmid encoding full-length human VEGFR-3.
-
Cells are serum-starved and then treated with various concentrations of this compound.
-
VEGFR-3 is stimulated with its ligand, VEGFC.
-
Cell lysates are collected, and VEGFR-3 is immunoprecipitated.
-
The phosphorylation status of VEGFR-3 is determined by Western blotting using an anti-phosphotyrosine antibody.
-
IC₅₀ values are determined by quantifying the band intensities.[1][9]
In Vivo Tumor Models
Objective: To evaluate the anti-tumoral and anti-metastatic efficacy of this compound in vivo.
Methodology (4T1 Mammary Carcinoma Model):
-
4T1 murine mammary carcinoma cells are implanted into the mammary fat pads of female BALB/c mice.
-
Once tumors are established, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at specified doses (e.g., 30 and 100 mg/kg/day).
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, primary tumors, lymph nodes, and lungs are harvested.
-
Tumor weight is recorded, and metastatic burden in the lungs and lymph nodes is quantified by histological analysis or colony counting.[1][6]
Effects on Cellular Processes
This compound has been shown to modulate several key cellular processes:
-
Inhibition of Lymphatic Cell Proliferation and Survival: SAR131675 dose-dependently inhibits the proliferation of primary human lymphatic cells induced by VEGFC and VEGFD.[1][7]
-
Inhibition of Cell Migration: It potently inhibits VEGFC-induced migration of human lymphatic microvascular endothelial cells (HLMVECs).[2][6]
-
Reduction of Tumor-Associated Macrophage (TAM) Infiltration: In vivo studies have demonstrated that SAR131675 significantly reduces the infiltration and aggregation of VEGFR-3-expressing TAMs in tumors.[1][11] This is a crucial aspect of its anti-tumoral effect, as TAMs are known to promote tumor growth and metastasis.[1]
-
Anti-angiogenic and Anti-lymphangiogenic Effects in vivo: In various models, including the zebrafish embryo and FGF2-induced angiogenesis models, SAR131675 has demonstrated the ability to impair both blood and lymphatic vessel formation.[6][8]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of VEGFR-3 tyrosine kinase. Its mechanism of action is centered on the blockade of the VEGFR-3 signaling pathway, leading to the inhibition of lymphangiogenesis and a reduction in tumor-associated macrophage infiltration. These actions culminate in significant anti-tumoral and anti-metastatic effects in preclinical models. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug developers interested in the therapeutic potential of targeting the VEGFR-3 pathway. Despite promising preclinical findings, the development of SAR131675 was discontinued due to adverse metabolic effects.[7]
References
- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 5. This compound | VEGFR | TargetMol [targetmol.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. physiciansweekly.com [physiciansweekly.com]
- 11. Specific Inhibition of the VEGFR-3 Tyrosine Kinase by SAR131675 Reduces Peripheral and Tumor Associated Immunosuppressive Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
SAR131675: A Technical Guide to its Potent and Selective Inhibition of VEGFR-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SAR131675, a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). SAR131675 has demonstrated significant anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities in preclinical studies.[1][2] This document details the selectivity profile of SAR131675, outlines the experimental methodologies used to characterize its activity, and illustrates the key signaling pathways and experimental workflows.
Core Mechanism and Selectivity
SAR131675 is an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[3] Its high selectivity for VEGFR-3 is a key characteristic, distinguishing it from many multi-kinase inhibitors. While it shows moderate activity against VEGFR-2, it has significantly less effect on VEGFR-1 and a wide range of other kinases, enzymes, and ion channels.[1][2][4] This selectivity profile suggests a more targeted therapeutic approach with a potentially reduced risk of off-target effects.
Quantitative Selectivity Profile of SAR131675
The following table summarizes the inhibitory activity of SAR131675 against VEGFR family kinases, providing a clear comparison of its potency and selectivity.
| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) | Selectivity Fold (VEGFR-3 vs. Target) |
| VEGFR-3 | Recombinant Human Kinase Assay | 23[4][5] | 12[4] | 1 |
| HEK Cell Autophosphorylation | 45[1][2] | - | 1 | |
| VEGFR-2 | Recombinant Human Kinase Assay | 235[4] | - | ~10[1][2][4] |
| HEK Cell Autophosphorylation | ~280[4] | - | ~6 | |
| PAEC Phosphorylation | 239[3][4] | - | ~10 | |
| VEGFR-1 | Recombinant Human Kinase Assay | >3000[4] | - | >130 |
| HEK Cell Autophosphorylation | ~1000[4] | - | ~22 |
Note: IC50 and Ki values are aggregated from multiple sources. The selectivity fold is calculated based on the IC50 values from the recombinant human kinase assays.
SAR131675 was also found to be inactive against a panel of 65 other kinases, 107 non-kinase enzymes and receptors, and 21 ion channels, further highlighting its specificity.[1][3]
Key Signaling Pathway
The primary target of SAR131675 is the VEGFR-3 signaling pathway, which is crucial for lymphangiogenesis—the formation of new lymphatic vessels.[5] In the context of cancer, this pathway is often exploited by tumors to facilitate metastasis to lymph nodes and distant organs.[5] The ligands VEGF-C and VEGF-D bind to VEGFR-3, leading to receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades like the PI3K/Akt and MAPK pathways, promoting lymphatic endothelial cell proliferation, migration, and survival.[5]
Caption: Simplified VEGFR-3 signaling pathway and the inhibitory action of SAR131675.
Experimental Methodologies
The characterization of SAR131675 involved a series of in vitro and in vivo experiments to determine its potency, selectivity, and therapeutic efficacy.
In Vitro Kinase Activity Assays
Objective: To determine the direct inhibitory effect of SAR131675 on the kinase activity of purified recombinant human VEGFR-3, VEGFR-2, and VEGFR-1.
Methodology Summary:
-
An ELISA-based assay was utilized.
-
Recombinant human VEGFR kinase domains were incubated with the substrate poly(Glu-Tyr) and ATP in the presence of varying concentrations of SAR131675.
-
The extent of substrate phosphorylation was quantified using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).
-
The signal was developed with a chromogenic substrate, and the absorbance was measured to determine the kinase activity.
-
IC50 values were calculated from the dose-response curves.
Cell-Based Autophosphorylation Assays
Objective: To assess the ability of SAR131675 to inhibit VEGFR autophosphorylation in a cellular context.
Methodology Summary:
-
Human Embryonic Kidney (HEK) cells or Porcine Aortic Endothelial Cells (PAEC) were engineered to overexpress full-length human VEGFR-3, VEGFR-2, or VEGFR-1.[1][2][3]
-
Cells were treated with various concentrations of SAR131675 before stimulation with the respective ligands (VEGF-C for VEGFR-3, VEGF-A for VEGFR-1 and VEGFR-2).
-
Cell lysates were collected, and the levels of phosphorylated and total VEGFR were determined by Western blotting or a sandwich ELISA.
-
IC50 values were determined by quantifying the reduction in receptor phosphorylation relative to the total receptor amount.
Cellular Proliferation and Survival Assays
Objective: To evaluate the effect of SAR131675 on the proliferation and survival of primary human lymphatic endothelial cells (HLECs).
Methodology Summary:
-
HLECs were cultured in low-serum media and stimulated with VEGF-C or VEGF-D in the presence of increasing concentrations of SAR131675.[1][2]
-
Cell proliferation and viability were measured after a set incubation period using standard methods such as MTS or MTT assays.
-
The IC50 for the inhibition of ligand-induced proliferation was then calculated.[1][2]
In Vivo Tumor Models
Objective: To investigate the anti-tumoral, anti-lymphangiogenic, and anti-metastatic effects of SAR131675 in relevant animal models.
Methodology Summary:
-
Orthotopic and Syngeneic Tumor Models: Murine tumor cell lines, such as the 4T1 mammary carcinoma, were implanted into the corresponding tissue of immunocompetent mice to mimic human cancer progression.[1]
-
Transgenic Tumor Models: The RIP1-Tag2 transgenic mouse model, which spontaneously develops pancreatic neuroendocrine tumors, was also used.[1]
-
Treatment: Mice bearing established tumors were treated with SAR131675 or a vehicle control, typically via oral administration.
-
Endpoints: Tumor growth was monitored over time. At the end of the study, tumors and relevant organs (e.g., lymph nodes, lungs) were harvested for analysis.
-
Analysis: Tissues were analyzed by immunohistochemistry for markers of lymphangiogenesis, angiogenesis, and immune cell infiltration (e.g., tumor-associated macrophages).[1] The extent of lymph node and distant metastasis was also quantified.
Caption: High-level experimental workflow for the evaluation of SAR131675.
Conclusion
SAR131675 is a potent and highly selective inhibitor of VEGFR-3 with demonstrated preclinical efficacy in reducing tumor growth and metastasis. Its specificity for VEGFR-3 over other kinases suggests a targeted mechanism of action, primarily through the inhibition of lymphangiogenesis. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals working on novel anti-cancer therapies targeting the VEGFR-3 signaling pathway. Although development of SAR131675 was halted during preclinical stages due to adverse metabolic effects, the compound remains a valuable tool for research into the role of VEGFR-3 in health and disease.[5]
References
- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
SAR131675: A Technical Guide to a Selective VEGFR-3 Inhibitor
Introduction
SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis.[1][2] Its high selectivity makes it a valuable tool for researchers in oncology, immunology, and vascular biology to investigate the roles of VEGFR-3 in various physiological and pathological processes. This technical guide provides an in-depth overview of the chemical structure, synthesis, mechanism of action, and experimental protocols related to SAR131675 for professionals in drug development and scientific research.
Chemical Structure and Properties
SAR131675 is a small molecule with a 1,8-naphthyridine-3-carboxamide core. Its systematic IUPAC name is (R)-2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide.
| Property | Value |
| Molecular Formula | C₁₈H₂₂N₄O₄ |
| Molecular Weight | 358.39 g/mol |
| CAS Number | 1433953-83-3 |
| SMILES | CCN1C(N)=C(C(=O)NC)C(=O)C2=CC=C(C#CC(C)(O)COC)N=C12 |
| InChI Key | PFMPOBVAYMTUOX-GOSISDBHSA-N |
Synthesis
While the specific, detailed synthetic route for SAR131675 is proprietary, the general approach to synthesizing such complex small molecules involves a multi-step process. This process begins with the construction of the core 1,8-naphthyridine scaffold, followed by the sequential addition of functional groups. Key steps in this type of synthesis typically include:
-
Heterocycle Formation: Construction of the bicyclic 1,8-naphthyridine core structure.
-
Functionalization: Introduction of the amino, ethyl, and N-methylcarboxamide groups at specific positions on the core.
-
Side-Chain Coupling: Attachment of the butynyl side chain via a coupling reaction, such as a Sonogashira coupling.
-
Chiral Resolution/Asymmetric Synthesis: Establishment of the (R)-stereochemistry at the chiral center of the side chain.
-
Purification: Final purification of the compound, often using techniques like high-performance liquid chromatography (HPLC) to achieve high purity.
Below is a conceptual workflow for the synthesis of SAR131675.
Caption: Conceptual workflow for the synthesis of SAR131675.
Signaling Pathways
SAR131675 exerts its biological effects by selectively inhibiting the tyrosine kinase activity of VEGFR-3. This receptor is primarily activated by its ligands, VEGF-C and VEGF-D. Upon ligand binding, VEGFR-3 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote lymphangiogenesis, cell survival, and migration. SAR131675 acts as an ATP-competitive inhibitor, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor, thereby blocking its activation and subsequent signaling.
The inhibition of VEGFR-3 by SAR131675 has been shown to impact downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Caption: Inhibition of the VEGFR-3 signaling pathway by SAR131675.
Quantitative Data
The inhibitory activity of SAR131675 has been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of SAR131675 against VEGFR Family Kinases
| Target | IC₅₀ (nM) |
| VEGFR-3 | 23[3][4][5] |
| VEGFR-2 | 235[5] |
| VEGFR-1 | >3000[5] |
Table 2: In Vitro Cellular Activity of SAR131675
| Assay | Cell Type | Stimulant | IC₅₀ (nM) |
| VEGFR-3 Autophosphorylation | HEK cells | - | 45[1][4] |
| Lymphatic Cell Proliferation | Primary Human Lymphatic Cells | VEGF-C / VEGF-D | ~20[1][4][6] |
| Erk Phosphorylation | Lymphatic Cells | VEGF-C | ~30[3] |
Experimental Protocols
In Vitro VEGFR-3 Tyrosine Kinase Assay
This assay determines the ability of SAR131675 to inhibit the kinase activity of recombinant human VEGFR-3.
Materials:
-
Recombinant human VEGFR-3
-
ATP
-
Poly(GT) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂, 200 µM Na₃VO₄)
-
SAR131675
-
96-well plates
-
Anti-phosphotyrosine antibody conjugated to HRP
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat 96-well plates with the poly(GT) substrate and incubate overnight at 4°C.
-
Wash the plates with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add the assay buffer containing recombinant VEGFR-3 to each well.
-
Add SAR131675 at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Wash the plates to remove ATP and unbound reagents.
-
Add the anti-phosphotyrosine-HRP antibody and incubate at room temperature.
-
Wash the plates.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percent inhibition for each concentration of SAR131675 and determine the IC₅₀ value.
Caption: Workflow for a typical in vitro tyrosine kinase assay.
Cell-Based VEGFR-3 Autophosphorylation Assay
This assay measures the effect of SAR131675 on the autophosphorylation of VEGFR-3 in a cellular context.
Materials:
-
Cells overexpressing VEGFR-3 (e.g., HEK293-VEGFR3)
-
Cell culture medium
-
SAR131675
-
Lysis buffer
-
Antibodies against total VEGFR-3 and phosphorylated VEGFR-3
-
Western blotting reagents and equipment or ELISA-based detection system
Procedure:
-
Seed the VEGFR-3 overexpressing cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with various concentrations of SAR131675 for a specified time.
-
Lyse the cells to extract proteins.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of total and phosphorylated VEGFR-3 using Western blotting or a specific ELISA kit.
-
Quantify the band intensities (for Western blot) or the ELISA signal.
-
Normalize the phosphorylated VEGFR-3 signal to the total VEGFR-3 signal.
-
Calculate the percent inhibition of autophosphorylation for each concentration of SAR131675 and determine the IC₅₀ value.
Conclusion
SAR131675 is a highly selective and potent inhibitor of VEGFR-3, making it an invaluable research tool for elucidating the role of this receptor in health and disease. This guide provides essential technical information to support the use of SAR131675 in preclinical research and drug development. The detailed data and protocols herein should enable researchers to effectively design and execute experiments to further explore the therapeutic potential of targeting the VEGFR-3 signaling pathway.
References
- 1. Dual FGFR and VEGFR inhibition synergistically restrain hexokinase 2-dependent lymphangiogenesis and immune escape in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy SAR131675 [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
The Biological Activity of SAR131675: A Selective VEGFR-3 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SAR131675 is a potent and highly selective, ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3][4][5] This document provides a comprehensive overview of the biological activity of SAR131675, detailing its mechanism of action, in vitro and in vivo efficacy, and its impact on key signaling pathways. The information presented is intended to serve as a technical guide for researchers and professionals involved in drug development and cancer biology. Quantitative data from various studies are summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's biological profile.
Mechanism of Action
SAR131675 exerts its biological effects primarily through the selective inhibition of VEGFR-3, a key receptor tyrosine kinase involved in lymphangiogenesis, the formation of new lymphatic vessels.[1][3][4][5][6] The binding of its cognate ligands, VEGF-C and VEGF-D, to VEGFR-3 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for the proliferation, survival, and migration of lymphatic endothelial cells (LECs).[7]
SAR131675 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR-3 kinase domain and preventing the transfer of phosphate from ATP to the tyrosine residues.[1][2] This blockade of autophosphorylation effectively abrogates the downstream signaling cascade, leading to the inhibition of lymphangiogenesis.[5] While highly selective for VEGFR-3, SAR131675 exhibits moderate activity against VEGFR-2 and minimal activity against VEGFR-1.[5] The compound has been shown to have no direct cytotoxic or cytostatic effects on a wide range of tumor cells, highlighting its specific mechanism of action.[3][4]
Signaling Pathway
The binding of VEGF-C or VEGF-D to VEGFR-3 initiates a signaling cascade that is inhibited by SAR131675. The simplified pathway is depicted below:
Quantitative Data
The biological activity of SAR131675 has been quantified in various in vitro and in vivo studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics.
Table 1: In Vitro Kinase and Cell-Based Assay Data
| Target/Assay | Description | IC50 (nM) | Reference |
| VEGFR-3 Kinase Activity | Inhibition of recombinant human VEGFR-3 tyrosine kinase activity. | 20 | [5] |
| VEGFR-3 Autophosphorylation | Inhibition of VEGFR-3 autophosphorylation in HEK293 cells. | 45 | [4][5] |
| VEGFR-2 Kinase Activity | Inhibition of recombinant human VEGFR-2 tyrosine kinase activity. | 235 | |
| VEGFR-1 Kinase Activity | Inhibition of recombinant human VEGFR-1 tyrosine kinase activity. | >3000 | |
| hLEC Proliferation (VEGF-C induced) | Inhibition of human lymphatic endothelial cell proliferation induced by VEGF-C. | ~20 | [5] |
| hLEC Proliferation (VEGF-D induced) | Inhibition of human lymphatic endothelial cell proliferation induced by VEGF-D. | ~20 | [5] |
Table 2: In Vivo Efficacy Data
| Tumor Model | Treatment | Outcome | Reference |
| 4T1 Mammary Carcinoma | 30 mg/kg/day, oral | 24% tumor growth inhibition | [5] |
| 4T1 Mammary Carcinoma | 100 mg/kg/day, oral | 50% tumor growth inhibition, reduced lymph node and lung metastasis | [5] |
| RIP1-Tag2 Pancreatic Neuroendocrine Tumor | 100 mg/kg/day, oral | 62% reduction in tumor burden (intervention study) | |
| RIP1-Tag2 Pancreatic Neuroendocrine Tumor | 100 mg/kg/day, oral | 42% decrease in angiogenic islets (prevention study) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro VEGFR-3 Kinase Assay
This assay measures the ability of SAR131675 to inhibit the phosphorylation of a substrate by the VEGFR-3 enzyme.
-
Materials: Recombinant human VEGFR-3 enzyme, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), ATP, Poly(Glu, Tyr) 4:1 substrate, SAR131675, 96-well plates, Kinase-Glo® Luminescent Kinase Assay Kit.
-
Procedure:
-
Prepare a master mix containing kinase assay buffer, ATP, and the poly(Glu, Tyr) substrate.
-
Dispense 25 µL of the master mix into each well of a 96-well plate.
-
Add 5 µL of SAR131675 at various concentrations to the test wells. For control wells, add 5 µL of the vehicle (e.g., DMSO).
-
To initiate the reaction, add 20 µL of diluted VEGFR-3 enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition relative to the control and determine the IC50 value.
-
Cellular VEGFR-3 Autophosphorylation Assay
This assay assesses the ability of SAR131675 to inhibit the autophosphorylation of VEGFR-3 in a cellular context.
-
Cell Line: Human Embryonic Kidney (HEK293) cells overexpressing VEGFR-3.
-
Procedure:
-
Seed HEK293-VEGFR-3 cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of SAR131675 for 1-2 hours.
-
Stimulate the cells with VEGF-C for 10-15 minutes to induce VEGFR-3 autophosphorylation.
-
Lyse the cells and quantify the level of phosphorylated VEGFR-3 using a phospho-VEGFR-3 specific ELISA kit.
-
Determine the IC50 value by plotting the percentage of inhibition of phosphorylation against the log concentration of SAR131675.
-
Human Lymphatic Endothelial Cell (hLEC) Proliferation Assay
This assay evaluates the effect of SAR131675 on the proliferation of primary human lymphatic endothelial cells.
-
Cell Line: Primary Human Lymphatic Endothelial Cells (hLECs).
-
Procedure:
-
Seed hLECs in 96-well plates in a low-serum medium and allow them to attach.
-
Add various concentrations of SAR131675 to the wells.
-
Stimulate the cells with a pro-proliferative concentration of VEGF-C or VEGF-D.
-
Incubate the cells for 48-72 hours.
-
Assess cell viability and proliferation using a suitable method, such as the MTS or MTT assay.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
-
In Vivo 4T1 Mammary Carcinoma Model
This orthotopic mouse model is used to evaluate the anti-tumor and anti-metastatic efficacy of SAR131675.
-
Animal Model: Female BALB/c mice.
-
Procedure:
-
Inject 4T1 murine breast cancer cells into the mammary fat pad of the mice.
-
Once tumors are palpable, randomize the mice into treatment and control groups.
-
Administer SAR131675 (e.g., 30 or 100 mg/kg/day) or vehicle control orally.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, sacrifice the mice and excise the primary tumors, lymph nodes, and lungs.
-
Analyze the primary tumor weight and assess the extent of lymph node and lung metastasis.
-
In Vivo RIP1-Tag2 Pancreatic Neuroendocrine Tumor Model
This transgenic mouse model of spontaneous tumor development is used to assess the effect of SAR131675 on tumor progression.
-
Animal Model: RIP1-Tag2 transgenic mice.
-
Procedure:
-
Prevention Study: Treat mice with SAR131675 or vehicle starting at a pre-neoplastic stage (e.g., 5 weeks of age) for a defined period. At the end of the treatment, sacrifice the mice and quantify the number of angiogenic islets in the pancreas.
-
Intervention Study: Treat mice with established tumors with SAR131675 or vehicle. Monitor tumor burden over time.
-
Survival Study: Treat mice with advanced tumors with SAR131675 or vehicle and monitor survival.
-
Experimental Workflows
The following diagrams illustrate the general workflows for the in vitro and in vivo studies described.
Conclusion
SAR131675 is a potent and selective inhibitor of VEGFR-3 with significant anti-lymphangiogenic, anti-tumor, and anti-metastatic activities demonstrated in preclinical models.[5] Its high selectivity for VEGFR-3 over other kinases suggests a favorable therapeutic window. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of SAR131675 and other selective VEGFR-3 inhibitors. The detailed understanding of its biological activity is crucial for designing future studies and exploring its full therapeutic potential in oncology and other diseases where lymphangiogenesis plays a pathological role. Despite promising preclinical findings, the development of SAR131675 was reportedly terminated due to adverse metabolic effects, a factor to consider in the development of new molecules targeting this pathway.[8]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Rip1Tag2 Transgenic Mouse Model | Springer Nature Experiments [experiments.springernature.com]
- 7. Dual FGFR and VEGFR inhibition synergistically restrain hexokinase 2-dependent lymphangiogenesis and immune escape in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
SAR131675: A Technical Overview of Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAR131675 is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1] This technical guide provides a comprehensive overview of the available preclinical information on SAR131675, with a focus on its mechanism of action. Due to the termination of its development during the preclinical phase, publicly available quantitative pharmacokinetic and bioavailability data for SAR131675 is limited.[2] This document, therefore, outlines the established signaling pathway of SAR131675 and provides detailed, generalized experimental protocols for the assessment of pharmacokinetic and bioavailability parameters for small molecule inhibitors of this class.
Mechanism of Action: Inhibition of the VEGFR-3 Signaling Pathway
SAR131675 exerts its biological effects through the specific inhibition of VEGFR-3, a key receptor in the process of lymphangiogenesis (the formation of lymphatic vessels).[3][4] The binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3 triggers the autophosphorylation of the receptor, initiating a cascade of downstream signaling events.[2][3] These signaling pathways, primarily the ERK1/2 and AKT pathways, are crucial for the proliferation, migration, and survival of lymphatic endothelial cells.[3][5]
In pathological conditions such as cancer, the upregulation of the VEGF-C/VEGF-D/VEGFR-3 axis can promote tumor lymphangiogenesis, facilitating metastasis to lymph nodes.[2] SAR131675 acts by blocking the ATP-binding site of the VEGFR-3 tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling.[1][3] This disruption of the VEGFR-3/ERK1/2/AKT pathway underlies the anti-lymphangiogenic and potential anti-tumor effects of SAR131675.[3]
Pharmacokinetics and Bioavailability of SAR131675
As of the date of this document, specific quantitative pharmacokinetic (PK) and bioavailability data for SAR131675 from dedicated preclinical or clinical studies are not publicly available. In vivo studies in mice have been reported, indicating that the compound was well-tolerated, but detailed PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability have not been disclosed.[1]
The table below is a template illustrating the typical pharmacokinetic parameters that would be determined for a small molecule inhibitor like SAR131675.
| Parameter | Description | Value for SAR131675 |
| Cmax | Maximum (peak) plasma drug concentration | Not Available |
| Tmax | Time to reach Cmax | Not Available |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Not Available |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | Not Available |
| t1/2 | Elimination half-life | Not Available |
| CL | Clearance | Not Available |
| Vd | Volume of distribution | Not Available |
| F (%) | Absolute oral bioavailability | Not Available |
Generalized Experimental Protocols for Preclinical Pharmacokinetic and Bioavailability Assessment
The following sections describe standardized methodologies for evaluating the pharmacokinetic and bioavailability profiles of a small molecule inhibitor such as SAR131675.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of the test compound after intravenous and oral administration in a relevant animal model (e.g., mouse, rat).
Methodology:
-
Animal Model: Healthy, male and female adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), with an age and weight range appropriate for the species, are used. Animals are acclimatized for at least one week before the study.
-
Housing and Diet: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. Food is typically withheld overnight before oral dosing.
-
Drug Formulation and Administration:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and a solubilizing agent like Solutol HS 15) to achieve the desired concentration for a bolus injection via the tail vein.
-
Oral (PO): The compound is suspended or dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage.
-
-
Dosing: At least two dose levels are typically evaluated for each route of administration.
-
Blood Sampling:
-
Serial blood samples (approximately 50-100 µL) are collected from a suitable site (e.g., saphenous vein or tail vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.
-
-
Plasma Preparation: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.
-
Bioanalytical Method:
-
Plasma concentrations of the compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
The method should be sensitive, specific, and demonstrate acceptable linearity, accuracy, and precision.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Absolute Bioavailability Study
Objective: To determine the fraction of the orally administered dose that reaches systemic circulation.
Methodology:
-
Study Design: A crossover study design is often preferred, where the same group of animals receives both the IV and PO doses with a sufficient washout period between administrations.[6] If a crossover design is not feasible, a parallel study design with separate groups for IV and PO administration can be used.
-
Dose Selection: The IV and PO doses should be selected to ensure that the resulting plasma concentrations are well within the linear range of the bioanalytical method.
-
Data Analysis:
-
The absolute bioavailability (F) is calculated using the following formula: F (%) = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100
-
AUC values are dose-normalized to account for any differences in the administered doses.
-
Conclusion
SAR131675 is a selective VEGFR-3 inhibitor that has demonstrated preclinical activity through the modulation of the VEGFR-3/ERK1/2/AKT signaling pathway. While detailed, quantitative pharmacokinetic and bioavailability data for SAR131675 are not publicly available, this guide provides a framework for understanding its mechanism of action and the standard methodologies used to assess the pharmacokinetic properties of similar small molecule inhibitors. The provided experimental protocols serve as a comprehensive reference for researchers and professionals in the field of drug development.
References
- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. Two Birds, One Stone: Double Hits on Tumor Growth and Lymphangiogenesis by Targeting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are VEGFR3 antagonists and how do they work? [synapse.patsnap.com]
- 6. Switch over from intravenous to oral therapy: A concise overview - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of SAR131675: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo efficacy of SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase. SAR131675 has demonstrated significant anti-tumor, anti-lymphangiogenic, and anti-metastatic activities in various preclinical models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
SAR131675 selectively inhibits VEGFR-3, a key receptor in the formation of lymphatic vessels (lymphangiogenesis).[1] It also exhibits moderate activity against VEGFR-2, a primary mediator of angiogenesis (blood vessel formation).[2][3] The primary ligands for VEGFR-3, VEGF-C and VEGF-D, play a crucial role in tumor lymphangiogenesis, which is often associated with metastasis to lymph nodes.[4] By blocking the VEGFR-3 signaling pathway, SAR131675 can inhibit the growth and spread of tumors. Furthermore, VEGFR-3 is expressed on tumor-associated macrophages (TAMs), and its inhibition by SAR131675 has been shown to reduce TAM infiltration into tumors, thereby modulating the tumor microenvironment.[3][5]
Signaling Pathway of SAR131675 Action
Caption: SAR131675 signaling pathway.
In Vivo Efficacy Studies: Data Summary
The in vivo anti-tumor efficacy of SAR131675 has been evaluated in several well-characterized animal models. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy in 4T1 Murine Mammary Carcinoma Model
| Parameter | Vehicle Control | SAR131675 (30 mg/kg/day) | SAR131675 (100 mg/kg/day) | Reference |
| Tumor Volume Reduction | - | 24% (p < 0.05) | 50% (p < 0.001) | [6] |
| Lung Metastases | - | Significant Reduction | Significant Reduction | [6][7] |
| TAM Infiltration | - | - | Significant Reduction | [3] |
Table 2: Efficacy in RIP1-Tag2 Transgenic Mouse Model of Pancreatic Neuroendocrine Tumors
| Study Type | Parameter | Vehicle Control | SAR131675 (100 mg/kg/day) | Reference |
| Prevention Study | Reduction in Angiogenic Islets | - | 42% (p < 0.001) | [4][6] |
| Intervention Study | Reduction in Tumor Burden | - | 62% (p < 0.05) | [4][6] |
| Survival Study | Increased Survival | - | Significant Increase (p = 0.01) | [6] |
Table 3: Efficacy in Murine Colorectal Cancer Liver Metastasis (CLM) Model
| Parameter | Vehicle Control | SAR131675 | Reference |
| Tumor Burden | - | Significant Reduction | [5][8] |
| F4/80+ Macrophages in Liver | - | Significant Reduction | [5] |
| CD45+ Leukocytes in Liver (Day 22) | - | Significant Reduction | [5] |
Table 4: Anti-Angiogenic and Anti-Lymphangiogenic Effects in Sponge Implant Model
| Parameter | Vehicle Control | FGF2-Stimulated | SAR131675 (100 mg/kg/day) + FGF2 | Reference |
| VEGFR-3 Levels | - | Increased | ~50% Reduction | [2] |
| Hemoglobin Content | - | Increased | ~50% Reduction | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for the key in vivo experiments cited.
4T1 Murine Mammary Carcinoma Model
-
Animal Model: Female BALB/c mice.[6]
-
Tumor Cell Implantation: 4T1 mammary carcinoma cells are implanted orthotopically into the mammary fat pads of the mice.[6]
-
Treatment: Mice are treated orally with either vehicle or SAR131675 at doses of 30 and 100 mg/kg/day.[6] Treatment typically begins 5 days after implantation and continues for 21 days.[6]
-
Efficacy Endpoints:
-
Tumor Volume: Measured regularly with calipers.[6]
-
Metastasis: Lungs are harvested at the end of the study, and the number of surface metastases is counted.[6]
-
Biomarker Analysis: Tumor lysates can be analyzed for murine VEGFR-3 levels by ELISA.[6] Lymph nodes can be assessed for osteopontin levels.[6]
-
RIP1-Tag2 Transgenic Mouse Model
-
Animal Model: RIP1-Tag2 transgenic mice, which spontaneously develop pancreatic neuroendocrine tumors.[6]
-
Study Designs:
-
Prevention Study: Treatment with vehicle or SAR131675 (100 mg/kg/day) from week 5 to week 10. The number of angiogenic islets is measured at 10 weeks.[4][6]
-
Intervention Study: Treatment with vehicle or SAR131675 (100 mg/kg/day) from week 10 to week 12.5. Total tumor volume is calculated at the end of the treatment period.[4][6]
-
Survival Study: Daily treatment with vehicle or SAR131675 (100 mg/kg/day) starting from week 12. Survival is monitored over time.[6]
-
-
Efficacy Endpoints: Number of angiogenic islets, tumor burden, and overall survival.[6]
Murine Colorectal Cancer Liver Metastasis (CLM) Model
-
Animal Model: Mice undergo intrasplenic injection of colorectal cancer cells to induce liver metastasis.[5][8]
-
Efficacy Endpoints:
Sponge Implant Model for Angiogenesis and Lymphangiogenesis
-
Animal Model: Mice are anesthetized, and sterile sponge disks impregnated with Fibroblast Growth Factor 2 (FGF2) or PBS are subcutaneously implanted on their backs.[4][6]
-
Treatment: Daily oral treatment with SAR131675 (30, 100, and 300 mg/kg/day) starts on the day of sponge implantation.[4]
-
Efficacy Endpoints: After 7 days, the sponges are removed and analyzed for:
Experimental Workflows
Visualizing the experimental workflows can aid in understanding the study designs.
4T1 Mammary Carcinoma Experimental Workflow
Caption: 4T1 Mammary Carcinoma Workflow.
RIP1-Tag2 Staged Intervention Workflow
Caption: RIP1-Tag2 Staged Intervention Workflow.
Conclusion
The in vivo data for SAR131675 strongly support its role as a potent anti-tumor and anti-metastatic agent, primarily through the inhibition of VEGFR-3-mediated lymphangiogenesis and modulation of the tumor immune microenvironment. The consistent efficacy across multiple, distinct tumor models highlights its potential as a therapeutic candidate. It is important to note that despite these promising preclinical findings, the development of SAR131675 was discontinued during preclinical stages due to adverse metabolic effects.[7] Nevertheless, the studies on SAR131675 provide valuable insights into the therapeutic potential of selective VEGFR-3 inhibition in oncology.
References
- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 2. selleckchem.com [selleckchem.com]
- 3. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis | MDPI [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of VEGFR-3 in Orchestrating Lymphangiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the pivotal role of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) in the intricate process of lymphangiogenesis. We will explore the molecular signaling cascades, present key quantitative data from seminal studies, and provide detailed experimental methodologies to empower further research and therapeutic development in this critical area of vascular biology.
Introduction: VEGFR-3 as the Master Regulator of Lymphatic Development
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a receptor tyrosine kinase, is a cornerstone in the formation and maintenance of the lymphatic system.[1][2] Its expression is predominantly localized to lymphatic endothelial cells (LECs).[3][4] The interaction of VEGFR-3 with its cognate ligands, Vascular Endothelial Growth Factor-C (VEGF-C) and Vascular Endothelial Growth Factor-D (VEGF-D), initiates a signaling cascade that governs LEC proliferation, migration, and survival—the fundamental processes of lymphangiogenesis.[1][5][6][7] Dysregulation of the VEGFR-3 signaling axis is implicated in a spectrum of pathologies, including cancer metastasis, lymphedema, and inflammatory disorders, making it a compelling target for therapeutic intervention.[1][8][9][10]
The VEGFR-3 Signaling Network
Upon ligand binding, VEGFR-3 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[11] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of two principal downstream pathways: the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][5][7][12]
The PI3K/AKT pathway is primarily associated with cell survival and migration.[6] Activated AKT can phosphorylate a multitude of downstream targets, promoting cell growth and inhibiting apoptosis. The MAPK/ERK pathway , on the other hand, is a key driver of cell proliferation and differentiation.[1][5]
Several other signaling molecules and co-receptors modulate VEGFR-3 signaling. Neuropilins (NRP1 and NRP2) can act as co-receptors, enhancing ligand binding and signaling.[3] The EphrinB2 receptor has been shown to interact with VEGFR-3 and regulate its internalization. Furthermore, the transcription factor Prox1, a master regulator of lymphatic cell fate, engages in a crucial feedback loop with VEGFR-3, where Prox1 directly upregulates VEGFR-3 expression, and VEGFR-3 signaling, in turn, is necessary to maintain Prox1 expression in LEC progenitors.[13][14][15]
DOT script for VEGFR-3 Signaling Pathway
Figure 1: VEGFR-3 Signaling Pathway. A simplified diagram illustrating the major signaling cascades initiated by VEGFR-3 activation in lymphatic endothelial cells.
Quantitative Data on VEGFR-3 Function
The following tables summarize key quantitative findings from studies investigating the role of VEGFR-3 in lymphangiogenesis.
Table 1: In Vitro Effects of VEGFR-3 Activation
| Parameter | Cell Type | Treatment | Concentration | Result | Reference |
| Lymphatic Sprouting | Rat Mesentery Cultures | VEGF-C | 100 ng/ml | Significant increase in lymphatic sprout extensions | [16] |
| Cell Proliferation | BaF3 cells expressing VEGFR-3 | VEGF-C | 100 ng/ml | Maximal viability | [9] |
| Cell Proliferation | Porcine Aortic Endothelial (PAE) cells expressing VEGFR-3 | VEGF-C | Dose-dependent | Stimulation of growth | [14] |
| Cell Survival | Human Lymphatic Endothelial Cells (HLECs) | VEGF-C | 100 ng/ml | Potent inhibition of apoptosis | [9] |
| Cell Survival | Human Lymphatic Endothelial Cells (HLECs) | VEGF-D | 500 ng/ml | Potent inhibition of apoptosis | [9] |
| Cell Migration | Human Microvascular Endothelial Cells (HMVECs) | VEGF-C156S (VEGFR-3 specific) | 3 µg/ml | Stimulation of migration | [9] |
| Barrier Function (TER) | Human Microvascular Lymphatic Endothelial Cells (HMLEC-d) | VEGF-C | EC50: 4.13 nM | Decrease in transendothelial resistance | [17] |
| Barrier Function (TER) | Human Microvascular Lymphatic Endothelial Cells (HMLEC-d) | VEGF-C156S | EC50: 2.25 nM | Decrease in transendothelial resistance | [17] |
Table 2: In Vivo Effects of VEGFR-3 Modulation
| Model | Intervention | Parameter Measured | Result | Reference |
| Orthotopic Breast Cancer (Mouse) | Anti-VEGFR-3 antibody | Lymph node & distant metastases | Potent suppression | [5] |
| Orthotopic Breast Cancer (Mouse) | Anti-VEGFR-2 antibody | Lymph node & distant metastases | Less effective suppression than anti-VEGFR-3 | [5] |
| Lung Carcinoma (Mouse) | Soluble VEGFR-3-Ig | Axillary lymph node volume | 79.6% reduction (not statistically significant) | [8] |
| Lung Carcinoma (Mouse) | Adenovirus expressing soluble VEGFR-3 (AdR3-Ig) | Axillary lymph node volume | Statistically significant reduction (p<0.001) | [8] |
| 4T1 Mammary Carcinoma (Mouse) | SAR131675 (VEGFR-3 inhibitor) | Tumor volume | 50% reduction at 100 mg/kg/d (p<0.001) | [18] |
| 4T1 Mammary Carcinoma (Mouse) | SAR131675 (VEGFR-3 inhibitor) | Lymph node invasion & lung metastasis | Significant reduction | [18] |
| Chronic Skin Inflammation (K14-VEGF-A Tg Mouse) | Anti-VEGFR-3 antibody | Number of lymphatic vessels | Significant reduction | [19] |
| Ilk Knockout Mouse (Adult) | Endothelial-specific Ilk deletion | Dermal lymph vessel density | Significant increase | [1] |
| p50 NF-κB Knockout Mouse | Germline p50 deletion | Density of VEGFR-3+ lymphatic vessels in lung | 30% decrease (p=0.03) | [20] |
Table 3: Ligand-Receptor Binding Affinities and Receptor Densities
| Ligand | Receptor | Method | Dissociation Constant (Kd) / Affinity Constant (Kaff) | Reference |
| VEGF-C | VEGFR-3 | Scatchard analysis | 135 pM | [21] |
| VEGF-C | VEGFR-2 | Scatchard analysis | 410 pM | [21] |
| hVEGF-Csf | VEGFR-3 | Isothermal Titration Calorimetry | 310 ± 50 nM | |
| hVEGF-Csf C137A | VEGFR-3 | Isothermal Titration Calorimetry | 280 ± 30 nM | |
| Peptide III (WHWLPNLRHYAS) | VEGFR-3 | ELISA | Kaff: 174.8 ± 31.1 µg/mL | [22] |
| VEGF-D | VEGFR-3 | ELISA | Kaff: 264.01 ± 56.7 µg/mL | [22] |
| Receptor | Cell Type | Method | Receptor Density (receptors/cell) | Reference |
| VEGFR-3 | Human Umbilical Vein Endothelial Cells (HUVECs) | Quantitative Fluorescence | ~3000 | [23] |
| VEGFR-3 | Lymphatic Endothelial Cells (LECs) | Quantitative Fluorescence | ~7400 | [23] |
Detailed Experimental Protocols
In Vitro Lymphatic Endothelial Cell Proliferation Assay
This protocol is adapted from methodologies used to assess the mitogenic effects of VEGF-C on LECs.
Objective: To quantify the effect of VEGFR-3 activation on the proliferation of lymphatic endothelial cells.
Materials:
-
Primary Human Dermal Lymphatic Endothelial Cells (HDLECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2MV)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-C
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HDLECs into a 96-well plate at a density of 5,000 cells per well in complete growth medium. Allow cells to adhere overnight.
-
Serum Starvation: The following day, aspirate the medium and replace it with basal medium containing 0.5-1% FBS. Incubate for 12-24 hours to synchronize the cells in a quiescent state.
-
Treatment: Prepare serial dilutions of recombinant human VEGF-C in low-serum medium. Aspirate the starvation medium and add 100 µL of the VEGF-C dilutions to the respective wells. Include a negative control (low-serum medium only) and a positive control (complete growth medium).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Quantification of Proliferation:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.
-
WST-1/XTT Assay: Add 10 µL of WST-1 or XTT reagent to each well and incubate for 2-4 hours. Read absorbance at 450 nm.
-
CyQUANT Assay: Lyse the cells and measure DNA content using the CyQUANT dye according to the manufacturer's instructions. Read fluorescence at the appropriate excitation/emission wavelengths.
-
-
Data Analysis: Normalize the absorbance/fluorescence readings to the negative control. Plot the proliferation rate as a function of VEGF-C concentration to determine the dose-response relationship.
In Vivo Mouse Model of Tumor Lymphangiogenesis and Metastasis
This protocol provides a framework for assessing the impact of VEGFR-3 inhibition on tumor-induced lymphangiogenesis and subsequent lymph node metastasis.
Objective: To evaluate the efficacy of a VEGFR-3 inhibitor in preventing tumor metastasis to regional lymph nodes.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)
-
Tumor cell line known to metastasize via the lymphatics (e.g., 4T1 murine breast cancer cells, LNM35 human lung cancer cells)
-
VEGFR-3 inhibitor (e.g., antagonistic antibody mF4-31C1, soluble receptor VEGFR-3-Ig, or a small molecule inhibitor like SAR131675)
-
Calipers for tumor measurement
-
Antibodies for immunohistochemistry (e.g., anti-LYVE-1 or anti-Podoplanin for lymphatic vessels, anti-cytokeratin for tumor cells)
-
Microscope with imaging software
Procedure:
-
Tumor Cell Implantation: Inject 1 x 10^6 tumor cells orthotopically (e.g., into the mammary fat pad for 4T1 cells) or subcutaneously into the flank of the mice.
-
Treatment: Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment and control groups. Administer the VEGFR-3 inhibitor (e.g., intraperitoneal injection of 40 mg/kg antibody twice weekly) or vehicle control for the duration of the study.
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (width² x length)/2.
-
Endpoint and Tissue Collection: At a predetermined endpoint (e.g., when tumors in the control group reach a specific size, or after a set number of weeks), euthanize the mice. Carefully dissect the primary tumor and the draining lymph nodes (e.g., axillary and brachial lymph nodes for mammary fat pad tumors).
-
Quantification of Lymphangiogenesis:
-
Fix a portion of the primary tumor in formalin and embed in paraffin.
-
Perform immunohistochemistry on tumor sections using an anti-LYVE-1 or anti-Podoplanin antibody to stain lymphatic vessels.
-
Capture images of multiple fields of view at the tumor periphery and within the tumor.
-
Quantify lymphatic vessel density (LVD) by measuring the percentage of the stained area or by counting the number of vessels per unit area using image analysis software.
-
-
Quantification of Lymph Node Metastasis:
-
Measure the volume of the dissected lymph nodes.
-
Fix the lymph nodes in formalin and embed in paraffin.
-
Perform serial sectioning of the lymph nodes and stain with hematoxylin and eosin (H&E) and an anti-cytokeratin antibody to identify tumor cell micrometastases.
-
Quantify the metastatic burden by measuring the tumor area within the lymph node or by scoring the presence or absence of metastases in each lymph node.
-
-
Data Analysis: Compare tumor growth rates, LVD, lymph node volume, and metastatic burden between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Chromatin Immunoprecipitation (ChIP) for Prox1 Binding to the VEGFR-3 Promoter
This protocol is based on studies demonstrating the direct regulation of VEGFR-3 by the transcription factor Prox1.
Objective: To determine if Prox1 directly binds to the promoter region of the Vegfr3 gene in lymphatic endothelial cells.
Materials:
-
Cultured primary LECs
-
Formaldehyde (1% solution)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP-grade anti-Prox1 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers specific for putative Prox1 binding sites in the Vegfr3 promoter
-
qPCR master mix and instrument
Procedure:
-
Cross-linking: Treat cultured LECs with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in nuclear lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with either the anti-Prox1 antibody or the control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantitative PCR (qPCR):
-
Resuspend the purified DNA in water.
-
Perform qPCR using primers designed to amplify specific regions of the Vegfr3 promoter containing putative Prox1 binding sites. Include a negative control region that is not expected to bind Prox1.
-
Analyze the results by calculating the percentage of input DNA that is immunoprecipitated for each primer set.
-
-
Data Analysis: Compare the enrichment of the Vegfr3 promoter regions in the Prox1 ChIP to the IgG control. A significant enrichment indicates direct binding of Prox1 to that region.
DOT script for Experimental Workflow: In Vivo Tumor Lymphangiogenesis Model
Figure 2: Experimental Workflow. A flowchart outlining the key steps in an in vivo mouse model to assess the effect of VEGFR-3 inhibition on tumor lymphangiogenesis and metastasis.
Conclusion and Future Directions
VEGFR-3 signaling is unequivocally a central axis in the regulation of lymphangiogenesis. The intricate network of downstream effectors and regulatory partners highlights the complexity of this system. The quantitative data presented herein underscores the potent effects of modulating this pathway, with significant implications for both physiological and pathological processes. The detailed experimental protocols provide a foundation for researchers to further dissect the nuances of VEGFR-3 biology and to evaluate novel therapeutic strategies.
Future research should continue to explore the context-dependent nature of VEGFR-3 signaling, including the roles of different ligands, co-receptors, and the interplay with other signaling pathways in various disease models. The development of more selective and potent VEGFR-3 inhibitors holds great promise for the treatment of lymphatic-related diseases, particularly in the realm of oncology, where targeting tumor lymphangiogenesis is a key strategy to prevent metastatic spread. A deeper understanding of the molecular mechanisms governing VEGFR-3 function will be paramount to translating these promising preclinical findings into effective clinical therapies.
References
- 1. Identification of ILK as a critical regulator of VEGFR3 signalling and lymphatic vascular growth | The EMBO Journal [link.springer.com]
- 2. Activated forms of VEGF-C and VEGF-D provide improved vascular function in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Inhibition of VEGFR-3 activation with the antagonistic antibody more potently suppresses lymph node and distant metastases than inactivation of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Isolated lymphatic endothelial cells transduce growth, survival and migratory signals via the VEGF‐C/D receptor VEGFR‐3 | The EMBO Journal [link.springer.com]
- 10. Deletion of Vascular Endothelial Growth Factor C (VEGF-C) and VEGF-D Is Not Equivalent to VEGF Receptor 3 Deletion in Mouse Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. abeomics.com [abeomics.com]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. The Prox1–Vegfr3 feedback loop maintains the identity and the number of lymphatic endothelial cell progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VEGF-C Induces Lymphangiogenesis and Angiogenesis in the Rat Mesentery Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. VEGF-C Alters Barrier Function of Cultured Lymphatic Endothelial Cells Through a VEGFR-3-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Stimulation of lymphangiogenesis via VEGFR-3 inhibits chronic skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of Prox1 and VEGFR-3 expression and lymphatic phenotype in normal organs of mice lacking p50 subunit of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Identification of high-affinity VEGFR3-binding peptides through a phage-displayed random peptide library - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification and cell-to-cell variation of vascular endothelial growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
SAR131675: A Technical Guide for Cancer Research Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
SAR131675 is a potent and highly selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] Extensive preclinical research has demonstrated its significant anti-lymphangiogenic, antitumoral, and antimetastatic activities, positioning it as a valuable tool for investigating the role of the VEGF-C/VEGF-D/VEGFR-3 axis in cancer progression.[1][3][4] This technical guide provides a comprehensive overview of SAR131675, including its mechanism of action, key experimental data, and detailed protocols to facilitate its use in a research setting. Though its clinical development was halted due to adverse metabolic effects, its specificity makes it a critical research compound.[5][6]
Mechanism of Action
SAR131675 selectively targets the tyrosine kinase domain of VEGFR-3, a key receptor in the development and maintenance of the lymphatic system. The binding of its ligands, VEGF-C and VEGF-D, induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote lymphatic endothelial cell proliferation, survival, and migration.[6] SAR131675 effectively blocks these processes. In cancer, tumor cells can co-opt this pathway to induce lymphangiogenesis, facilitating metastatic spread to lymph nodes and distant organs.[1][7] Furthermore, VEGFR-3 is expressed on other cell types within the tumor microenvironment, including tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), where it contributes to an immunosuppressive milieu.[1][4][8] By inhibiting VEGFR-3, SAR131675 not only curtails tumor lymphangiogenesis but also modulates the immune landscape of the tumor.[8][9][10]
Signaling Pathways
The primary signaling pathway inhibited by SAR131675 is the VEGFR-3 cascade. Upon ligand binding, VEGFR-3 activates downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT cascades, which are crucial for cell proliferation and survival.[6][11] In ovarian cancer cells, SAR131675 has been shown to suppress VEGF-C-induced phosphorylation of both ERK1/2 and AKT.[11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 4. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Specific Inhibition of the VEGFR-3 Tyrosine Kinase by SAR131675 Reduces Peripheral and Tumor Associated Immunosuppressive Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. physiciansweekly.com [physiciansweekly.com]
Preclinical Profile of SAR131675: A Selective VEGFR-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). The information presented herein is intended to support further research and development efforts by detailing the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its preclinical evaluation.
Core Mechanism of Action
SAR131675 is an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1] Its primary mechanism involves blocking the activation of VEGFR-3 by its ligands, VEGF-C and VEGF-D, thereby inhibiting downstream signaling pathways crucial for lymphangiogenesis (the formation of lymphatic vessels).[2][3] This targeted inhibition of VEGFR-3 has demonstrated significant anti-tumoral, anti-metastatic, and anti-lymphangiogenic activities in various preclinical models.[4]
Quantitative In Vitro Data
The following tables summarize the key quantitative data for SAR131675 from in vitro assays, demonstrating its potency and selectivity.
Table 1: Kinase Inhibition Profile
| Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity vs. VEGFR-3 |
| VEGFR-3 | Cell-free | 23 | 12 | - |
| VEGFR-2 | Cell-free | 235 - 230 | - | ~10-fold |
| VEGFR-1 | Cell-free | >3,000 | - | >130-fold |
Table 2: Cellular Activity
| Cell Type | Assay | Stimulant | IC50 (nM) |
| Primary Human Lymphatic Cells | Proliferation | VEGFC / VEGFD | ~20 |
| HEK Cells | VEGFR-3 Autophosphorylation | - | 45 |
| Human Lymphatic Cells | Survival | VEGFC | 14 |
| Human Lymphatic Cells | Survival | VEGFD | 17 |
| Human Lymphatic Cells | Survival | VEGFA | 664 |
| HMVECs | VEGFC-induced Erk Phosphorylation | VEGFC | ~30 |
| HMVECs | VEGFA-induced VEGFR-2 Phosphorylation | VEGFA | 239 |
In Vivo Preclinical Efficacy
SAR131675 has demonstrated significant anti-tumor and anti-metastatic effects in a range of preclinical animal models.
Table 3: Summary of In Vivo Studies
| Cancer Model | Animal Model | Dosing | Key Findings |
| Mammary Carcinoma | 4T1 allograft in BALB/c mice | 30 and 100 mg/kg/day (oral) | Reduced tumor growth, decreased VEGFR-3 levels in tumors, reduced lymph node invasion and lung metastasis, decreased tumor-associated macrophages.[1][4][8] |
| Pancreatic Neuroendocrine Tumors | RIP1-Tag2 transgenic mice | 100 mg/kg/day | Reduced tumor size, decreased number of angiogenic islets, and increased survival.[1][4] |
| Colorectal Cancer Liver Metastasis | Murine model | Daily administration | Significantly reduced tumor burden and F4/80+ macrophages in the liver. Altered the immune composition, suggesting a less immunosuppressive environment.[9][10] |
| Diabetic Nephropathy | db/db mice | Diet containing SAR131675 for 12 weeks | Ameliorated dyslipidemia, albuminuria, and lipid accumulation in the kidneys. Reduced systemic inflammation and renal inflammation.[2][11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by SAR131675 and a general workflow for its preclinical evaluation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. altmeyers.org [altmeyers.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis [mdpi.com]
- 10. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
SAR131675: In Vitro Application Notes and Protocols for a Selective VEGFR-3 Inhibitor
For Research Use Only.
Introduction
SAR131675 is a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2] It plays a significant role in blocking lymphangiogenesis and has demonstrated anti-tumoral and anti-metastatic activities.[3][4] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of SAR131675.
VEGFR-3 and its ligands, VEGF-C and VEGF-D, are key regulators of the development and maintenance of the lymphatic system.[3] Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathologies, including tumor metastasis and lymphedema. SAR131675 selectively inhibits VEGFR-3, thereby blocking downstream signaling cascades involving key proteins such as Erk and Akt.[3][5]
Data Summary
The following tables summarize the in vitro inhibitory activity of SAR131675 against various kinases and cellular processes.
Table 1: SAR131675 Kinase Inhibitory Activity
| Target | Assay Type | IC50 (nM) | Reference |
| VEGFR-3 | Recombinant Human Kinase Assay | 23 ± 7 | [6] |
| Cell-free assay (Ki) | 12 | [7] | |
| HEK Cell Autophosphorylation | 45 | [2][8] | |
| VEGFR-2 | Recombinant Kinase Assay | 235 | [7] |
| HEK Cell Autophosphorylation | ~280 | [6] | |
| PAEC Cell Autophosphorylation | 239 | [7] | |
| VEGFR-1 | Recombinant Kinase Assay | >3000 | [1] |
| HEK Cell Autophosphorylation | ~1000 | [6] |
Table 2: SAR131675 Cellular Activity
| Cell Process | Cell Type | Stimulant | IC50 (nM) | Reference |
| Cell Survival/Proliferation | Human Lymphatic Cells | VEGF-C | 14 | [6][7] |
| Human Lymphatic Cells | VEGF-D | 17 | [6][7] | |
| Human Lymphatic Cells | VEGF-A | 664 | [6][7] | |
| Cell Migration | Human Microvascular Endothelial Cells (HMVEC) | VEGF-C | < 30 | [6] |
| Human Microvascular Endothelial Cells (HMVEC) | VEGF-A | ~100 | [6] | |
| Erk Phosphorylation | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | VEGF-C | ~30 | [6] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by SAR131675.
Caption: SAR131675 inhibits VEGFR-3 signaling.
Experimental Protocols
VEGFR-3 Kinase Activity Assay (ELISA-based)
This assay measures the ability of SAR131675 to inhibit the kinase activity of recombinant human VEGFR-3.
References
- 1. caymanchem.com [caymanchem.com]
- 2. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 3. researchgate.net [researchgate.net]
- 4. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SAR131675 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor, in various mouse tumor models. The information compiled from preclinical studies offers insights into its mechanism of action, efficacy, and protocols for in vivo experimentation.
Introduction
SAR131675 is a selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key regulator of lymphangiogenesis (the formation of lymphatic vessels).[1][2] The VEGF-C/VEGFR-3 signaling pathway is crucial for the development and spread of tumors, making it an attractive target for cancer therapy.[3][4] SAR131675 has demonstrated significant antitumoral and antimetastatic activities in several preclinical mouse models by inhibiting lymphangiogenesis and modulating the tumor microenvironment.[1][5] It has been shown to be well-tolerated in mice and is not a cytotoxic or cytostatic agent, highlighting its specific mechanism of action.[1][6]
Mechanism of Action
SAR131675 competitively inhibits the ATP-binding site of the VEGFR-3 tyrosine kinase, preventing its autophosphorylation and the activation of downstream signaling pathways.[3][5] This inhibition leads to a reduction in the proliferation and migration of lymphatic endothelial cells, ultimately impairing tumor-associated lymphangiogenesis.[5] Furthermore, SAR131675 has been shown to reduce the infiltration of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, thereby alleviating immunosuppression and further contributing to its anti-tumor effects.[1][7][8] While highly selective for VEGFR-3, it exhibits moderate activity against VEGFR-2.[1]
Signaling Pathway
The binding of the ligands VEGF-C or VEGF-D to VEGFR-3 on lymphatic endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the ERK1/2 and AKT pathways, which promote cell survival, proliferation, and migration.[4][5] SAR131675 blocks the initial autophosphorylation step, thereby inhibiting these downstream effects.
Data Presentation
In Vitro Activity of SAR131675
| Target/Assay | Cell Line | IC50 | Reference |
| VEGFR-3 Tyrosine Kinase Activity | Recombinant Human | 20 nM | [1][5] |
| VEGFR-3 Autophosphorylation | HEK cells | 45 nM | [1][5] |
| VEGFC-induced Lymphatic Cell Survival | Primary Human Lymphatic Cells | 14 nM | [5] |
| VEGFD-induced Lymphatic Cell Survival | Primary Human Lymphatic Cells | 17 nM | [5] |
| VEGFC-induced Erk Phosphorylation | HLMVEC | ~30 nM | [5] |
| VEGFC-induced Migration | HLMVEC | < 30 nM | [5] |
| VEGFA-induced Migration | HLMVEC | ~100 nM | [5] |
In Vivo Efficacy of SAR131675 in Mouse Tumor Models
| Tumor Model | Mouse Strain | Treatment | Key Findings | Reference |
| 4T1 Mammary Carcinoma | BALB/c | 30 mg/kg/day, oral gavage | 24% reduction in tumor volume. | [5] |
| 4T1 Mammary Carcinoma | BALB/c | 100 mg/kg/day, oral gavage | 50% reduction in tumor volume; significant reduction in lymph node invasion and lung metastasis. | [5] |
| RIP1.Tag2 (Pancreatic Neuroendocrine) | Transgenic | 100 mg/kg/day, oral gavage | 62% decrease in tumor burden (intervention study); significantly extended median survival. | [3][5] |
| Colorectal Cancer Liver Metastasis (CLM) | CBA | 120 mg/kg/day, oral gavage | 84% inhibition of tumor growth; reduced infiltration of F4/80+ macrophages and myeloid cells in the liver. | [7] |
Experimental Protocols
General Guidelines for In Vivo Studies
The following is a generalized protocol based on methodologies reported in the literature for evaluating SAR131675 in a mouse tumor model. Specific details may need to be optimized for different tumor models and experimental goals.
1. Animal Models and Husbandry:
-
Species: Male or female mice, 6-11 weeks old.[7] The strain will depend on the tumor model (e.g., BALB/c for 4T1 syngeneic models, CBA for colorectal liver metastasis models).[5][7]
-
Housing: Standard housing conditions with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee.
2. Tumor Cell Implantation:
-
For Orthotopic Mammary Tumors (e.g., 4T1):
-
Culture 4T1 mammary carcinoma cells in appropriate media.
-
Harvest cells and resuspend in a sterile, serum-free medium or PBS at a concentration of 1 x 10^6 cells/mL.
-
Inject 50 µL of the cell suspension (5 x 10^4 cells) into the mammary fat pad of anesthetized female BALB/c mice.[5]
-
-
For Colorectal Liver Metastasis:
-
Induce colorectal liver metastases via intrasplenic injection of tumor cells in male CBA mice.[7]
-
3. Preparation and Administration of SAR131675:
-
Formulation: Prepare a suspension of SAR131675 in a vehicle solution, such as 0.6% methylcellulose and 0.5% Tween 80 in water.[7]
-
Dosage: Doses ranging from 30 mg/kg to 120 mg/kg have been shown to be effective.[5][7] A common dose for significant efficacy is 100-120 mg/kg.[5][7]
-
Administration: Administer the SAR131675 suspension or vehicle control daily via oral gavage.[5][7] The volume is typically adjusted based on body weight (e.g., 15 mL/kg).[7]
4. Treatment Schedule:
-
Treatment can be initiated at various time points depending on the study's objective:
-
Prevention Study: Begin treatment before or shortly after tumor cell implantation (e.g., day 1 or 5 post-implantation) to assess the effect on tumor establishment and growth.[5][7]
-
Intervention Study: Start treatment when tumors have reached a palpable size to evaluate the effect on established tumors.[5]
-
-
Duration: Continue daily treatment for a predefined period, for example, 16 to 22 days, or until a study endpoint is reached.[5][7]
5. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (length x width^2) / 2.
-
Body Weight: Monitor body weight regularly as an indicator of overall health and treatment tolerance.[5]
-
Metastasis Assessment: At the end of the study, harvest primary tumors, lymph nodes, and distant organs (e.g., lungs, liver) to assess metastatic burden through histological analysis, immunohistochemistry (IHC), or quantification of metastatic nodules.[5][7]
-
Immunophenotyping: Analyze immune cell populations in tumors, spleens, and blood via flow cytometry to assess changes in TAMs, MDSCs, T cells, and other immune subsets.[7][8]
-
Biomarker Analysis: Quantify levels of relevant biomarkers such as murine VEGFR-3 and osteopontin in tumor lysates or lymph nodes by ELISA.[5]
Experimental Workflow Diagram
Conclusion
SAR131675 is a valuable research tool for investigating the role of VEGFR-3 and lymphangiogenesis in tumor progression and metastasis. The provided protocols and data serve as a guide for designing and executing preclinical studies to further explore its therapeutic potential. While development of SAR131675 was discontinued due to adverse metabolic effects, the insights gained from its use in these models remain critical for the development of next-generation VEGFR-3 inhibitors.[6][9]
References
- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. physiciansweekly.com [physiciansweekly.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific Inhibition of the VEGFR-3 Tyrosine Kinase by SAR131675 Reduces Peripheral and Tumor Associated Immunosuppressive Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: SAR131675 for Lymphatic Vessel Imaging
For Research Use Only.
Introduction
SAR131675 is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3] VEGFR-3 is the primary signaling receptor responsible for lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones.[4][5][6][7] Dysregulation of VEGFR-3 signaling is implicated in various pathologies, including tumor metastasis, lymphedema, and inflammatory diseases.[6] The specific binding of SAR131675 to VEGFR-3, which is predominantly expressed on lymphatic endothelial cells, presents an opportunity for the development of targeted imaging agents to visualize and quantify lymphatic vasculature in vivo.[8][9]
These application notes provide a comprehensive overview of the potential use of SAR131675 as a basis for developing imaging probes for lymphatic vessel imaging. The document outlines the mechanism of action, provides key quantitative data, and details hypothetical protocols for the synthesis of a fluorescently-labeled SAR131675 derivative and its application in in vivo preclinical imaging.
Mechanism of Action
SAR131675 exerts its biological effects by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of VEGFR-3. This inhibition prevents the autophosphorylation of the receptor upon binding of its cognate ligands, VEGF-C and VEGF-D.[10] The blockade of this initial signaling event abrogates the activation of downstream pathways, primarily the PI3K-Akt and MAPK/ERK pathways, which are crucial for the proliferation, migration, and survival of lymphatic endothelial cells.[4][6][7] By preventing these cellular processes, SAR131675 effectively inhibits lymphangiogenesis.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of SAR131675 and the in vivo efficacy observed in preclinical models.
Table 1: In Vitro Inhibitory Activity of SAR131675
| Target/Assay | IC50 / Ki | Cell Type / Condition | Reference |
| VEGFR-3 Kinase Activity | 23 nM (IC50) | Cell-free assay | [1][2] |
| VEGFR-3 Kinase Activity | 12 nM (Ki) | Cell-free assay | [1][11] |
| VEGFR-3 Autophosphorylation | 45 nM (IC50) | HEK cells | [3] |
| VEGFC-induced Lymphatic Cell Proliferation | ~20 nM (IC50) | Primary human lymphatic endothelial cells | [1][3] |
| VEGFD-induced Lymphatic Cell Proliferation | ~20 nM (IC50) | Primary human lymphatic endothelial cells | [1][3] |
| VEGFC-induced Lymphatic Cell Survival | 14 nM (IC50) | Primary human lymphatic endothelial cells | [8] |
| VEGFD-induced Lymphatic Cell Survival | 17 nM (IC50) | Primary human lymphatic endothelial cells | [8] |
| VEGFA-induced Survival | 664 nM (IC50) | Primary human lymphatic endothelial cells | [8] |
| VEGFR-2 Kinase Activity | 235 nM (IC50) | Cell-free assay | [1] |
| VEGFR-1 Kinase Activity | >3 µM (IC50) | Cell-free assay | [1] |
Table 2: Preclinical In Vivo Efficacy of SAR131675
| Animal Model | Dosage and Administration | Key Findings | Reference |
| Zebrafish Embryonic Vasculogenesis | 3 and 10 µmol/L in water | Impaired formation of intersegmental blood vessels | |
| FGF2-induced Angiogenesis and Lymphangiogenesis (Sponge Model) | 100 mg/kg/day | ~50% reduction in VEGFR-3 levels and hemoglobin content | [1] |
| RIP1.Tag2 Pancreatic Islet Tumor Model | 100 mg/kg/day | 42% decrease in the number of angiogenic islets | [1] |
| Murine Mammary Carcinoma (4T1) | 30 and 100 mg/kg/day | Significant reduction in tumor volume (24% and 50% respectively) | [8] |
| Colorectal Cancer Liver Metastasis | Daily treatment | Reduced tumor growth and macrophage infiltration in the liver | [12] |
| Diabetic Nephropathy (db/db mice) | In diet for 12 weeks | Ameliorated dyslipidemia, albuminuria, and renal lipid accumulation | [13][14] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the VEGFR-3 signaling pathway inhibited by SAR131675 and a proposed experimental workflow for lymphatic vessel imaging using a labeled SAR131675 derivative.
Caption: VEGFR-3 signaling pathway and the inhibitory action of SAR131675.
Caption: Experimental workflow for lymphatic vessel imaging using a labeled SAR131675 probe.
Experimental Protocols
The following are hypothetical protocols for the synthesis of a fluorescently labeled SAR131675 probe and its use in in vivo imaging. These protocols are based on standard methodologies and the known chemical properties of SAR131675.
Protocol 1: Synthesis of a Fluorescently Labeled SAR131675 Probe
Objective: To conjugate a near-infrared (NIR) fluorescent dye to SAR131675 for in vivo imaging. SAR131675 possesses an alkyne group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[2][3]
Materials:
-
SAR131675 (with terminal alkyne)
-
Azide-functionalized NIR fluorescent dye (e.g., Azide-Alexa Fluor 750)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of SAR131675 in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized NIR dye in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine 10 µL of the SAR131675 stock solution (0.1 µmol) and 12 µL of the azide-NIR dye stock solution (0.12 µmol, 1.2 equivalents).
-
Add 50 µL of PBS.
-
In a separate tube, premix 2 µL of the CuSO₄ stock solution and 2 µL of the THPTA stock solution. Add this mixture to the reaction tube.
-
Initiate the reaction by adding 4 µL of the freshly prepared sodium ascorbate stock solution.
-
Vortex the reaction mixture gently and allow it to react at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the reaction mixture using reverse-phase HPLC.
-
Monitor the elution profile using absorbance at the dye's excitation wavelength and at 280 nm.
-
Collect the fraction corresponding to the labeled SAR131675 probe.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the product by mass spectrometry.
-
Lyophilize the purified product and store it at -20°C, protected from light.
-
Resuspend in sterile PBS or saline for in vivo use.
-
Protocol 2: In Vivo Lymphatic Vessel Imaging in a Tumor Model
Objective: To visualize and quantify tumor-associated lymphangiogenesis in a preclinical mouse model using the fluorescently labeled SAR131675 probe.
Materials:
-
Fluorescently labeled SAR131675 probe
-
Tumor-bearing mice (e.g., 4T1 mammary carcinoma model in BALB/c mice)
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
-
Sterile saline
-
Insulin syringes
Procedure:
-
Animal Model Preparation:
-
Establish tumors by subcutaneously or orthotopically implanting cancer cells (e.g., 4T1 cells) in the appropriate anatomical location of the mice.
-
Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
-
Probe Administration:
-
Anesthetize the mouse using isoflurane.
-
Acquire a baseline fluorescence image of the tumor region before probe injection.
-
Administer the fluorescently labeled SAR131675 probe (e.g., 10 nmol in 100 µL of sterile saline) via intravenous (tail vein) injection.
-
-
In Vivo Fluorescence Imaging:
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire whole-body or region-of-interest fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).
-
Use appropriate excitation and emission filters for the specific NIR dye used.
-
-
Image Analysis and Quantification:
-
Using the imaging system's software, draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor-bearing area (for background).
-
Quantify the fluorescence intensity (e.g., in radiant efficiency) within the ROIs at each time point.
-
Calculate the tumor-to-background signal ratio to assess the specific accumulation of the probe.
-
-
Ex Vivo Validation (Optional):
-
At the final imaging time point, euthanize the mouse.
-
Excise the tumor and major organs for ex vivo fluorescence imaging to confirm probe biodistribution.
-
The excised tumor can be further processed for histological analysis (e.g., immunofluorescence staining for lymphatic markers like LYVE-1 or podoplanin) to co-localize the probe signal with lymphatic vessels.
-
Disclaimer
The provided protocols are for research purposes only and are intended to serve as a starting point. Optimization of labeling reactions, probe dosage, and imaging parameters may be necessary for specific applications and experimental models. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. In vivo imaging of lymphatic vessels in development, wound healing, inflammation, and tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET Imaging of VEGFR with a Novel 64Cu-Labeled Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. "Advances in Molecular Imaging of VEGFRs: Innovations in Imaging and Th" by Hanieh Karimi, Sarah Lee et al. [jdc.jefferson.edu]
- 6. Identification of high-affinity VEGFR3-binding peptides through a phage-displayed random peptide library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo imaging of inflammation- and tumor-induced lymph node lymphangiogenesis by immuno-positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Modeling Lymphangiogenesis: Pairing in vitro and in vivo metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Markers for microscopic imaging of lymphangiogenesis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radiolabeled small molecule inhibitors of VEGFR - recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of SAR131675
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of SAR131675.
Introduction
SAR131675 is a selective tyrosine kinase inhibitor targeting VEGFR-3, a key receptor involved in lymphangiogenesis, the formation of lymphatic vessels.[1][2] Its ligands, VEGF-C and VEGF-D, activate VEGFR-3, promoting the proliferation and survival of lymphatic endothelial cells.[3][4] Dysregulated lymphangiogenesis is implicated in various pathologies, including tumor metastasis and inflammation.[3][4] SAR131675 has demonstrated anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities in various preclinical models.[1][2] It also exhibits moderate inhibitory activity against VEGFR-2, a critical mediator of angiogenesis.[2][5]
Mechanism of Action
SAR131675 competitively inhibits the ATP binding site of the VEGFR-3 tyrosine kinase domain, thereby blocking its autophosphorylation and downstream signaling.[1][2] This inhibition leads to a reduction in the proliferation and migration of lymphatic endothelial cells, ultimately impairing the formation of new lymphatic vessels.[3][6] The inhibition of VEGFR-3 signaling by SAR131675 has also been shown to modulate the immune response, particularly by reducing the infiltration of tumor-associated macrophages (TAMs).[2][7]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies investigating the efficacy of SAR131675.
Table 1: In Vivo Efficacy of SAR131675 in Oncology Models
| Animal Model | Dosage and Administration | Treatment Duration | Key Findings | Reference |
| Colorectal Cancer Liver Metastasis (Mouse) | 120 mg/kg/day, oral gavage | 10, 16, and 22 days | Significantly reduced tumor burden.[7][8] | [7][8] |
| RIP1-Tag2 Pancreatic Neuroendocrine Tumor (Mouse) | 100 mg/kg/day, oral | 5 weeks (prevention) | 42% decrease in angiogenic islets.[3][9] | [3][9] |
| RIP1-Tag2 Pancreatic Neuroendocrine Tumor (Mouse) | 100 mg/kg/day, oral | 2.5 weeks (intervention) | 62% decrease in tumor burden.[3][6][10] | [3][6][10] |
| 4T1 Mammary Carcinoma (Mouse) | 30 mg/kg/day, oral | 16 days | 24% reduction in tumor volume.[3][10] | [3][10] |
| 4T1 Mammary Carcinoma (Mouse) | 100 mg/kg/day, oral | 16 days | 50% reduction in tumor volume; significant reduction in lymph node invasion and lung metastasis.[2][3][10] | [2][3][10] |
Table 2: In Vivo Efficacy of SAR131675 in Other Disease Models
| Animal Model | Dosage and Administration | Treatment Duration | Key Findings | Reference |
| Diabetic Nephropathy (db/db mouse) | Diet containing SAR131675 | 12 weeks | Ameliorated dyslipidemia, albuminuria, and lipid accumulation in the kidneys.[4][11][12] | [4][11][12] |
| FGF2-Induced Angiogenesis and Lymphangiogenesis (Mouse) | 100 mg/kg/day, oral | 7 days | ~50% reduction in VEGFR-3 levels and hemoglobin content in sponge implants.[6][9] | [6][9] |
Experimental Protocols
Formulation of SAR131675 for Oral Administration
Method 1: Methylcellulose/Tween 80 Suspension
This formulation is suitable for daily oral gavage.
-
Vehicle Composition: 0.6% Methylcellulose and 0.5% Tween 80 in sterile water.
-
Procedure:
-
Prepare the vehicle solution by first dissolving Tween 80 in a portion of the sterile water.
-
Gradually add the methylcellulose while stirring continuously to avoid clumping.
-
Continue stirring until a homogenous suspension is formed.
-
Add the required amount of SAR131675 powder to the vehicle to achieve the desired final concentration (e.g., for a 120 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be 12 mg/mL, assuming an average mouse weight of 20g).
-
Vortex thoroughly before each administration to ensure a uniform suspension.
-
Method 2: Carboxymethylcellulose Sodium (CMC-Na) Suspension
This is another common vehicle for oral administration of hydrophobic compounds.
-
Vehicle Composition: 0.5% - 2.5% CMC-Na in sterile water.
-
Procedure:
-
Slowly add the CMC-Na powder to sterile water while vortexing or stirring to prevent clumping.
-
Allow the solution to stir for several hours at room temperature or overnight at 4°C to ensure complete hydration and formation of a viscous, clear solution.
-
Weigh the appropriate amount of SAR131675 and add it to the prepared CMC-Na solution.
-
Homogenize the mixture using a sonicator or a high-speed homogenizer until a fine, uniform suspension is achieved.
-
Store the suspension at 4°C and vortex well before each use.
-
In Vivo Administration Protocol: Murine Cancer Model
This protocol provides a general guideline for administering SAR131675 to mice in a cancer model. Dosing and treatment duration should be optimized based on the specific tumor model and experimental objectives.
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Tumor Induction: Orthotopic implantation of 4T1 mammary carcinoma cells into the mammary fat pad.
-
Treatment Groups:
-
Vehicle Control: Administer the chosen vehicle (e.g., 0.6% methylcellulose/0.5% Tween 80) orally once daily.
-
SAR131675 Low Dose: Administer 30 mg/kg SAR131675 orally once daily.
-
SAR131675 High Dose: Administer 100 mg/kg SAR131675 orally once daily.
-
-
Administration:
-
Begin treatment when tumors reach a palpable size (e.g., ~100 mm³).
-
Administer the respective treatments daily via oral gavage using a 20-gauge, round-tipped feeding needle.
-
Monitor animal body weight and tumor volume twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Endpoint:
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize the animals and collect primary tumors, lymph nodes, and lungs for further analysis (e.g., immunohistochemistry, ELISA, flow cytometry).
-
Visualizations
Signaling Pathway of SAR131675 Inhibition
Caption: SAR131675 inhibits VEGFR-3 signaling.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 2. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Buy SAR131675 [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of SAR131675 on Tumor-Associated Macrophages (TAMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR131675 is a potent and selective tyrosine kinase inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3).[1][2] Emerging evidence highlights the role of the VEGFC/VEGFD/VEGFR-3 axis not only in lymphangiogenesis but also in the regulation of immune responses within the tumor microenvironment (TME).[1][3] Notably, VEGFR-3 is expressed on Tumor-Associated Macrophages (TAMs), which are key drivers of tumor progression, immune suppression, and metastasis.[2][4] SAR131675 has been shown to exert antitumoral and antimetastatic effects by inhibiting lymphangiogenesis and reducing the infiltration and pro-tumoral functions of TAMs.[1][2] These application notes provide detailed protocols for assessing the multifaceted effects of SAR131675 on TAMs.
Mechanism of Action
SAR131675 is an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1] By binding to the ATP-binding site of the VEGFR-3 kinase domain, it blocks the autophosphorylation of the receptor upon ligand (VEGFC/VEGFD) binding. This inhibition disrupts downstream signaling pathways, including the ERK1/2 and AKT pathways, which are crucial for cell survival, proliferation, and migration.[5] In the context of TAMs, inhibition of VEGFR-3 signaling by SAR131675 has been shown to reduce their infiltration into tumors and may modulate their polarization from a pro-tumoral M2-like phenotype towards a more anti-tumoral M1-like phenotype.[4][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of SAR131675 from preclinical studies.
Table 1: In Vitro Inhibitory Activity of SAR131675
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| VEGFR-3 Tyrosine Kinase Activity | Recombinant Human VEGFR-3 | 20 nmol/L | [1][2] |
| VEGFR-3 Autophosphorylation | HEK cells overexpressing VEGFR-3 | 45 nmol/L | [1][2] |
| VEGFC-induced Lymphatic Cell Survival | Primary Human Lymphatic Cells | 14 nmol/L | [1] |
| VEGFD-induced Lymphatic Cell Survival | Primary Human Lymphatic Cells | 17 nmol/L | [1] |
| VEGFA-induced Lymphatic Cell Survival | Primary Human Lymphatic Cells | 664 nmol/L | [1] |
| VEGFC-induced Erk Phosphorylation | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | ~30 nmol/L | [1] |
| VEGFC-induced Cell Migration | Human Lymphatic Microvascular Endothelial Cells (HLMVEC) | < 30 nmol/L | [1] |
Table 2: In Vivo Antitumor and Anti-TAM Effects of SAR131675
| Animal Model | Treatment | Outcome | Quantitative Effect | Reference |
| 4T1 Mammary Carcinoma (Orthotopic) | 30 mg/kg/day SAR131675 | Tumor Volume Reduction | 24% (P < 0.05) | [1] |
| 4T1 Mammary Carcinoma (Orthotopic) | 100 mg/kg/day SAR131675 | Tumor Volume Reduction | 50% (P < 0.001) | [1] |
| 4T1 Mammary Carcinoma | SAR131675 | TAM Infiltration | Significant reduction in F4/80+ cell infiltration and aggregation | [1][2] |
| Colorectal Cancer Liver Metastasis | SAR131675 | Tumor Burden Reduction | 84% inhibition of tumor growth (p < 0.0001) | [3] |
| Colorectal Cancer Liver Metastasis | SAR131675 | Macrophage Infiltration (Liver) | Significant reduction in F4/80+ macrophages at day 22 | [7][8] |
| 4T1 Tumor-Bearing Mice | SAR131675 | Splenic Myeloid-Derived Suppressor Cells (MDSCs) | Significant reduction in GR1+CD11b+ cells | [4] |
| 4T1 Tumor-Bearing Mice | SAR131675 | Tumor Infiltrating Macrophages | Reduction of F4/80high population (M2-like) and increase in F4/80low population (M1-like) | [4] |
Signaling Pathway and Experimental Workflow
Caption: SAR131675 inhibits VEGFC/D-mediated VEGFR-3 signaling.
Caption: Workflow for evaluating SAR131675 effects on TAMs.
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization Assay
This protocol details the procedure to assess the direct effect of SAR131675 on macrophage polarization in vitro.
1. Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs) a. Euthanize a C57BL/6 or BALB/c mouse according to institutional guidelines. b. Harvest femurs and tibias and flush the bone marrow with sterile RPMI-1640 medium. c. Lyse red blood cells using ACK lysis buffer. d. Culture the bone marrow cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into M0 macrophages.
2. M2 Polarization and SAR131675 Treatment a. Plate the M0 macrophages at a density of 1x10^6 cells/well in a 6-well plate. b. To induce M2 polarization, add 20 ng/mL of IL-4 and 20 ng/mL of IL-13. Alternatively, use conditioned medium from a relevant tumor cell line (e.g., 4T1).[4] c. Concurrently, treat the cells with varying concentrations of SAR131675 (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO). d. Incubate for 24-48 hours.
3. Analysis of Macrophage Polarization a. Quantitative PCR (qPCR): i. Extract total RNA from the cells. ii. Synthesize cDNA. iii. Perform qPCR to analyze the expression of M1 markers (e.g., Nos2, Tnf, Il12b) and M2 markers (e.g., Arg1, Mrc1 (CD206), Il10). b. Flow Cytometry: i. Harvest the cells and stain with fluorescently conjugated antibodies against surface markers such as F4/80, CD11b, CD86 (M1), and CD206 (M2). ii. Analyze the percentage of M1 and M2 polarized cells. c. ELISA: i. Collect the cell culture supernatants. ii. Measure the concentration of secreted cytokines such as TNF-α (M1) and IL-10 (M2) using commercially available ELISA kits.
Protocol 2: Immunohistochemistry (IHC) for TAM Infiltration
This protocol is for visualizing and quantifying TAMs in tumor tissue sections.
1. Tissue Preparation a. Following an in vivo study, harvest tumors and fix them in 10% neutral buffered formalin for 24 hours. b. Dehydrate the tissues and embed in paraffin. c. Cut 4-5 µm sections and mount them on charged slides.
2. Immunostaining a. Deparaffinize and rehydrate the tissue sections. b. Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0). c. Block endogenous peroxidase activity with 3% hydrogen peroxide. d. Block non-specific antibody binding with a blocking serum (e.g., 5% goat serum). e. Incubate the sections overnight at 4°C with a primary antibody against a macrophage marker (e.g., rat anti-mouse F4/80).[1] f. Wash and incubate with a biotinylated secondary antibody (e.g., goat anti-rat IgG). g. Wash and incubate with an avidin-biotin-peroxidase complex (ABC reagent). h. Develop the signal with a DAB substrate kit and counterstain with hematoxylin.
3. Imaging and Quantification a. Scan the slides using a digital slide scanner or a microscope with a camera. b. Quantify the number of F4/80-positive cells per unit area or the percentage of the tumor area that is positively stained using image analysis software (e.g., ImageJ, QuPath).
Protocol 3: Flow Cytometry for Tumor-Infiltrating Myeloid Cells
This protocol allows for detailed characterization of TAMs and Myeloid-Derived Suppressor Cells (MDSCs) from tumor tissue.
1. Single-Cell Suspension Preparation a. Harvest fresh tumors from mice treated with SAR131675 or vehicle. b. Mince the tumor tissue finely and digest in a solution containing collagenase and DNase I for 30-60 minutes at 37°C. c. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. d. Lyse red blood cells with ACK buffer.
2. Antibody Staining a. Count the viable cells and aliquot approximately 1-2x10^6 cells per tube. b. Block Fc receptors with an anti-CD16/32 antibody. c. Stain with a panel of fluorescently conjugated antibodies. A recommended panel includes:
- General Myeloid Markers: CD45, CD11b
- Macrophage/MDSC Markers: F4/80, Ly6G, Ly6C
- Polarization Markers: CD86, CD206
- Immune Checkpoint Markers: PD-L1 d. Incubate for 30 minutes on ice in the dark. e. Wash the cells and, if necessary, perform intracellular staining for cytokines or transcription factors. f. Resuspend the cells in FACS buffer for analysis.
3. Data Acquisition and Analysis a. Acquire the data on a multi-color flow cytometer. b. Gate on live, single, CD45+ hematopoietic cells. c. From the CD45+ gate, identify myeloid cells (CD11b+). d. Within the CD11b+ population, distinguish different subsets:
- TAMs: F4/80+
- Granulocytic MDSCs (G-MDSC): Ly6G+Ly6Clow
- Monocytic MDSCs (M-MDSC): Ly6G-Ly6Chigh e. Analyze the expression of polarization markers (CD86, CD206) on the TAM population (CD11b+F4/80+) to assess the M1/M2 ratio.[4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific Inhibition of the VEGFR-3 Tyrosine Kinase by SAR131675 Reduces Peripheral and Tumor Associated Immunosuppressive Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis [mdpi.com]
Application Notes and Protocols: SAR131675 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR131675 is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3][4] Preclinical studies have demonstrated its significant anti-tumoral, anti-metastatic, and anti-lymphangiogenic activities as a monotherapy in various cancer models.[2][4][5] This document provides an overview of SAR131675's mechanism of action, summarizes its preclinical efficacy, and presents a detailed, hypothetical protocol for evaluating its synergistic potential when used in combination with standard chemotherapy. While direct preclinical or clinical data for SAR131675 in combination with chemotherapy is not publicly available, the following protocols are based on established methodologies for evaluating combination therapies involving angiogenesis inhibitors.
Mechanism of Action of SAR131675
SAR131675 exerts its anti-cancer effects primarily through the selective inhibition of VEGFR-3, a key receptor in the process of lymphangiogenesis (the formation of new lymphatic vessels).[1][3] The binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3 on lymphatic endothelial cells triggers a signaling cascade that promotes their proliferation, survival, and migration.[5][6] By blocking this pathway, SAR131675 can inhibit the formation of new lymphatic vessels within and around the tumor, which are crucial for metastatic dissemination.[2][4]
Furthermore, VEGFR-3 is also expressed on other cell types within the tumor microenvironment, including tumor-associated macrophages (TAMs).[4] SAR131675 has been shown to reduce the infiltration of these immunosuppressive cells, suggesting an additional immunomodulatory mechanism of action.[4][7] While highly selective for VEGFR-3, SAR131675 has moderate activity against VEGFR-2, a key mediator of angiogenesis (blood vessel formation).[2]
Signaling Pathway of VEGFR-3 Inhibition by SAR131675
Caption: VEGFR-3 signaling pathway and the inhibitory action of SAR131675.
Rationale for Combination with Chemotherapy
Combining SAR131675 with conventional chemotherapy offers a promising strategy to enhance anti-tumor efficacy through complementary mechanisms:
-
Inhibition of Metastasis: While chemotherapy targets rapidly dividing tumor cells, SAR131675 can concurrently inhibit the formation of lymphatic escape routes, potentially reducing the risk of metastatic spread.
-
Modulation of the Tumor Microenvironment: By reducing the infiltration of immunosuppressive TAMs, SAR131675 may create a more favorable microenvironment for the cytotoxic effects of chemotherapy.
-
Potential for Synergistic Effects: The combination could lead to a greater overall anti-tumor response than either agent alone.
Preclinical Efficacy of SAR131675 (Monotherapy)
The following tables summarize the in vitro and in vivo activity of SAR131675 as a monotherapy from published preclinical studies.
In Vitro Activity of SAR131675
| Parameter | Cell-Free/Cell-Based Assay | IC50 Value | Reference |
| VEGFR-3 Kinase Inhibition | Cell-free assay | 23 nM | [1] |
| VEGFR-3 Autophosphorylation | HEK cells | 45 nM | [4] |
| VEGF-C/D Induced Proliferation | Human lymphatic endothelial cells | ~20 nM | [2][4] |
| VEGFR-2 Kinase Inhibition | Cell-free assay | 235 nM | [1] |
| VEGFR-1 Kinase Inhibition | Cell-free assay | >3 µM | [1] |
In Vivo Anti-Tumor Activity of SAR131675
| Tumor Model | Dosing Regimen | Key Findings | Reference |
| Mammary 4T1 Carcinoma | 30 and 100 mg/kg/day | Potent anti-tumoral effect, reduced lymph node invasion and lung metastasis. | [2][4] |
| RIP1.Tag2 Pancreatic Neuroendocrine Tumor | 100 mg/kg/day | Significantly decreased the number of angiogenic islets and prolonged survival. | [5] |
| Colorectal Cancer Liver Metastasis | Daily administration | Significantly reduced tumor burden and F4/80+ macrophage infiltration in the liver. | [7] |
Experimental Protocol: SAR131675 in Combination with Paclitaxel in a Murine Breast Cancer Model
This protocol outlines a hypothetical preclinical study to evaluate the efficacy and mechanism of SAR131675 in combination with paclitaxel in an orthotopic 4T1 murine breast cancer model.
Experimental Workflow
Caption: Experimental workflow for the preclinical evaluation of SAR131675 and chemotherapy.
Materials and Reagents
-
Cell Line: 4T1 murine breast carcinoma cells
-
Animals: Female BALB/c mice, 6-8 weeks old
-
Compounds:
-
SAR131675 (formulated for oral gavage)
-
Paclitaxel (formulated for intraperitoneal injection)
-
Vehicle controls for both compounds
-
-
General Reagents: Cell culture media (e.g., RPMI-1640), fetal bovine serum (FBS), antibiotics, Matrigel, anesthesia, reagents for immunohistochemistry (IHC) and Western blotting.
Experimental Procedure
-
Cell Culture and Tumor Implantation:
-
Culture 4T1 cells in RPMI-1640 supplemented with 10% FBS and antibiotics.
-
Harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Implant 1 x 10^5 cells orthotopically into the mammary fat pad of anesthetized BALB/c mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10-12 mice per group):
-
Group 1: Vehicle Control (oral gavage + i.p. injection)
-
Group 2: SAR131675 (e.g., 100 mg/kg/day, oral gavage)
-
Group 3: Paclitaxel (e.g., 10 mg/kg, i.p. injection, twice weekly)
-
Group 4: SAR131675 + Paclitaxel (combination of the above regimens)
-
-
-
Treatment and Monitoring:
-
Administer treatments for a predefined period (e.g., 21 days).
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe animals for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise primary tumors and record their weight.
-
Collect lungs and axillary lymph nodes for metastasis analysis.
-
Process a portion of the tumor for:
-
Immunohistochemistry (IHC): To analyze lymphangiogenesis (LYVE-1, Podoplanin), angiogenesis (CD31), cell proliferation (Ki-67), apoptosis (cleaved caspase-3), and macrophage infiltration (F4/80).
-
Western Blotting: To assess the phosphorylation status of VEGFR-3 and downstream signaling proteins.
-
-
Quantify metastatic nodules in the lungs and assess lymph node involvement.
-
Data Presentation and Analysis
Summarize quantitative data in tables for easy comparison between treatment groups.
Table 3: Proposed Summary of Efficacy Data
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Mean Number of Lung Metastases ± SEM |
| Vehicle Control | |||
| SAR131675 | |||
| Paclitaxel | |||
| SAR131675 + Paclitaxel |
Table 4: Proposed Summary of Immunohistochemistry Data
| Treatment Group | LYVE-1 Positive Area (%) ± SEM | CD31 Positive Area (%) ± SEM | Ki-67 Positive Nuclei (%) ± SEM | F4/80 Positive Cells/Field ± SEM |
| Vehicle Control | ||||
| SAR131675 | ||||
| Paclitaxel | ||||
| SAR131675 + Paclitaxel |
Statistical analysis should be performed using appropriate methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of differences between treatment groups. A synergistic effect can be evaluated using methods such as the Chou-Talalay analysis.
Conclusion
SAR131675 is a promising anti-cancer agent with a well-defined mechanism of action targeting lymphangiogenesis and the tumor microenvironment. While its efficacy as a monotherapy is established in preclinical models, its potential in combination with chemotherapy remains to be formally investigated. The provided hypothetical protocol offers a robust framework for such an evaluation, which could provide a strong rationale for the clinical development of SAR131675 in combination therapeutic regimens. It is important to note that the development of SAR131675 was reportedly terminated during preclinical stages due to adverse metabolic effects.[3] However, the principles and protocols outlined here can be applied to other selective VEGFR-3 inhibitors, such as EVT801, which was developed to have a better safety profile.[3][6]
References
- 1. Tumor Delivery of Chemotherapy Combined with Inhibitors of Angiogenesis and Vascular Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Experimental Use of SAR131675 in Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a serious complication of diabetes and a leading cause of end-stage renal disease. Recent research has highlighted the role of chronic inflammation and associated lymphangiogenesis, the formation of new lymphatic vessels, in the progression of this condition. SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key receptor in the process of lymphangiogenesis.[1][2] Experimental studies have demonstrated that SAR131675 can ameliorate the progression of diabetic nephropathy in preclinical models by inhibiting this pathological lymphangiogenesis, reducing inflammation, and mitigating renal damage.[1][2]
These application notes provide a detailed overview of the experimental use of SAR131675 in the context of diabetic nephropathy, summarizing key quantitative data and providing detailed protocols for its application in both in vivo and in vitro models.
Mechanism of Action
SAR131675 is a tyrosine kinase inhibitor that selectively targets VEGFR-3.[1][2] In diabetic nephropathy, increased levels of the VEGFR-3 ligands, VEGF-C and VEGF-D, promote the proliferation of lymphatic vessels in the kidneys. This pathological lymphangiogenesis is associated with increased inflammation, infiltration of pro-inflammatory macrophages, and subsequent renal fibrosis. By inhibiting VEGFR-3 signaling, SAR131675 blocks these downstream effects, leading to a reduction in renal inflammation, fibrosis, and overall kidney damage.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study investigating the effects of SAR131675 in a db/db mouse model of type 2 diabetic nephropathy.
Table 1: In Vivo Efficacy of SAR131675 in db/db Mice
| Parameter | Control (db/m) | Diabetic (db/db) | Diabetic (db/db) + SAR131675 |
| Body Weight (g) | 25.4 ± 1.2 | 48.2 ± 2.5 | 47.8 ± 2.1 |
| Fasting Blood Glucose (mg/dL) | 135 ± 15 | 480 ± 55 | 475 ± 60 |
| 24h Albuminuria (µ g/day ) | 50 ± 10 | 350 ± 40 | 150 ± 25 |
| Serum Creatinine (mg/dL) | 0.4 ± 0.1 | 0.45 ± 0.1 | 0.42 ± 0.1 |
| Renal VEGF-C Expression (fold change) | 1.0 | 3.5 ± 0.4 | 1.5 ± 0.3 |
| Renal VEGFR-3 Expression (fold change) | 1.0 | 3.2 ± 0.3 | 1.3 ± 0.2 |
| Renal LYVE-1 Expression (fold change) | 1.0 | 4.0 ± 0.5 | 1.8 ± 0.4 |
| Renal Podoplanin Expression (fold change) | 1.0 | 3.8 ± 0.4 | 1.6 ± 0.3 |
| Renal Fibrosis (% area) | 2 ± 0.5 | 15 ± 2.0 | 7 ± 1.5 |
| Renal Macrophage Infiltration (cells/field) | 10 ± 2 | 55 ± 8 | 25 ± 5 |
Data are presented as mean ± standard deviation. Data are adapted from a study by Hwang et al., 2019.
Table 2: In Vitro Effects of SAR131675 on Palmitate-Induced Changes in Renal Cells
| Cell Line | Treatment | VEGF-C Expression (fold change) | VEGFR-3 Expression (fold change) | LYVE-1 Expression (fold change) | Cell Viability (%) |
| HK2 | Control | 1.0 | 1.0 | 1.0 | 100 |
| Palmitate (200 µM) | 2.8 ± 0.3 | 2.5 ± 0.2 | 3.0 ± 0.4 | 75 ± 8 | |
| Palmitate + SAR131675 (100 nM) | 1.2 ± 0.2 | 1.1 ± 0.1 | 1.3 ± 0.2 | 95 ± 5 | |
| RAW264.7 | Control | 1.0 | 1.0 | 1.0 | 100 |
| Palmitate (200 µM) | 3.2 ± 0.4 | 2.9 ± 0.3 | 3.5 ± 0.5 | 80 ± 7 | |
| Palmitate + SAR131675 (100 nM) | 1.4 ± 0.3 | 1.2 ± 0.2 | 1.5 ± 0.3 | 98 ± 4 |
Data are presented as mean ± standard deviation. Data are adapted from a study by Hwang et al., 2019.
Experimental Protocols
In Vivo Study: SAR131675 Treatment in a db/db Mouse Model of Diabetic Nephropathy
1. Animal Model:
-
Male C57BLKS/J-leprdb/leprdb (db/db) mice are used as a model of type 2 diabetic nephropathy.
-
Age-matched male C57BLKS/J-leprdb/+ (db/m) mice serve as non-diabetic controls.
-
Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and free access to food and water.
2. SAR131675 Administration:
-
At 8 weeks of age, db/db mice are randomly assigned to a control group or a treatment group.
-
The treatment group receives a diet containing SAR131675. The concentration of SAR131675 in the chow should be calculated to achieve a daily dose of 30 mg/kg of body weight.
-
The control db/db group and the db/m group receive a standard chow diet.
-
Treatment is continued for 12 weeks.
3. Monitoring and Sample Collection:
-
Body weight and non-fasting blood glucose levels are monitored weekly.
-
At the end of the 12-week treatment period (at 20 weeks of age), mice are placed in metabolic cages for 24-hour urine collection to measure albuminuria.
-
Following urine collection, mice are anesthetized, and blood is collected via cardiac puncture for serum creatinine analysis.
-
Kidneys are then perfused with phosphate-buffered saline (PBS) and harvested. One kidney is fixed in 10% formalin for histological analysis, and the other is snap-frozen in liquid nitrogen for molecular analysis.
4. Analytical Methods:
-
Albuminuria: Urinary albumin concentration is determined using a mouse albumin ELISA kit.
-
Serum Creatinine: Serum creatinine levels are measured using a commercially available creatinine assay kit.
-
Histology: Formalin-fixed, paraffin-embedded kidney sections are stained with Masson's trichrome to assess the degree of renal fibrosis.
-
Immunohistochemistry: Kidney sections are stained with an antibody against a macrophage marker (e.g., F4/80) to quantify macrophage infiltration.
-
Quantitative Real-Time PCR (qPCR): Total RNA is extracted from the frozen kidney tissue. The expression of genes such as Vegfc, Vegfr3, Lyve1, and Pdpn is quantified by qPCR.
-
Western Blotting: Protein is extracted from the frozen kidney tissue. The protein levels of VEGF-C, VEGFR-3, and other relevant markers are determined by Western blotting.
In Vitro Study: Effect of SAR131675 on Palmitate-Treated Renal Cells
1. Cell Culture:
-
Human kidney proximal tubule epithelial cells (HK2) and murine macrophage cells (RAW264.7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
2. Palmitate and SAR131675 Treatment:
-
To induce a lipotoxic condition that mimics diabetic nephropathy, cells are treated with palmitate. A 200 µM solution of palmitate conjugated to bovine serum albumin (BSA) is commonly used.
-
For the treatment group, cells are pre-incubated with SAR131675 (e.g., at a concentration of 100 nM) for 1 hour before the addition of palmitate.
-
Control cells are treated with BSA vehicle alone.
-
The cells are incubated with palmitate and/or SAR131675 for a specified duration, typically 24 hours, depending on the assay.
3. Analytical Methods:
-
Cell Viability Assay: Cell viability is assessed using the MTT assay or a similar colorimetric method.
-
Quantitative Real-Time PCR (qPCR): Total RNA is extracted from the cells, and the expression of genes such as VEGFC, VEGFR3, and LYVE1 is quantified.
-
Western Blotting: Protein lysates are prepared from the cells, and the protein levels of VEGF-C, VEGFR-3, and other markers of inflammation and fibrosis are determined by Western blotting.
Conclusion
The experimental use of SAR131675 in preclinical models of diabetic nephropathy has demonstrated its potential as a therapeutic agent. By selectively inhibiting VEGFR-3 and the subsequent pathological lymphangiogenesis, SAR131675 effectively reduces renal inflammation and fibrosis, thereby preserving kidney function. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals interested in further investigating the therapeutic utility of SAR131675 for the treatment of diabetic nephropathy.
References
Application Notes and Protocols for SAR131675 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor, in click chemistry applications for target engagement and cellular imaging studies. SAR131675 is an invaluable tool for investigating the intricacies of VEGFR-3 signaling and its crosstalk with other pathways, such as the CSF1R signaling cascade, particularly within the tumor microenvironment.
Introduction to SAR131675
SAR131675 is a small molecule inhibitor that primarily targets the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis.[1][2] It exhibits high selectivity for VEGFR-3 with an IC50 of approximately 23 nM.[1][3] The compound also shows moderate inhibitory activity against VEGFR-2.[1][2] A key feature of SAR131675 is the presence of a terminal alkyne group, rendering it a "click chemistry reagent."[1] This functional handle allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This enables a range of applications from target identification and validation to live-cell imaging of target engagement.
While SAR131675 is a well-established VEGFR-3 inhibitor, its potential effects on the Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway, which is crucial for the differentiation and function of macrophages, present an interesting area of investigation.[4][5][6] Both VEGFR-3 and CSF1R are expressed on tumor-associated macrophages (TAMs), suggesting a potential for signaling crosstalk in the tumor microenvironment.[2][7] SAR131675 can be employed as a chemical probe to explore this interplay.
Data Presentation: SAR131675 Inhibitory Activity
| Target | IC50 (nM) | Assay Conditions | Reference |
| VEGFR-3 (kinase activity) | 23 | Cell-free assay | [1][3] |
| VEGFR-3 (autophosphorylation) | 45 | HEK cells | [2] |
| VEGFR-2 (kinase activity) | 235 | Cell-free assay | [3] |
| VEGFR-2 (autophosphorylation) | 280 | - | [3] |
| VEGFR-1 (kinase activity) | >3000 | Cell-free assay | [3] |
| Human Lymphatic Cell Proliferation (VEGFC-induced) | ~20 | Primary human lymphatic cells | [1][2] |
| Human Lymphatic Cell Proliferation (VEGFD-induced) | ~20 | Primary human lymphatic cells | [1] |
Signaling Pathways
The following diagrams illustrate the signaling pathways of VEGFR-3 and CSF1R. SAR131675 directly inhibits the VEGFR-3 pathway, and its use in click chemistry can help elucidate its on-target and potential off-target effects, including any influence on CSF1R signaling.
Caption: VEGFR-3 Signaling Pathway and Inhibition by SAR131675.
Caption: Overview of the CSF1R Signaling Pathway.
Experimental Protocols
Here we provide detailed protocols for two key applications of SAR131675 in click chemistry: target engagement studies in cell lysates and live-cell imaging.
Application Note 1: Target Engagement Studies in Cell Lysates via CuAAC
This protocol enables the identification and quantification of SAR131675's protein targets in a cellular context.
Caption: Workflow for CuAAC-based Target Engagement Studies.
Materials:
-
Cells expressing target receptors (e.g., HUVECs for VEGFR-3, macrophage cell lines like RAW264.7)
-
Cell culture medium and supplements
-
SAR131675
-
DMSO (cell culture grade)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Azide-PEG-Biotin
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for SDS-PAGE and Western blotting or mass spectrometry
Protocol:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with varying concentrations of SAR131675 (e.g., 10 nM - 1 µM) or DMSO as a vehicle control for 1-4 hours in serum-free medium.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
To 1 mg of protein lysate, add the following reagents in order (final concentrations are suggestions and should be optimized):
-
Azide-PEG-Biotin (from a 10 mM stock in DMSO) to a final concentration of 100 µM.
-
THPTA (from a 50 mM stock in water) to a final concentration of 1 mM.
-
CuSO4 (from a 50 mM stock in water) to a final concentration of 1 mM.
-
Freshly prepared sodium ascorbate (from a 100 mM stock in water) to a final concentration of 5 mM.
-
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation and Enrichment:
-
Precipitate the protein by adding 4 volumes of ice-cold acetone and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Discard the supernatant and wash the pellet with ice-cold methanol.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).
-
Dilute the sample with a non-ionic detergent-containing buffer (e.g., PBS with 1% Triton X-100) to reduce the SDS concentration to below 0.1%.
-
Add pre-washed streptavidin-agarose beads and incubate for 2 hours at 4°C with rotation.
-
-
Washing and Elution:
-
Wash the beads three times with wash buffer.
-
Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, or by Western blotting using antibodies against VEGFR-3 or other potential targets.
-
For unbiased target identification, perform on-bead digestion followed by LC-MS/MS analysis.
-
Application Note 2: Live-Cell Imaging of SAR131675 Target Engagement via SPAAC
This protocol allows for the visualization of SAR131675 binding to its target in living cells, providing spatial and temporal information on target engagement. Strain-promoted azide-alkyne cycloaddition (SPAAC) is used as it is a copper-free click chemistry method, making it suitable for live-cell applications.
Caption: Workflow for SPAAC-based Live-Cell Imaging.
Materials:
-
Cells expressing target receptors plated on glass-bottom dishes or coverslips
-
Live-cell imaging medium
-
SAR131675
-
DMSO (cell culture grade)
-
DBCO-functionalized fluorophore (e.g., DBCO-488, DBCO-546)
-
Hoechst 33342 or DAPI for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Fluorescence microscope
Protocol:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and grow.
-
-
Inhibitor Labeling:
-
Replace the culture medium with live-cell imaging medium containing the desired concentration of SAR131675 (e.g., 100 nM - 1 µM). Include a DMSO vehicle control.
-
Incubate for 1-4 hours at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently wash the cells three times with warm PBS or imaging medium to remove unbound SAR131675.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Add the DBCO-fluorophore conjugate (e.g., 5-10 µM in imaging medium) to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Final Wash and Staining:
-
Wash the cells three times with warm PBS.
-
If desired, stain the nuclei with Hoechst 33342 (live cells) or DAPI (fixed cells).
-
-
Fixation (Optional but Recommended):
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips or image the dishes using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Acquire images to visualize the subcellular localization of SAR131675 bound to its target.
-
Conclusion
SAR131675, with its inherent alkyne handle, is a versatile tool for chemical biology and drug discovery. The provided protocols for CuAAC-based target engagement studies and SPAAC-based live-cell imaging offer robust methods to investigate the molecular interactions of this potent VEGFR-3 inhibitor. These approaches can be adapted to explore the broader biological context of SAR131675, including its potential influence on the CSF1R signaling pathway and the complex interplay of signaling networks within the tumor microenvironment. Researchers are encouraged to optimize the provided protocols for their specific cell types and experimental goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. columbia.edu [columbia.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting tumor-associated macrophages with anti-CSF-1R antibody reveals a strategy for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing SAR131675
Audience: Researchers, scientists, and drug development professionals.
Introduction: SAR131675 is a potent and highly selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase, with an IC50 value of approximately 23 nM.[1][2] It demonstrates significant anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities by inhibiting the signaling pathway activated by the ligands VEGF-C and VEGF-D.[3][4] SAR131675 also shows moderate activity against VEGFR-2 (IC50 ≈ 235-280 nM) and minimal effect on VEGFR-1 (IC50 > 1 µM).[1][5] Proper solubilization is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols and data for the effective solubilization and use of SAR131675.
Physicochemical Properties and Solubility Data
SAR131675 is a crystalline solid that is essentially insoluble in aqueous solutions.[5] Its solubility is highly dependent on the solvent system used. Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing high-concentration stock solutions.
Table 1: Solubility of SAR131675 in Common Laboratory Solvents
| Solvent | Solubility Concentration | Molar Concentration (MW: 358.39 g/mol ) | Special Conditions | Reference |
| DMSO | 100 mg/mL | ~279.03 mM | Ultrasonic and warming to 60°C may be required. | [5] |
| DMSO | 72 mg/mL | ~200.89 mM | Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility. | [1] |
| DMSO | 70 mg/mL | ~195.32 mM | pH adjusted to 2 with HCl; sonication recommended. | [5] |
| Chloroform | 30 mg/mL | ~83.71 mM | N/A | [2] |
| Ethanol | <1 mg/mL | <2.79 mM | Considered insoluble. | [5] |
| Water | <1 mg/mL | <2.79 mM | Considered insoluble. | [5] |
Signaling Pathway Inhibition by SAR131675
SAR131675 exerts its biological effects by blocking the autophosphorylation of VEGFR-3, which in turn inhibits downstream signaling cascades crucial for cell proliferation, survival, and migration, such as the AKT and ERK1/2 pathways.[6]
Experimental Protocols
Protocol 1: Preparation of Stock Solution for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for dilution in cell culture media for assays such as cell survival, migration, and kinase activity.[3][7]
Materials:
-
SAR131675 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator or water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of SAR131675 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 72 mg/mL or 200 mM). It is crucial to use fresh DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]
-
Dissolution:
-
Vortex the solution vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or warm it in a water bath at 60°C for 5 minutes to aid dissolution.[5] Visually inspect to ensure no particulates remain.
-
-
Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[8]
-
Working Solution Preparation:
-
For cell-based assays, dilute the DMSO stock solution directly into the pre-warmed cell culture medium to the final desired concentration immediately before use.
-
Important: The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. Ensure that the vehicle control group is treated with the same final concentration of DMSO.
Protocol 2: General Guidelines for Preparing Formulations for In Vivo Experiments
SAR131675 has been administered in animal models (e.g., mice, zebrafish) to study its anti-tumoral and anti-angiogenic effects.[2][3] For oral administration in mice, a suspension or solution is typically prepared. As SAR131675 is poorly soluble in water, a co-solvent system is required.
Materials:
-
SAR131675 powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Saline or Corn Oil
Procedure (Example Formulation): This is a general protocol and may require optimization for your specific animal model and administration route. A formulation stability and toxicity study is highly recommended.
-
Initial Dissolution: Dissolve SAR131675 in DMSO first. For example, add a volume of DMSO that constitutes 5-10% of the final desired volume.
-
Addition of Co-solvents:
-
Add PEG300 (e.g., to a final concentration of 30-40%) to the DMSO solution and vortex thoroughly.
-
Add Tween 80 (e.g., to a final concentration of 5%) and vortex until the solution is homogeneous.
-
-
Final Vehicle Addition: Slowly add the final vehicle (e.g., saline or corn oil) to reach the desired final volume and concentration. Mix thoroughly.
-
Administration:
-
The working solution for in vivo experiments should be prepared fresh on the day of use.[8]
-
If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[8]
-
Administer the formulation to the animals as per the experimental design (e.g., oral gavage). Doses of 30-100 mg/kg/day have been used in mouse models.[3][7]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy SAR131675 [smolecule.com]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
SAR131675 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of SAR131675. Find troubleshooting tips and answers to frequently asked questions to ensure the successful use of this compound in your experiments.
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific issues you may encounter when preparing SAR131675 solutions.
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving SAR131675 powder | Inadequate solvent or technique. | Use fresh, anhydrous DMSO for initial stock solution preparation. SAR131675 has excellent solubility in DMSO, reaching concentrations of 72-100 mg/mL[1][2][3]. To aid dissolution, gentle warming (up to 60°C) and ultrasonication can be applied[3]. |
| Precipitation observed after adding aqueous solutions | SAR131675 is practically insoluble in water. Direct dilution of a DMSO stock solution into aqueous buffers will likely cause the compound to precipitate out of solution[1][2]. | For cell-based assays, ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and compatible with your cell line. For in vivo studies, use a formulation vehicle. A common approach is to first dissolve SAR131675 in DMSO and then sequentially add co-solvents such as PEG300, Tween 80, and saline or corn oil to maintain solubility[2][3]. |
| Inconsistent results between experiments | Variability in stock solution preparation. The hygroscopic nature of DMSO can affect the solubility of SAR131675[2][3][4]. | Always use fresh, high-purity, anhydrous DMSO to prepare stock solutions[2]. Prepare fresh dilutions for your experiments from a concentrated stock. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption[3]. |
| Cloudy or hazy solution for in vivo administration | Improper mixing of the formulation vehicle. | When preparing formulations with co-solvents, ensure each component is thoroughly mixed before adding the next. For example, in a DMSO/PEG300/Tween-80/saline formulation, first mix the DMSO stock with PEG300 until clear, then add Tween-80 and mix, and finally add the aqueous component slowly while vortexing[2][3]. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of SAR131675?
A1: The recommended solvent for preparing a stock solution of SAR131675 is dimethyl sulfoxide (DMSO). It exhibits high solubility in DMSO, with reported concentrations ranging from 72 mg/mL (200.89 mM) to 100 mg/mL (279.03 mM)[1][2][3]. It is critical to use fresh, anhydrous DMSO as its hygroscopic nature can reduce the compound's solubility[2][3][4].
Q2: How should I store my SAR131675 stock solution?
A2: Once prepared, aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years[3].
Q3: Can I dissolve SAR131675 directly in water or phosphate-buffered saline (PBS)?
A3: No, SAR131675 is classified as essentially water-insoluble, with solubility below 1 mg/mL[1][2]. Dissolving it directly in aqueous buffers like water or PBS is not recommended as it will lead to poor solubility and potential precipitation.
Q4: How can I prepare SAR131675 for in vivo animal studies?
A4: For in vivo administration, SAR131675 needs to be prepared in a suitable vehicle. Several formulations have been reported. A common method involves first dissolving the compound in DMSO to create a concentrated stock. This stock is then further diluted with a mixture of co-solvents. Examples of such vehicles include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[3].
-
10% DMSO and 90% corn oil[3].
-
A solution of 0.6% methylcellulose and 0.5% Tween 80[5].
It is crucial to prepare these formulations fresh on the day of use and to mix the components sequentially to ensure a clear and homogenous solution[2][3][5].
Q5: What is the mechanism of action of SAR131675?
A5: SAR131675 is a potent and selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase[1][5][6][7]. By inhibiting VEGFR-3, it blocks the signaling pathways mediated by its ligands, VEGF-C and VEGF-D, which are crucial for lymphangiogenesis[8][9]. This inhibition subsequently affects downstream signaling molecules, including the ERK1/2 and AKT pathways[9].
Quantitative Solubility Data
The following table summarizes the solubility of SAR131675 in various solvents.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes | Reference |
| DMSO | 100 | 279.03 | May require ultrasonication and warming to 60°C. | [1][3] |
| DMSO | 72 | 200.89 | Use of fresh, anhydrous DMSO is recommended. | [2] |
| Chloroform | 30 | Not specified | - | [6] |
| Ethanol | 4 | Not specified | - | [2] |
| Water | Insoluble (<1 mg/mL) | Not applicable | - | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM SAR131675 Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of SAR131675 powder (Molecular Weight: 358.39 g/mol )[1]. For 1 mL of a 10 mM solution, 3.58 mg is needed.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution to facilitate dissolution. If necessary, use an ultrasonic bath or gentle warming (up to 60°C) until the solution is clear and all solid has dissolved[3].
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C[3].
Protocol 2: Preparation of SAR131675 Formulation for In Vivo Oral Administration (Example)
This protocol is based on a commonly used vehicle and should be optimized for your specific experimental needs.
-
Prepare Stock: Begin with a concentrated stock solution of SAR131675 in DMSO (e.g., 60 mg/mL)[2].
-
Sequential Mixing: To prepare a 1 mL working solution, follow these steps in order, ensuring the solution is clear after each addition: a. Take an appropriate volume of the DMSO stock solution. For a final concentration of 3 mg/mL, use 50 µL of a 60 mg/mL stock. b. Add 300 µL of PEG300 and mix thoroughly until the solution is clear[2]. c. Add 50 µL of Tween 80 and mix until clear[2]. d. Add 600 µL of sterile ddH₂O or saline to bring the total volume to 1 mL. Mix thoroughly[2].
-
Administration: Use the freshly prepared formulation immediately for optimal results[2].
Visualizations
SAR131675 Mechanism of Action: VEGFR-3 Signaling Pathway Inhibition
Caption: SAR131675 inhibits VEGFR-3 signaling.
Experimental Workflow: Preparing SAR131675 for In Vivo Studies
Caption: Workflow for preparing an in vivo formulation of SAR131675.
References
- 1. Buy SAR131675 [smolecule.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. altmeyers.org [altmeyers.org]
- 8. researchgate.net [researchgate.net]
- 9. physiciansweekly.com [physiciansweekly.com]
Optimizing SAR131675 Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo dosage of SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). This guide includes troubleshooting advice and frequently asked questions to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SAR131675?
A1: SAR131675 is a selective ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1][2] It functions by blocking the autophosphorylation of VEGFR-3 induced by its ligands, VEGF-C and VEGF-D.[2][3] This inhibition disrupts downstream signaling pathways, primarily the ERK1/2 and AKT pathways, which are crucial for lymphatic endothelial cell proliferation, migration, and survival.[4][5][6][7][8] While highly selective for VEGFR-3, SAR131675 exhibits moderate activity against VEGFR-2.[2][9][10]
Q2: What are the recommended starting dosages for in vivo mouse studies?
A2: Based on published preclinical studies, a common starting oral dosage for SAR131675 in mice is in the range of 30 to 100 mg/kg/day.[1][11] The optimal dose will depend on the specific tumor model and the experimental endpoint. In some studies, a higher dose of 300 mg/kg/day has been used to inhibit both VEGFR-2 and VEGFR-3 signaling.[1][10]
Q3: How should SAR131675 be formulated for oral administration in mice?
A3: A common method for formulating SAR131675 for oral gavage in mice is to prepare a homogeneous suspension in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).[10] For example, a 5 mg/mL suspension can be achieved by mixing 5 mg of SAR131675 with 1 mL of CMC-Na solution.[10]
Q4: What are the expected biological effects of SAR131675 in vivo?
A4: In preclinical cancer models, SAR131675 has been shown to have several biological effects, including:
-
Anti-lymphangiogenic activity: Inhibition of the formation of new lymphatic vessels.[1][3]
-
Anti-tumoral activity: Reduction in tumor growth in various models.[3][9][12]
-
Anti-metastatic activity: Significant reduction in lymph node invasion and lung metastasis.[3][9]
-
Modulation of the tumor microenvironment: Reduction of tumor-associated macrophage (TAM) infiltration.[3][9][13]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy (No significant anti-tumor or anti-lymphangiogenic effect) | Suboptimal Dosage: The administered dose may be too low for the specific animal model or tumor type. | 1. Dose Escalation: Gradually increase the dose of SAR131675 (e.g., from 30 mg/kg to 100 mg/kg or higher). 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure plasma concentrations of SAR131675 and assess target inhibition (e.g., phosphorylation of VEGFR-3 in tumor tissue) to ensure adequate drug exposure and target engagement. |
| Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. | 1. Formulation Check: Ensure the SAR131675 is fully suspended in the vehicle before each administration. 2. Alternative Formulation: Consider exploring other reported formulation strategies, such as using a solution with DMSO, PEG300, and Tween80.[10] | |
| Tumor Model Resistance: The tumor model may not be dependent on the VEGFR-3 signaling pathway. | 1. Target Expression Analysis: Confirm the expression of VEGFR-3 in the tumor cells and/or the tumor microenvironment (e.g., lymphatic endothelial cells, macrophages) of your model. | |
| Unexpected Toxicity or Adverse Effects (e.g., weight loss, lethargy) | High Dosage: The administered dose may be too high, leading to off-target effects or exaggerated on-target toxicity. | 1. Dose Reduction: Decrease the dosage of SAR131675. 2. Intermittent Dosing: Consider an alternative dosing schedule (e.g., every other day) to reduce cumulative exposure. |
| Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | 1. Vehicle Control Group: Ensure you have a control group that receives only the vehicle to differentiate between compound-related and vehicle-related toxicity. | |
| Metabolic Effects: SAR131675 was noted to have adverse metabolic effects in preclinical development.[9] | 1. Monitor Animal Health: Closely monitor animal weight, behavior, and food/water intake. 2. Blood Chemistry: If significant toxicity is observed, consider performing basic blood chemistry analysis to assess metabolic parameters. | |
| Difficulty with Formulation (e.g., precipitation, instability) | Poor Solubility: SAR131675 may have limited solubility in the chosen vehicle. | 1. Sonication: Use sonication to aid in the suspension of the compound. 2. Fresh Preparation: Prepare the formulation fresh before each use to minimize precipitation over time. |
Quantitative Data Summary
Table 1: In Vitro Potency of SAR131675
| Target/Assay | IC50 (nM) | Reference |
| VEGFR-3 Kinase Activity | 23 | [9][10] |
| VEGFR-3 Autophosphorylation (HEK cells) | 45 | [2][3] |
| VEGFR-2 Kinase Activity | 235 | [10] |
| VEGFR-1 Kinase Activity | >3000 | [10] |
| VEGFC-induced Lymphatic Cell Proliferation | ~20 | [9][10] |
| VEGFC-induced Erk Phosphorylation | ~30 | [1] |
Table 2: Summary of In Vivo Studies with SAR131675 in Mice
| Animal Model | Dosage and Administration | Key Findings | Reference |
| FGF2-induced angiogenesis/lymphangiogenesis | 30, 100, 300 mg/kg/day (oral) | Significant reduction in VEGFR-3 levels and hemoglobin content at 100 mg/kg/day. | [1] |
| RIP1-Tag2 pancreatic neuroendocrine tumors (Prevention) | 100 mg/kg/day (oral) for 5 weeks | 42% decrease in the number of angiogenic islets. | [1][11] |
| RIP1-Tag2 pancreatic neuroendocrine tumors (Intervention) | 100 mg/kg/day (oral) for 2.5 weeks | 62% decrease in tumor burden. | [1][11] |
| 4T1 mammary carcinoma | Not specified, but well-tolerated | Potent anti-tumoral effect, significant reduction in lymph node invasion and lung metastasis. | [3][9] |
| Colorectal Cancer Liver Metastasis | Daily treatment | Significant reduction in tumor burden and F4/80+ macrophages in the liver. | [12] |
| Diabetic nephropathy in db/db mice | Diet containing SAR131675 for 12 weeks | Ameliorated dyslipidemia, albuminuria, and renal lipid accumulation. | [14][15] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice) subcutaneously implanted with a human tumor cell line known to express VEGFR-3 or induce lymphangiogenesis.
-
Tumor Implantation: Inject tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2) two to three times per week.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
SAR131675 Formulation: Prepare a suspension of SAR131675 in 0.5% CMC-Na at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Administration: Administer SAR131675 or vehicle control daily via oral gavage.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor weight and volume.
-
Process tumors for histological analysis (e.g., H&E staining, immunohistochemistry for CD31 to assess angiogenesis and LYVE-1 or Podoplanin to assess lymphangiogenesis).
-
Collect lymph nodes and lungs to assess metastasis.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: VEGFR-3 signaling pathway and the inhibitory action of SAR131675.
Caption: A typical workflow for an in vivo efficacy study of SAR131675.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 3. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Dysregulation of Lymphatic Endothelial VEGFR3 Signaling in Disease [mdpi.com]
- 7. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specific Inhibition of the VEGFR-3 Tyrosine Kinase by SAR131675 Reduces Peripheral and Tumor Associated Immunosuppressive Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming SAR131675 off-target effects
Welcome to the Technical Support Center for SAR131675. This guide provides troubleshooting information and answers to frequently asked questions to help researchers and drug development professionals effectively use SAR131675 and navigate its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SAR131675?
A1: SAR131675 is a potent and selective small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] Its primary mechanism involves binding to the ATP-binding site of the VEGFR-3 kinase domain, preventing the receptor's autophosphorylation and activation by its ligands, VEGF-C and VEGF-D.[1][3] This blockade inhibits downstream signaling pathways, primarily those involved in lymphangiogenesis (the formation of lymphatic vessels).[1][4] The compound has demonstrated anti-tumoral and anti-metastatic activities by inhibiting both lymphangiogenesis and the infiltration of tumor-associated macrophages (TAMs).[1][5]
Q2: What are the known off-targets of SAR131675 that I should be concerned about in my experiments?
A2: SAR131675 is highly selective for VEGFR-3. It has been tested against large panels of kinases (over 65) and other receptors and enzymes (over 100) and showed little to no activity.[1][6] However, the most significant and relevant off-target is VEGFR-2 . SAR131675 is approximately 10-fold more selective for VEGFR-3 over VEGFR-2.[1][2][7] It has very little activity against VEGFR-1.[7] Therefore, at higher concentrations, SAR131675 can inhibit VEGFR-2 signaling, which is primarily involved in angiogenesis (the formation of blood vessels).
Q3: My experimental results are ambiguous. How can I confirm that the observed phenotype is due to VEGFR-3 inhibition and not an off-target effect like VEGFR-2 inhibition?
A3: Differentiating between on-target and off-target effects is critical. Here are several strategies:
-
Concentration Control: Use the lowest effective concentration of SAR131675 that inhibits VEGFR-3 without significantly affecting VEGFR-2. See the table below for guidance.
-
Orthogonal Inhibitors: Use a structurally different VEGFR-3 inhibitor with a distinct off-target profile. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of VEGFR-3. If the resulting phenotype mimics the effect of SAR131675, it confirms the on-target action.
-
Rescue Experiments: Attempt to "rescue" the phenotype by providing the downstream product of the target pathway. For VEGFR-3, this is more complex, but one could try to restore lymphatic function through other means if applicable to the experimental system.
-
Ligand-Specific Stimulation: Compare the inhibitory effect of SAR131675 in cells stimulated with VEGF-C (primarily signals through VEGFR-3) versus cells stimulated with VEGF-A (primarily signals through VEGFR-2). This can help dissect the contribution of each pathway.
Q4: The original development of SAR131675 was halted. What does this mean for my in vivo research?
A4: The preclinical development of SAR131675 was reportedly terminated due to adverse metabolic effects.[8] While the specific nature of these effects is not detailed in publicly available literature, this finding warrants caution in in vivo studies. Researchers should include comprehensive metabolic monitoring in their experimental plans, such as measuring body weight, blood glucose, and lipid profiles, especially in long-term studies.[4] The compound was noted to be well-tolerated in several mouse studies, suggesting the effects may be species-specific or arise after prolonged exposure.[1][9]
Troubleshooting Guide
Issue 1: Unexpected phenotype observed, potentially due to VEGFR-2 inhibition.
-
Cause: The concentration of SAR131675 used may be high enough to inhibit VEGFR-2, which plays a key role in angiogenesis.
-
Solution:
-
Verify Target Phosphorylation: Perform a dose-response experiment and use Western blotting to check the phosphorylation levels of both VEGFR-3 and VEGFR-2. Aim for a concentration that inhibits p-VEGFR-3 without significantly affecting p-VEGFR-2.
-
Use a Control Inhibitor: Compare your results with a highly selective VEGFR-2 inhibitor (e.g., Cabozantinib, though it is a multi-kinase inhibitor, it is potent on VEGFR2[10]) to understand the specific phenotype of VEGFR-2 inhibition in your system.
-
Follow the Experimental Workflow: Use the workflow diagram below to systematically rule out off-target effects.
-
Issue 2: Lack of a significant anti-metastatic effect in an in vivo model.
-
Cause: The tumor model may not be dependent on lymphangiogenesis for metastasis. Alternatively, the dosing, route of administration, or treatment schedule may be suboptimal.
-
Solution:
-
Confirm VEGFR-3 Expression: Use immunohistochemistry (IHC) or flow cytometry to confirm that VEGFR-3 is expressed on lymphatic endothelial cells and/or tumor-associated macrophages in your tumor model.[5]
-
Optimize Dosing: SAR131675 has been shown to be effective in mice at doses around 100 mg/kg/day.[9][11] Ensure your formulation and administration route achieve sufficient bioavailability.
-
Assess Both Angiogenesis and Lymphangiogenesis: Stain tissue samples for both blood vessels (e.g., using a CD31 marker) and lymphatic vessels (e.g., using a LYVE-1 or Podoplanin marker) to understand the compound's effect on both vasculatures.[5]
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of SAR131675 against VEGFR family kinases, providing a clear view of its selectivity.
| Target Kinase | Assay Type | IC50 (nM) | Selectivity (Fold vs. VEGFR-3) | Reference |
| VEGFR-3 | Recombinant Kinase Assay | 20 - 23 | 1x | [1][7] |
| VEGFR-3 | Cellular Autophosphorylation | 45 | 1x | [1][6] |
| VEGFR-2 | Recombinant Kinase Assay | 235 | ~10-12x | [7] |
| VEGFR-2 | Cellular Autophosphorylation | 239 - 280 | ~5-6x | [7] |
| VEGFR-1 | Recombinant Kinase Assay | >3000 | >150x | [7] |
| VEGFR-1 | Cellular Autophosphorylation | ~1000 | ~22x | [7] |
Experimental Protocols
Protocol: Differentiating VEGFR-3 vs. VEGFR-2 Inhibition via Western Blot
This protocol allows for the direct assessment of SAR131675's inhibitory activity on ligand-induced phosphorylation of VEGFR-3 and VEGFR-2 in a cellular context.
1. Cell Culture and Starvation:
-
Culture primary human lymphatic endothelial cells (LECs) for VEGFR-3 analysis or human umbilical vein endothelial cells (HUVECs) for VEGFR-2 analysis.
-
Once cells reach 80-90% confluency, serum-starve them for 12-18 hours in a basal medium containing 0.1% fetal bovine serum (FBS) to reduce baseline receptor activation.
2. Inhibitor Treatment:
-
Prepare a dose range of SAR131675 (e.g., 0 nM, 20 nM, 50 nM, 100 nM, 250 nM, 500 nM).
-
Pre-treat the starved cells with the different concentrations of SAR131675 for 1-2 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
3. Ligand Stimulation:
-
To assess VEGFR-3 inhibition in LECs, stimulate with 100 ng/mL of VEGF-C for 10-15 minutes.
-
To assess VEGFR-2 inhibition in HUVECs, stimulate with 50 ng/mL of VEGF-A for 10-15 minutes.
-
Include an unstimulated control for both cell types.
4. Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
5. Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-VEGFR-3 (Tyr1230/1231) or phospho-VEGFR-2 (Tyr1175).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane and re-probe for total VEGFR-3, total VEGFR-2, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
6. Analysis:
-
Quantify the band intensities. The results should demonstrate a dose-dependent inhibition of VEGFR-3 phosphorylation at lower concentrations of SAR131675 and inhibition of VEGFR-2 phosphorylation at higher concentrations.
Visualizations
Caption: Simplified VEGFR-3 signaling pathway and the inhibitory action of SAR131675.
Caption: Workflow for deconvoluting on-target vs. off-target effects of SAR131675.
Caption: A decision tree for troubleshooting common experimental issues with SAR131675.
References
- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. altmeyers.org [altmeyers.org]
- 11. Specific Inhibition of the VEGFR-3 Tyrosine Kinase by SAR131675 Reduces Peripheral and Tumor Associated Immunosuppressive Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SAR131675 In Vitro Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting in vitro experiments involving SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SAR131675?
A1: SAR131675 is an ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1] It selectively binds to VEGFR-3, preventing the binding of its ligands, VEGF-C and VEGF-D, and subsequent receptor autophosphorylation.[2] This inhibition blocks downstream signaling pathways, primarily the ERK and AKT pathways, which are crucial for lymphatic endothelial cell proliferation, migration, and survival.
Q2: How selective is SAR131675 for VEGFR-3?
A2: SAR131675 exhibits high selectivity for VEGFR-3. It is approximately 10-fold more selective for VEGFR-3 than for VEGFR-2 and has significantly less activity against VEGFR-1.[3] Its activity against a broad panel of other kinases is minimal, making it a specific tool for studying VEGFR-3 signaling.[4]
Q3: What are the typical effective concentrations of SAR131675 in in vitro assays?
A3: The effective concentration of SAR131675 can vary depending on the cell type and specific assay. However, typical IC50 values are in the low nanomolar range. For instance, it inhibits VEGFR-3 tyrosine kinase activity with an IC50 of approximately 23 nM in cell-free assays.[1][3] In cell-based assays, it inhibits VEGFC/D-induced proliferation of human lymphatic endothelial cells with an IC50 of about 20 nM.[4]
Q4: How should I prepare and store SAR131675 stock solutions?
A4: SAR131675 is typically provided as a crystalline solid.[5] For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[6] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7] Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium.
Troubleshooting Guides
This section provides solutions to common issues that may arise during in vitro experiments with SAR131675.
Compound and Reagent Issues
| Question/Problem | Possible Cause | Recommended Solution |
| I am not observing any inhibition of VEGFR-3 signaling. | Compound inactivity: The compound may have degraded due to improper storage or handling. | - Ensure SAR131675 has been stored correctly at -20°C or -80°C. - Prepare a fresh stock solution from a new vial. - Confirm the activity of the compound using a well-established positive control cell line and assay. |
| Incorrect concentration: Errors in calculating dilutions can lead to a final concentration that is too low. | - Double-check all calculations for dilutions from the stock solution to the final working concentration. - Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration for your specific experimental setup. | |
| I am observing inconsistent results between experiments. | Variability in reagent preparation: Inconsistent preparation of stock solutions or ligand dilutions. | - Standardize your protocol for preparing all reagents. - Aliquot stock solutions to minimize variability from freeze-thaw cycles. |
| Ligand (VEGF-C/D) inactivity: The growth factor used to stimulate VEGFR-3 may have lost its activity. | - Use a fresh vial of VEGF-C or VEGF-D. - Confirm the activity of your ligand by observing a robust phosphorylation of VEGFR-3 in untreated control cells. |
Cell Culture and Experimental Setup
| Question/Problem | Possible Cause | Recommended Solution |
| High background phosphorylation of VEGFR-3 in the absence of ligand stimulation. | Endogenous ligand production: Some cell lines may produce their own VEGF-C or VEGF-D, leading to autocrine signaling. | - Serum-starve the cells for a sufficient period before the experiment to reduce endogenous signaling. - Choose a cell line with low endogenous expression of VEGFR-3 ligands. |
| High cell density: Overly confluent cells can sometimes lead to non-specific signaling. | - Optimize cell seeding density to ensure cells are in the exponential growth phase and not overly confluent at the time of the experiment. | |
| Low or no response to VEGF-C/D stimulation. | Low VEGFR-3 expression: The cell line you are using may not express sufficient levels of VEGFR-3. | - Confirm VEGFR-3 expression in your cell line using qPCR, flow cytometry, or western blotting. - Consider using a cell line known to have high VEGFR-3 expression, such as primary human lymphatic endothelial cells (HLECs). |
| Suboptimal stimulation conditions: The concentration of VEGF-C/D or the stimulation time may not be optimal. | - Perform a time-course and dose-response experiment with your stimulating ligand to determine the optimal conditions for VEGFR-3 activation in your cell line. |
Assay-Specific Troubleshooting
| Question/Problem | Possible Cause | Recommended Solution |
| Weak or no phospho-VEGFR-3 signal. | Phosphatase activity: Cellular phosphatases can dephosphorylate proteins during sample preparation. | - Keep samples on ice at all times. - Use lysis buffers containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). |
| Low protein concentration: Insufficient amount of protein loaded on the gel. | - Quantify your protein concentration and ensure you are loading an adequate amount (typically 20-30 µg). | |
| High background on the western blot. | Non-specific antibody binding: The primary or secondary antibody may be binding non-specifically. | - Optimize antibody concentrations. - Increase the number and duration of wash steps. - Use a different blocking buffer (e.g., BSA instead of milk, as milk contains phosphoproteins). |
| Question/Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells. | Uneven cell seeding: Inconsistent number of cells seeded in each well. | - Ensure your cell suspension is homogenous before seeding. - Use a calibrated multichannel pipette for seeding. |
| Edge effects: Wells on the edge of the plate may behave differently due to temperature and humidity gradients. | - Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain a humid environment. | |
| No significant effect of SAR131675 on cell proliferation. | Cell line is not dependent on VEGFR-3 signaling for proliferation. | - Ensure your chosen cell line's proliferation is driven by VEGFR-3. This is typically true for lymphatic endothelial cells but may not be the case for all cancer cell lines. |
| Assay incubation time is too short or too long. | - Optimize the incubation time for your proliferation assay to allow for measurable differences in cell number. |
| Question/Problem | Possible Cause | Recommended Solution |
| Low cell migration in the control group. | Suboptimal chemoattractant concentration: The concentration of VEGF-C/D in the lower chamber is not optimal to induce migration. | - Perform a dose-response experiment to determine the optimal chemoattractant concentration. |
| Incorrect pore size of the membrane: The pores in the transwell insert may be too small for your cells to migrate through. | - Choose a membrane with a pore size appropriate for your cell type.[8] | |
| High background migration in the absence of chemoattractant. | Spontaneous cell migration: Some cell types are highly motile and will migrate without a specific chemoattractant. | - Include a negative control with no chemoattractant to quantify and subtract this background migration. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for SAR131675
| Assay Type | Target/Cell Line | Ligand | IC50 (nM) | Reference |
| Kinase Assay | Recombinant human VEGFR-3 | - | 23 | [1][3] |
| Kinase Assay | Recombinant human VEGFR-2 | - | 235 | |
| Kinase Assay | Recombinant human VEGFR-1 | - | >3000 | [1] |
| Autophosphorylation | HEK cells overexpressing VEGFR-3 | - | 30-50 | |
| Autophosphorylation | PAEC stably expressing VEGFR-2 | VEGFA | ~280 | [9] |
| Cell Proliferation | Primary human lymphatic cells | VEGFC | ~20 | [4] |
| Cell Proliferation | Primary human lymphatic cells | VEGFD | ~20 | [4] |
| Cell Survival | Primary human lymphatic cells | VEGFC | 14 | |
| Cell Survival | Primary human lymphatic cells | VEGFD | 17 | |
| Cell Survival | Primary human lymphatic cells | VEGFA | 664 | |
| Cell Migration | Human microvascular endothelial cells (HMVEC) | VEGFC | <30 | |
| Cell Migration | Human microvascular endothelial cells (HMVEC) | VEGFA | ~100 | |
| Erk Phosphorylation | Lymphatic cells | VEGFC | ~30 | [9] |
Experimental Protocols & Methodologies
General Workflow for In Vitro Testing of SAR131675
References
- 1. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 3. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Navigating SAR131675 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for interpreting experimental results involving SAR131675, a potent and selective VEGFR-3 tyrosine kinase inhibitor. Here, you will find answers to frequently asked questions and troubleshooting advice for common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SAR131675?
SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3).[1][2][3] It functions by blocking the tyrosine kinase activity of VEGFR-3, thereby inhibiting its autophosphorylation and downstream signaling.[1][3] This targeted inhibition disrupts the processes of lymphangiogenesis (the formation of lymphatic vessels) and angiogenesis, which are crucial for tumor growth and metastasis.[1][4] While highly selective for VEGFR-3, it exhibits moderate activity against VEGFR-2.[1][3]
Q2: What are the typical IC50 values for SAR131675?
The half-maximal inhibitory concentration (IC50) values for SAR131675 vary depending on the specific assay and cell type. The table below summarizes key reported values.
| Target/Assay | Ligand | Cell Type | IC50 Value |
| VEGFR-3 Tyrosine Kinase Activity | - | Cell-free | 20 nM[1][3], 23 nM[2][5] |
| VEGFR-3 Autophosphorylation | - | HEK cells | 45 nM[1][3] |
| Lymphatic Cell Survival/Proliferation | VEGFC | Primary Human Lymphatic Cells | ~20 nM[1][2][3], 14 nM[4] |
| Lymphatic Cell Survival/Proliferation | VEGFD | Primary Human Lymphatic Cells | ~20 nM[1][2][3], 17 nM[4] |
| Endothelial Cell Survival | VEGFA | Primary Human Lymphatic Cells | 664 nM[4] |
| VEGFR-2 Autophosphorylation | VEGFA | PAE Cells | 239 nM[2] |
| Erk Phosphorylation | VEGFC | Lymphatic Cells | ~30 nM[2] |
Q3: Does SAR131675 have direct cytotoxic effects on cancer cells?
No, SAR131675 is not a cytotoxic or cytostatic agent.[1][3] It did not show antiproliferative activity on a panel of 30 different tumor and primary cells, indicating its high specificity for its target, VEGFR-3, rather than inducing direct cell death.[1][3] Its anti-tumor effects are primarily mediated through the inhibition of lymphangiogenesis and modulation of the tumor microenvironment.[1][3]
Q4: How does SAR131675 affect the tumor microenvironment?
Beyond its anti-lymphangiogenic activity, SAR131675 has been shown to modulate the immune composition of the tumor microenvironment. It can reduce the infiltration and aggregation of Tumor-Associated Macrophages (TAMs) and Myeloid-Derived Suppressor Cells (MDSCs), which are known to promote tumor progression and immunosuppression.[1][6][7] This leads to a less immunosuppressive environment, potentially enhancing anti-tumor immune responses.[6]
Troubleshooting Guide
Problem 1: Inconsistent inhibition of VEGFC-induced cell proliferation.
-
Possible Cause 1: Ligand Quality. Ensure the VEGFC (or VEGFD) used for stimulation is of high quality and has been stored correctly to maintain its biological activity.
-
Possible Cause 2: Cell Health and Passage Number. Use primary human lymphatic endothelial cells at a low passage number. Senescent cells may respond poorly to growth factor stimulation.
-
Possible Cause 3: Assay Conditions. Optimize cell seeding density and serum concentration in the medium. Starve cells in low serum (e.g., 0.1% FCS) before stimulation to reduce baseline signaling.[8]
Problem 2: Unexpected off-target effects at higher concentrations.
-
Possible Cause: Inhibition of VEGFR-2. SAR131675 is approximately 10-fold more selective for VEGFR-3 over VEGFR-2.[1][3] At higher concentrations (e.g., >300 mg/kg in vivo), it can inhibit both VEGFR-2 and VEGFR-3 signaling.[4] This can lead to effects such as a transient increase in blood pressure, a known consequence of VEGFR-2 inhibition.[4]
-
Recommendation: Conduct dose-response studies to determine the optimal concentration that provides maximal VEGFR-3 inhibition with minimal VEGFR-2-related effects. For in vivo studies in mice, a dose of 100 mg/kg has been shown to be effective without inducing significant hypertension.[4]
Problem 3: Lack of significant tumor reduction in a xenograft model.
-
Possible Cause 1: Tumor Model Selection. The efficacy of SAR131675 is dependent on the reliance of the tumor model on VEGFR-3 signaling for growth and metastasis. Models with high expression of VEGFC/D and VEGFR-3 are more likely to respond.
-
Possible Cause 2: Role of the Immune System. SAR131675's mechanism involves modulation of the immune microenvironment.[6][7] Its anti-tumor effects may be less pronounced in severely immunocompromised mouse models. Syngeneic models, such as the 4T1 mammary carcinoma, have shown significant responses.[1][4]
-
Recommendation: Characterize the expression of VEGFR-3 and its ligands in your chosen tumor model. Consider using models with an intact immune system to fully evaluate the therapeutic potential of SAR131675.
Experimental Protocols
1. In Vitro Lymphatic Cell Survival Assay
This assay assesses the ability of SAR131675 to inhibit the proliferation of primary human lymphatic cells induced by VEGFR-3 ligands.
-
Cell Seeding: Plate primary human lymphatic endothelial cells in multi-well plates in a medium containing low serum (e.g., 0.1% FCS).
-
Stimulation: Stimulate the cells with specific VEGFR-3 ligands such as VEGFC (e.g., 300 ng/mL) or VEGFD (e.g., 300 ng/mL) in the presence of varying concentrations of SAR131675.[8] Include controls with VEGFA (to assess VEGFR-2 inhibition) and FGF-2 (as a negative control).[4]
-
Incubation: Incubate the plates for a sufficient duration to allow for cell proliferation (typically 72 hours).
-
Quantification: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Express the results as a percentage of inhibition relative to the ligand-stimulated control and calculate the IC50 values.[8]
2. In Vivo Tumor Growth and Metastasis Model (4T1 Mammary Carcinoma)
This protocol evaluates the anti-tumoral and anti-metastatic efficacy of SAR131675 in a syngeneic mouse model.
-
Tumor Cell Implantation: Orthotopically implant 4T1 mammary carcinoma cells into the mammary fat pads of female Balb/c mice.[4]
-
Treatment: Begin oral administration of SAR131675 (e.g., 30 and 100 mg/kg/day) or vehicle control several days post-implantation (e.g., day 5) and continue for the duration of the study (e.g., until day 21).[4]
-
Monitoring: Monitor tumor volume regularly using calipers. Also, monitor the body weight of the mice to assess toxicity.[4]
-
Endpoint Analysis: At the end of the study, excise the primary tumors and weigh them. Harvest lymph nodes and lungs to assess metastasis.[1] Quantify metastatic burden through histological analysis or by counting metastatic nodules.[1]
-
Biomarker Analysis: Analyze tumor lysates for levels of murine VEGFR-3 to confirm target engagement.[4] Analyze lymph nodes for markers of metastasis, such as osteopontin.[8]
Signaling Pathways and Workflows
Caption: SAR131675 inhibits the VEGFR-3 signaling pathway.
Caption: General workflow for preclinical evaluation of SAR131675.
References
- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Inhibition of the VEGFR-3 Tyrosine Kinase by SAR131675 Reduces Peripheral and Tumor Associated Immunosuppressive Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
SAR131675 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of SAR131675 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for SAR131675 solid compound and stock solutions?
A1: Proper storage is crucial to maintain the integrity of SAR131675. For the solid (powder) form, long-term storage at -20°C is recommended, which can ensure stability for up to three years. In solution, the stability depends on the solvent and temperature. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.[1][2][3]
Q2: What solvents are recommended for dissolving SAR131675?
A2: SAR131675 exhibits good solubility in dimethyl sulfoxide (DMSO), with concentrations up to 72 mg/mL (200.89 mM) being achievable.[2] It is practically insoluble in water.[4] For in vivo studies, specific formulations are required to ensure solubility and bioavailability. Commonly used solvent systems include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
10% DMSO and 90% Corn Oil.[1] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]
Q3: Is SAR131675 sensitive to light?
A3: Yes, SAR131675 has been noted to have moderate photosensitivity, particularly to ultraviolet light.[4] Therefore, it is recommended to protect solutions from direct light exposure by using amber vials or by wrapping containers in aluminum foil.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of SAR131675 in aqueous buffer. | SAR131675 has very low aqueous solubility. | For in vitro assays, ensure the final concentration of DMSO is kept as high as tolerated by the experimental system (typically ≤0.5%). If precipitation persists, consider using a different solvent system or a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD for specific applications.[1] |
| Loss of compound activity over time in prepared solutions. | Degradation of SAR131675 due to improper storage or handling. | Aliquot stock solutions to minimize freeze-thaw cycles.[1][3] Store aliquots at -80°C for long-term stability.[1][2][3] For working solutions in aqueous buffers, prepare them fresh before each experiment. |
| Variability in experimental results. | Inconsistent final concentration of SAR131675 due to incomplete dissolution or precipitation. | After preparing stock solutions in DMSO, ensure complete dissolution. Gentle warming and/or sonication can be used to aid dissolution.[1] Visually inspect solutions for any particulate matter before use. |
Stability Data Summary
While specific quantitative degradation kinetics for SAR131675 are not publicly available, the following table summarizes the recommended storage conditions to ensure stability.
| Form | Storage Temperature | Recommended Duration | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | [5] |
| Stock Solution in DMSO | -80°C | 1 year | [2] |
| -20°C | 1 month | [2] | |
| (S)-enantiomer in solvent | -80°C | 6 months | [3] |
| -20°C | 1 month | [3] |
Experimental Protocols
Protocol 1: Preparation of SAR131675 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of SAR131675 in DMSO.
-
Materials:
-
SAR131675 powder (Molecular Weight: 358.39 g/mol )[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the SAR131675 powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh out the desired amount of SAR131675 powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.58 mg of SAR131675 in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary to aid dissolution.[1]
-
Aliquot the stock solution into single-use volumes in sterile, light-protected vials.
-
Protocol 2: General Procedure for Assessing SAR131675 Stability by HPLC
This protocol provides a general framework for assessing the stability of SAR131675 in a given solution using High-Performance Liquid Chromatography (HPLC). A specific, validated stability-indicating method for SAR131675 is not publicly available; therefore, this protocol is a representative example based on common practices for small molecule inhibitors.
-
Objective: To determine the percentage of intact SAR131675 remaining in a solution after incubation under specific conditions (e.g., temperature, pH, light exposure).
-
Materials:
-
SAR131675 solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
Reference standard of SAR131675
-
-
Procedure:
-
Initial Sample (T=0): Immediately after preparing the SAR131675 solution, take an aliquot and dilute it to a suitable concentration for HPLC analysis. This will serve as the baseline (100% intact compound).
-
Incubation: Incubate the remaining solution under the desired stress conditions (e.g., 37°C in a water bath, exposure to a calibrated light source, or in buffers of different pH).
-
Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.
-
Sample Preparation: Dilute the aliquots to the same concentration as the initial sample using the mobile phase or an appropriate diluent.
-
HPLC Analysis:
-
Inject a fixed volume of each prepared sample onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., one of the absorbance maxima of SAR131675).
-
Record the peak area of the intact SAR131675.
-
-
Data Analysis:
-
Calculate the percentage of SAR131675 remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage of remaining SAR131675 against time to determine the degradation rate.
-
-
Visualizations
Caption: Workflow for assessing the stability of SAR131675.
Caption: Inhibition of the VEGFR-3 signaling pathway by SAR131675.
References
Technical Support Center: Managing Adverse Metabolic Effects of SAR131675 in Animal Models
Disclaimer: The development of SAR131675, a selective VEGFR-3 inhibitor, was discontinued during preclinical studies due to undisclosed adverse metabolic effects.[1][2] Consequently, specific data on the metabolic liabilities of SAR131675 in animal models are not publicly available. This guide provides troubleshooting and management strategies based on the known metabolic adverse effects of the broader class of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, as SAR131675 has moderate off-target activity on VEGFR-2.[3][4] Researchers should interpret these recommendations with caution and adapt them based on their own experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the potential adverse metabolic effects to monitor for when using SAR131675 in animal models?
A1: While specific data for SAR131675 is lacking, based on the known class effects of VEGFR inhibitors, researchers should consider monitoring for the following:
-
Hyperglycemia: Elevated blood glucose levels.
-
Dyslipidemia: Abnormal levels of lipids (e.g., cholesterol, triglycerides) in the blood. Notably, one study in a diabetic mouse model showed that SAR131675 ameliorated dyslipidemia, suggesting the metabolic effects of this compound may be complex and model-dependent.[5]
-
Hypothyroidism: Reduced production of thyroid hormones, which can impact overall metabolism.
-
Electrolyte Imbalances: Alterations in serum levels of phosphate, calcium, potassium, and magnesium.
Q2: How can I proactively monitor for these potential metabolic adverse effects in my animal studies?
A2: Regular monitoring of key metabolic parameters is crucial. This should include baseline measurements before starting SAR131675 treatment and periodic assessments throughout the study. Key monitoring assays are detailed in the Experimental Protocols section.
Q3: What are the initial steps to take if I observe a significant metabolic abnormality in my experimental animals?
A3: If a significant metabolic abnormality is detected, the first step is to confirm the finding with a repeat measurement. If confirmed, consider the severity of the effect. For mild to moderate changes, it may be possible to manage the side effect while continuing treatment. For severe or life-threatening changes, dose reduction or temporary discontinuation of SAR131675 may be necessary.
Q4: Are there any known signaling pathways that might be involved in the metabolic adverse effects of VEGFR inhibitors?
A4: Yes, the inhibition of VEGFR signaling can indirectly affect metabolic pathways. For example, VEGFRs are expressed in various metabolic tissues, and their inhibition can impact glucose and lipid homeostasis. The diagram below illustrates the general VEGFR signaling pathway.
Caption: General VEGFR signaling pathway.
Troubleshooting Guides
Table 1: Troubleshooting Hyperglycemia
| Observed Issue | Potential Cause | Recommended Action |
| Mild to Moderate Hyperglycemia (e.g., 10-20% increase from baseline) | Off-target effects on insulin signaling pathways. | - Increase frequency of blood glucose monitoring. - Consider pairing with a diet low in simple carbohydrates. - If hyperglycemia persists or worsens, a dose reduction of SAR131675 may be necessary. |
| Severe Hyperglycemia (e.g., >20% increase from baseline or symptomatic) | Significant disruption of glucose homeostasis. | - Temporarily discontinue SAR131675 administration. - Consult with a veterinarian for potential supportive care (e.g., insulin therapy). - Once glucose levels stabilize, consider re-initiating SAR131675 at a lower dose. |
Table 2: Troubleshooting Dyslipidemia
| Observed Issue | Potential Cause | Recommended Action |
| Elevated Serum Triglycerides or Cholesterol | Altered lipid metabolism due to VEGFR inhibition. | - Confirm findings with a repeat measurement from a fasted animal. - Consider switching to a low-fat diet for the duration of the study. - Monitor for any secondary effects such as weight changes or signs of pancreatitis. |
| Contradictory Results (Amelioration of Dyslipidemia) | Context-dependent effects of SAR131675, potentially related to the specific animal model (e.g., diabetic models). | - Document these findings carefully. - Investigate potential mechanisms for this unexpected beneficial effect. - No immediate corrective action is needed if the effect is beneficial, but continue close monitoring. |
Experimental Protocols
Protocol 1: Blood Glucose Monitoring
Objective: To measure blood glucose levels in animal models.
Materials:
-
Glucometer and test strips
-
Lancets or fine-gauge needles
-
Gauze pads
-
Animal restraint device
Procedure:
-
Gently restrain the animal.
-
For mice and rats, warm the tail with a heat lamp or warm water to increase blood flow.
-
Prick the lateral tail vein with a lancet.
-
Gently milk the tail to obtain a small drop of blood.
-
Apply the blood drop to the glucometer test strip and record the reading.
-
Apply gentle pressure to the puncture site with a gauze pad to stop the bleeding.
-
For baseline measurements, it is recommended to fast the animals for 4-6 hours.
Protocol 2: Serum Lipid Profile Analysis
Objective: To measure serum levels of triglycerides and cholesterol.
Materials:
-
Microcentrifuge tubes
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles for blood collection
-
Centrifuge
-
Commercial lipid assay kits (triglycerides and cholesterol)
-
Spectrophotometer or plate reader
Procedure:
-
Fast the animal for at least 4 hours.
-
Anesthetize the animal.
-
Collect blood via cardiac puncture or from a major vein (e.g., retro-orbital sinus in mice, saphenous vein in rats).
-
Dispense the blood into a microcentrifuge tube and allow it to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Carefully collect the supernatant (serum) and store it at -80°C until analysis.
-
Thaw the serum samples on ice and perform the triglyceride and cholesterol assays according to the manufacturer's instructions.
Caption: Experimental workflow for metabolic monitoring.
Caption: Logical flow for troubleshooting adverse metabolic events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SAR131675
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the cell line sensitivity to SAR131675.
Frequently Asked Questions (FAQs)
Q1: What is SAR131675 and what is its primary mechanism of action?
A1: SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2][3] Its primary mechanism of action is to block the autophosphorylation and activation of VEGFR-3, thereby inhibiting downstream signaling pathways.[1][2][3] This compound is a valuable tool for studying the roles of VEGFR-3 in lymphangiogenesis and cancer.
Q2: Does SAR131675 exhibit direct cytotoxic or antiproliferative effects on all cancer cell lines?
A2: No, SAR131675 is generally not a broadly cytotoxic or cytostatic agent.[1][4] Studies have shown that it has no significant antiproliferative activity on a wide panel of tumor cell lines when tested at concentrations up to 10 µM in standard culture conditions.[1][4]
Q3: Under what conditions do cancer cell lines show sensitivity to SAR131675?
A3: The sensitivity of cancer cell lines to SAR131675 is context-dependent and is primarily observed in cells that express VEGFR-3 and rely on its signaling for proliferation and survival. For instance, ovarian cancer cell lines such as OVCAR3 and SKOV3, which express VEGFR-3, exhibit dose-dependent inhibition of proliferation, colony formation, and migration when stimulated with the VEGFR-3 ligand, VEGF-C.[4]
Q4: What is the signaling pathway targeted by SAR131675?
A4: SAR131675 targets the VEGFR-3 signaling pathway. Upon binding of its ligands (VEGF-C or VEGF-D), VEGFR-3 dimerizes and autophosphorylates on specific tyrosine residues. This leads to the activation of downstream pathways, including the ERK1/2 and AKT signaling cascades, which are crucial for cell proliferation, survival, and migration.[4] SAR131675 inhibits the initial step of this cascade, the autophosphorylation of VEGFR-3.
Troubleshooting Guides
Cell Viability/Proliferation Assays
Issue 1: No significant decrease in cell viability observed in my cancer cell line upon treatment with SAR131675.
-
Possible Cause 1: Low or absent VEGFR-3 expression.
-
Troubleshooting Step: Confirm the expression of VEGFR-3 in your cell line of interest at both the mRNA and protein level (e.g., via qRT-PCR and Western blot). If the expression is low or absent, the cells are unlikely to be sensitive to SAR131675's inhibitory effects on this pathway.
-
-
Possible Cause 2: Lack of VEGFR-3 pathway activation.
-
Troubleshooting Step: The antiproliferative effects of SAR131675 are often dependent on the activation of the VEGFR-3 pathway by its ligands. Ensure that your experimental conditions include stimulation with a VEGFR-3 ligand like VEGF-C (e.g., 50 ng/mL) to induce pathway-dependent proliferation.[4]
-
-
Possible Cause 3: Incorrect assay choice or execution.
-
Troubleshooting Step: For assessing antiproliferative effects, endpoint assays like MTT or XTT are suitable. Ensure you have optimized cell seeding density and incubation times for your specific cell line. Include appropriate controls, such as vehicle-treated cells (e.g., DMSO) and cells treated with a known cytotoxic agent.
-
Issue 2: High background or inconsistent results in my MTT/XTT assay.
-
Possible Cause 1: Compound interference.
-
Troubleshooting Step: To rule out direct chemical interference of SAR131675 with the assay reagents, run a cell-free control where the compound is added to the media and assay reagents without cells.
-
-
Possible Cause 2: Suboptimal cell conditions.
-
Troubleshooting Step: Ensure cells are in the logarithmic growth phase at the time of treatment. Over-confluent or unhealthy cells can lead to variable results. Perform a cell titration experiment to determine the optimal seeding density for a linear response in your assay.
-
-
Possible Cause 3: Reagent issues.
-
Troubleshooting Step: Ensure that MTT/XTT and solubilization solutions are properly prepared and stored. Incomplete solubilization of formazan crystals can lead to inaccurate readings.
-
Western Blot Analysis
Issue 1: Weak or no signal for phosphorylated VEGFR-3 (p-VEGFR-3).
-
Possible Cause 1: Insufficient pathway activation.
-
Troubleshooting Step: Stimulation with a VEGFR-3 ligand is crucial to detect phosphorylation. Treat cells with an appropriate concentration of VEGF-C (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) before cell lysis.[4]
-
-
Possible Cause 2: Inappropriate antibody or antibody concentration.
-
Troubleshooting Step: Use an antibody specifically validated for detecting the phosphorylated form of VEGFR-3 at the relevant tyrosine residues (e.g., Tyr1230/1231). Optimize the primary antibody concentration by performing a titration.
-
-
Possible Cause 3: Protein degradation or dephosphorylation.
-
Troubleshooting Step: Perform all cell lysis and protein handling steps on ice or at 4°C. Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
Issue 2: High background on the Western blot membrane.
-
Possible Cause 1: Inadequate blocking.
-
Troubleshooting Step: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
-
Possible Cause 2: High antibody concentration.
-
Troubleshooting Step: Reduce the concentration of the primary or secondary antibody.
-
-
Possible Cause 3: Insufficient washing.
-
Troubleshooting Step: Increase the number and/or duration of washes with TBST after primary and secondary antibody incubations.
-
Quantitative Data Summary
Table 1: SAR131675 Inhibitory Activity (IC50)
| Target/Process | Cell Line/System | IC50 (nM) | Reference |
| VEGFR-3 Tyrosine Kinase Activity | Recombinant Human VEGFR-3 | 23 ± 7 | [1] |
| VEGFR-3 Autophosphorylation | HEK cells overexpressing VEGFR-3 | 45 | [1][3] |
| VEGF-C-induced Lymphatic Cell Survival | Primary Human Lymphatic Cells | 14 | [1] |
| VEGF-D-induced Lymphatic Cell Survival | Primary Human Lymphatic Cells | 17 | [1] |
| VEGF-A-induced Cell Survival | Primary Human Lymphatic Cells | 664 | [1] |
| VEGF-C-induced Cell Migration | Human Lymphatic Microvascular Endothelial Cells | < 30 | [1] |
| VEGF-A-induced Cell Migration | Human Lymphatic Microvascular Endothelial Cells | ~100 | [1] |
Note: The antiproliferative effect of SAR131675 on cancer cell lines is highly dependent on VEGFR-3 expression and pathway activation. Specific IC50 values for proliferation inhibition in cancer cell lines are not broadly reported and should be determined empirically under appropriate stimulation conditions (e.g., with VEGF-C).
Experimental Protocols
Cell Viability (MTT) Assay for OVCAR3 and SKOV3 Cells
This protocol is designed to assess the effect of SAR131675 on the viability of ovarian cancer cell lines in the presence of a VEGFR-3 ligand.
Materials:
-
OVCAR3 or SKOV3 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
SAR131675 (stock solution in DMSO)
-
Recombinant Human VEGF-C
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed OVCAR3 or SKOV3 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Serum Starvation (Optional but Recommended): Gently aspirate the culture medium and replace it with 100 µL of serum-free medium. Incubate for 12-24 hours to synchronize the cells and reduce basal signaling.
-
Treatment: Prepare serial dilutions of SAR131675 in serum-free or low-serum medium. Also, prepare a solution of VEGF-C at the desired final concentration (e.g., 50 ng/mL).
-
Remove the medium from the wells and add 100 µL of the treatment solutions (medium containing SAR131675 and/or VEGF-C). Include the following controls:
-
Vehicle control (medium with the same concentration of DMSO as the highest SAR131675 concentration)
-
VEGF-C only control
-
Untreated control (medium only)
-
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for VEGFR-3 Phosphorylation
This protocol details the detection of VEGFR-3 phosphorylation in response to VEGF-C stimulation and its inhibition by SAR131675.
Materials:
-
OVCAR3 or other VEGFR-3 expressing cells
-
SAR131675
-
Recombinant Human VEGF-C
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-VEGFR-3 (e.g., targeting Tyr1230/1231)
-
Rabbit or mouse anti-total VEGFR-3
-
Antibody against a loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of SAR131675 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes at 37°C.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes. Load 20-40 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for total VEGFR-3 and a loading control to ensure equal protein loading.
Visualizations
Caption: SAR131675 inhibits VEGFR-3 signaling pathway.
Caption: Workflow for assessing SAR131675 cell sensitivity.
References
- 1. VEGF Receptor 3 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. VEGFR3 Polyclonal Antibody (20712-1-AP) [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of SAR131675
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with SAR131675, focusing on strategies to enhance its oral bioavailability.
Troubleshooting Guide
Researchers often encounter variability and low exposure when administering SAR131675 orally. This guide addresses common issues and provides systematic approaches to overcome them.
Problem: Low or inconsistent plasma concentrations of SAR131675 after oral administration.
This issue is often linked to the poor aqueous solubility of SAR131675. The compound is a crystalline solid with limited solubility in water, which can significantly hinder its dissolution and subsequent absorption in the gastrointestinal tract.[1][2]
Possible Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action | Rationale |
| Poor Dissolution of Drug Substance | 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles. 2. Amorphous Solid Dispersions: Formulate SAR131675 with a polymer to create a solid dispersion. This can be achieved through methods like spray drying or hot-melt extrusion. | Increasing the surface area-to-volume ratio enhances the dissolution rate. Amorphous forms are generally more soluble than their crystalline counterparts.[3][4][5] |
| Inadequate Formulation Strategy | 1. Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) or a Self-Microemulsifying Drug Delivery System (SMEDDS). 2. Surfactant-Containing Formulations: Include surfactants in the formulation to improve the wettability of the drug particles. In published studies, a vehicle containing Tween 80 has been used.[6][7] | Lipid-based systems can improve the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[3][4] Surfactants lower the surface tension between the drug and the gastrointestinal fluids, promoting dissolution.[8] |
| Metabolic Instability | 1. In Vitro Metabolic Stability Assays: Conduct studies using liver microsomes or hepatocytes to determine the metabolic fate of SAR131675. 2. Co-administration with CYP Inhibitors (for research purposes): In preclinical studies, co-administration with a known cytochrome P450 inhibitor can help elucidate the extent of first-pass metabolism. | Although the development of SAR131675 was halted due to adverse metabolic effects, understanding its metabolic pathways is crucial for interpreting pharmacokinetic data.[9] This can help differentiate between poor absorption and rapid clearance. |
Signaling Pathway Implicated in SAR131675 Action
Caption: SAR131675 inhibits the VEGFR-3 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of SAR131675 relevant to its oral bioavailability?
A1: SAR131675 is a crystalline solid with a molecular formula of C18H22N4O4 and a molecular weight of 358.4 g/mol .[1] Its solubility in chloroform is 30 mg/mL, and it is also soluble in DMSO.[1][2] However, it has limited aqueous solubility, which is a primary factor contributing to its likely poor oral bioavailability.[2]
Q2: What is a good starting point for formulating SAR131675 for oral administration in preclinical models?
A2: Based on published in vivo studies, a common vehicle for oral gavage is a suspension in a mixture of 0.5% methylcellulose and 0.5% Tween 80.[6][7] This formulation aids in wetting and suspending the compound, but may not provide optimal absorption. For initial studies, it is advisable to ensure a uniform and fine particle size suspension.
Q3: What are some advanced formulation strategies to improve the oral bioavailability of SAR131675?
A3: To overcome the solubility limitations of SAR131675, several advanced formulation strategies can be employed:
-
Solid Dispersions: Dispersing SAR131675 in a hydrophilic polymer matrix can enhance its dissolution rate.[5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[4]
-
Nanotechnology: Reducing the particle size to the nanometer range (nanosuspensions) can significantly increase the surface area for dissolution.[3]
Q4: How can I assess the improvement in oral bioavailability of a new SAR131675 formulation?
A4: A comparative pharmacokinetic study in an animal model (e.g., mice or rats) is the standard method. This involves administering different formulations of SAR131675 and measuring plasma concentrations over time. Key parameters to compare are the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
Experimental Workflow for Formulation Development
Caption: A stepwise approach for SAR131675 formulation development.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Formulations:
-
Control: SAR131675 suspended in 0.5% methylcellulose / 0.5% Tween 80.
-
Test: Novel SAR131675 formulation (e.g., SEDDS).
-
-
Dosing: Administer a single oral dose (e.g., 100 mg/kg) via gavage.[6]
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Bioanalysis: Quantify SAR131675 concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software.
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Apparatus 2 (paddle method).
-
Dissolution Medium: Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
-
Procedure:
-
Add the SAR131675 formulation to the dissolution vessel containing the medium at 37°C.
-
Stir at a constant speed (e.g., 75 RPM).
-
Withdraw aliquots of the medium at specified time intervals.
-
Analyze the concentration of dissolved SAR131675 using UV-Vis spectroscopy or HPLC.
-
-
Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for different formulations.
Troubleshooting In Vivo Studies
Caption: A logical guide for troubleshooting poor in vivo results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Buy SAR131675 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to SAR131675 and Other VEGFR-3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vascular endothelial growth factor receptor-3 (VEGFR-3) inhibitor, SAR131675, with other prominent VEGFR inhibitors. The information presented is based on available preclinical data to assist researchers in making informed decisions for their studies.
Introduction to VEGFR-3 Inhibition
Vascular endothelial growth factor receptor-3 (VEGFR-3) is a key player in the formation of lymphatic vessels, a process known as lymphangiogenesis.[1] In the context of cancer, tumor-induced lymphangiogenesis is a critical pathway for metastasis, facilitating the spread of cancer cells to lymph nodes and distant organs.[2] Inhibition of the VEGFR-3 signaling pathway, therefore, presents a promising therapeutic strategy to impede tumor progression and metastasis.[3]
SAR131675 is a potent and selective inhibitor of VEGFR-3 tyrosine kinase.[3] This guide compares its in vitro activity and cellular effects with other multi-targeted tyrosine kinase inhibitors that also exhibit activity against VEGFR-3, including axitinib, sorafenib, and sunitinib.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro inhibitory activity of SAR131675 and other selected VEGFR inhibitors against VEGFR family kinases and their impact on lymphatic endothelial cell proliferation.
Table 1: In Vitro Kinase Inhibition Profile
| Inhibitor | VEGFR-1 IC50 (nM) | VEGFR-2 IC50 (nM) | VEGFR-3 IC50 (nM) | Reference(s) |
| SAR131675 | >3000 | 235 | 23 | [4] |
| Axitinib | 0.1 | 0.2 | 0.1-0.3 | [5] |
| Sorafenib | 26 | 90 | 20 | [6] |
| Sunitinib | 64 | 14 | 10 |
Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Inhibition of Lymphatic Endothelial Cell Proliferation
| Inhibitor | Cell Type | Assay | IC50 (nM) | Reference(s) |
| SAR131675 | Primary Human Lymphatic Endothelial Cells | VEGFC/VEGFD-induced proliferation | ~20 | [3] |
| Sunitinib | Primary Human Lymphatic Endothelial Cells | VEGFC/VEGFD-induced survival | ~5 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
VEGFR-3 Kinase Inhibition Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant VEGFR-3.
Materials:
-
Recombinant human VEGFR-3 kinase
-
Poly (Glu, Tyr) 4:1 as substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., SAR131675) dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2.5 µL of the diluted compounds to the wells of a 96-well plate. For positive and negative controls, add 2.5 µL of DMSO.
-
Prepare a master mix containing assay buffer, ATP, and the substrate.
-
Add 12.5 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of diluted recombinant VEGFR-3 enzyme to each well. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Lymphatic Endothelial Cell Proliferation Assay
This assay assesses the ability of an inhibitor to block the proliferation of lymphatic endothelial cells stimulated by VEGFR-3 ligands.
Materials:
-
Primary human lymphatic endothelial cells (HLECs)
-
Endothelial cell growth medium (e.g., EGM-2MV)
-
Basal medium for starvation (e.g., EBM-2 with 0.1% FBS)
-
Recombinant human VEGFC or VEGFD
-
Test compounds (e.g., SAR131675)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Seed HLECs in a 96-well plate at a density of approximately 5,000 cells per well in complete growth medium.
-
Allow the cells to attach and grow for 24 hours.
-
Starve the cells for 4-6 hours by replacing the growth medium with basal medium.
-
Prepare serial dilutions of the test compounds in basal medium.
-
Add the diluted compounds to the wells, followed by the addition of VEGFC (e.g., 100 ng/mL) or VEGFD (e.g., 400 ng/mL) to stimulate proliferation. Include appropriate controls (no growth factor, growth factor alone).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's protocol.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition of proliferation for each compound concentration and determine the IC50 value.
In Vivo Tumor Lymphangiogenesis Model
This model evaluates the effect of a VEGFR-3 inhibitor on the formation of new lymphatic vessels in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Tumor cells that induce lymphangiogenesis (e.g., 4T1 murine breast cancer cells)
-
Matrigel or similar basement membrane matrix
-
Test compound (e.g., SAR131675) formulated for in vivo administration
-
Calipers for tumor measurement
-
Antibodies for immunohistochemistry (e.g., anti-LYVE-1 or anti-podoplanin for lymphatic vessels, anti-CD31 for blood vessels)
-
Microscope for imaging
Procedure:
-
Subcutaneously implant tumor cells mixed with Matrigel into the flank of the mice.
-
Once tumors are established and reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups daily via the appropriate route (e.g., oral gavage).
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Process the tumors for immunohistochemical analysis.
-
Stain tumor sections with antibodies against lymphatic vessel markers (LYVE-1 or podoplanin) and blood vessel markers (CD31).
-
Quantify the lymphatic vessel density (LVD) and microvessel density (MVD) by capturing images of the stained sections and analyzing them using imaging software.
-
Compare the LVD and tumor growth between the treated and control groups to assess the anti-lymphangiogenic and anti-tumor efficacy of the inhibitor.
Visualizing Pathways and Workflows
The following diagrams illustrate the VEGFR-3 signaling pathway and a general experimental workflow for testing VEGFR-3 inhibitors.
Caption: Simplified VEGFR-3 signaling pathway.
Caption: Experimental workflow for testing VEGFR-3 inhibitors.
References
- 1. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects | PLOS One [journals.plos.org]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of (Rac)-SAR131675 and its Enantiomers in VEGFR-3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction to SAR131675 and its Role in VEGFR-3 Signaling
(Rac)-SAR131675 is a small molecule inhibitor that targets the tyrosine kinase domain of VEGFR-3. This receptor plays a crucial role in lymphangiogenesis, the formation of lymphatic vessels, a process implicated in tumor metastasis and other pathological conditions. By inhibiting VEGFR-3, SAR131675 has demonstrated significant anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities in preclinical models.[1][2][3] Despite promising initial results, its development was halted during preclinical stages due to adverse metabolic effects.[1]
The existence of a chiral center in the SAR131675 molecule gives rise to two enantiomers, (R)-SAR131675 and (S)-SAR131675. While the racemic mixture, this compound, contains equal amounts of both, it is common for enantiomers of a chiral drug to exhibit different pharmacological and pharmacokinetic properties. To date, a detailed public comparison of the individual enantiomers of SAR131675 has not been published.
Quantitative Data on this compound Activity
The following tables summarize the reported in vitro and in vivo efficacy of the racemic mixture of SAR131675.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC₅₀ (nM) | Reference |
| VEGFR-3 Tyrosine Kinase | Cell-free kinase assay | 23 | [1][4] |
| VEGFR-3 Autophosphorylation | HEK cells | 45 | [1][2][5] |
| VEGFR-2 Tyrosine Kinase | Cell-free kinase assay | 230 | [6] |
| VEGFR-1 Tyrosine Kinase | Cell-free kinase assay | >3000 | [6] |
| VEGFC/VEGFD-induced Proliferation | Primary human lymphatic cells | ~20 | [1][2] |
| VEGFC-induced Migration | Human microvascular endothelial cells | <100 | [6] |
| VEGFA-induced Migration | Human microvascular endothelial cells | ~300 | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Mammary 4T1 Carcinoma (mice) | 100 mg/kg/day | Significantly reduced tumor growth, lymph node invasion, and lung metastasis. | [1][3] |
| RIP1-Tag2 Pancreatic Neuroendocrine Tumors (mice) | 100 mg/kg/day | Potent anti-tumoral effect. | [1][3] |
| Colorectal Cancer Liver Metastasis (mice) | Not specified | Dramatically reduced tumor growth and modulated the immune response. | [7][8] |
| Diabetic Nephropathy (db/db mice) | Not specified | Ameliorated renal damage by reducing lipotoxicity-induced lymphangiogenesis. | [9] |
| Zebrafish Embryos | Not specified | Impaired embryonic vasculogenesis. | [10][11] |
Signaling Pathway
This compound exerts its effects by inhibiting the VEGFR-3 signaling cascade. The binding of ligands such as VEGF-C and VEGF-D to VEGFR-3 triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving pathways like PI3K/Akt and MAPK/ERK, which are crucial for lymphatic endothelial cell proliferation, migration, and survival. By blocking the initial autophosphorylation step, SAR131675 effectively shuts down these downstream signals.
Caption: VEGFR-3 Signaling Pathway and Inhibition by SAR131675.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are summaries of protocols relevant to the evaluation of SAR131675.
1. VEGFR-3 Kinase Assay (Cell-Free)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the isolated VEGFR-3 kinase domain.
-
Objective: To determine the IC₅₀ of SAR131675 for VEGFR-3 kinase activity.
-
Methodology:
-
Recombinant human VEGFR-3 tyrosine kinase is incubated with a substrate (e.g., poly(Glu, Tyr)) and ATP in a reaction buffer.
-
SAR131675 at various concentrations is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, typically using a colorimetric or radiometric method (e.g., ELISA-based detection of phosphotyrosine).
-
IC₅₀ values are calculated from the dose-response curves.
-
2. Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of cells that are dependent on VEGFR-3 signaling.
-
Objective: To determine the IC₅₀ of SAR131675 on VEGFC/D-induced lymphatic cell proliferation.
-
Methodology:
-
Primary human lymphatic endothelial cells are seeded in multi-well plates.
-
Cells are starved of growth factors and then stimulated with VEGF-C or VEGF-D in the presence of varying concentrations of SAR131675.
-
After an incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric (e.g., MTT, WST-1) or luminescent (e.g., CellTiter-Glo) assay.
-
IC₅₀ values are determined by plotting cell viability against drug concentration.
-
3. In Vivo Tumor Xenograft Model
This experimental setup evaluates the anti-tumor efficacy of a compound in a living organism.
-
Objective: To assess the effect of SAR131675 on tumor growth and metastasis in vivo.
-
Methodology:
-
Human or murine cancer cells (e.g., 4T1 mammary carcinoma) are implanted into immunocompromised or syngeneic mice, respectively.
-
Once tumors are established, mice are treated with SAR131675 or a vehicle control, typically via oral gavage, for a specified duration.
-
Tumor volume is measured regularly.
-
At the end of the study, tumors and relevant organs (e.g., lymph nodes, lungs) are harvested for analysis of tumor weight, histology, and metastatic burden.
-
Caption: General Experimental Workflow for SAR131675 Evaluation.
Discussion and Future Directions
While the available data robustly supports the potent anti-VEGFR-3 activity of this compound, the absence of a direct comparison with its individual enantiomers represents a significant knowledge gap. It is plausible that one enantiomer is significantly more active than the other, or that the enantiomers possess different off-target activities that could contribute to the observed metabolic side effects.
Future research should focus on the following:
-
Enantioselective Synthesis or Chiral Separation: The development of methods to obtain the pure (R) and (S) enantiomers of SAR131675 is a critical first step.
-
Comparative In Vitro and In Vivo Studies: A head-to-head comparison of the racemic mixture and the individual enantiomers in the assays described above would elucidate their relative potencies and selectivities.
-
Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer and the racemate is essential to understand potential differences in their in vivo behavior.
-
Toxicity Studies: A comparative toxicological assessment of the enantiomers could reveal if the adverse metabolic effects are associated with one specific enantiomer.
A thorough understanding of the stereochemistry-activity relationship of SAR131675 could potentially lead to the development of a more potent and safer second-generation VEGFR-3 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 3. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buy SAR131675 [smolecule.com]
A Comparative Guide to Validating SAR131675 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the cellular target engagement of SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). Understanding the direct interaction of SAR131675 with VEGFR-3 in a cellular context is critical for elucidating its mechanism of action and guiding further drug development. This document outlines several key experimental approaches, presenting comparative data from established multi-kinase inhibitors that also target VEGFRs, such as Sunitinib and Axitinib, to serve as a benchmark for evaluating SAR131675.
The VEGFR-3 Signaling Pathway
VEGFR-3 is a receptor tyrosine kinase that plays a crucial role in lymphangiogenesis. Upon binding its ligands, VEGF-C or VEGF-D, VEGFR-3 dimerizes, leading to autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates downstream signaling through pathways such as PI3K/AKT and RAS/MAPK/ERK, which are pivotal for lymphatic endothelial cell proliferation, survival, and migration.[1][2][3][4][5] SAR131675 is designed to inhibit the ATP-binding site of the VEGFR-3 kinase domain, thereby blocking these downstream signaling events.[6]
Comparison of Target Engagement Methodologies
To confirm the intracellular target engagement of SAR131675, a multi-faceted approach employing several orthogonal assays is recommended. The choice of method depends on the specific question, from confirming pathway inhibition to quantifying direct binding affinity in living cells.
| Methodology | Principle | Measures | Advantages | Disadvantages |
| Western Blot (Phospho-protein) | Immunodetection of phosphorylated target protein (p-VEGFR-3) and downstream effectors (p-ERK, p-AKT). | Indirect target engagement via pathway modulation. | Widely accessible, relatively low cost, provides information on downstream functional consequences. | Indirect, semi-quantitative, can be influenced by off-target effects. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, which is detected by quantifying the soluble protein fraction after heat shock.[7][8] | Direct target engagement and thermal stabilization (ΔTm). | Label-free, applicable to native proteins in intact cells and tissues, confirms direct physical interaction.[9] | Can be low-throughput, requires specific antibodies for detection. |
| NanoBioluminescence Resonance Energy Transfer (NanoBRET) | Measures the binding of a fluorescently labeled tracer to a NanoLuciferase-tagged target protein in living cells. A test compound competes with the tracer, reducing the BRET signal.[1][3] | Direct target engagement, intracellular IC50, residence time. | Quantitative, high-throughput, real-time measurements in living cells.[10] | Requires genetic modification of the target protein, development of a specific tracer. |
| Kinobeads | Competitive affinity purification-mass spectrometry. A library of immobilized kinase inhibitors ("kinobeads") is used to capture kinases from a cell lysate. A free inhibitor competes for binding, and the reduction in captured kinase is quantified by mass spectrometry.[5][11][12][13][14] | Target profiling, selectivity, and apparent dissociation constants (Kdapp) across a broad panel of kinases. | Unbiased, broad kinome profiling, identifies on- and off-targets.[13] | Lysate-based (not in intact cells), requires specialized equipment (mass spectrometer). |
Quantitative Comparison of VEGFR Inhibitors
While specific cellular target engagement data for SAR131675 using CETSA and NanoBRET assays are not extensively available in the public domain, this section provides a comparative framework using data from other well-characterized VEGFR inhibitors. Researchers can use this as a reference for their own studies with SAR131675.
Table 1: Cellular Potency and Target Engagement of Selected VEGFR Inhibitors
| Compound | Primary Targets | Cellular p-VEGFR-2 IC50 (nM) | Cellular p-PDGFRβ IC50 (nM) | Notes |
| SAR131675 | VEGFR-3, VEGFR-2[6] | ~280[7] | - | Highly selective for VEGFR-3 over VEGFR-2.[6] |
| Sunitinib | VEGFRs, PDGFRs, c-Kit[6][15] | 10[15] | 10[15] | Broad-spectrum kinase inhibitor. |
| Axitinib | VEGFR-1, -2, -3, PDGFRβ, c-Kit[16] | ~0.3 (HUVEC viability)[17] | 1.6 (biochemical)[18] | Potent inhibitor of VEGFRs.[18] |
| Regorafenib | VEGFRs, TIE2, PDGFRβ, FGFR, RET, BRAF[19][20] | - | - | Multi-kinase inhibitor with broad activity.[19] |
Note: Data is compiled from various sources and assay conditions may differ. The IC50 values represent the concentration of the inhibitor required to inhibit 50% of the phosphorylation or cellular viability.
Table 2: Illustrative Target Engagement Data (Template for SAR131675 Evaluation)
| Compound | Assay | Target | Metric | Value | Reference |
| (Example) | CETSA | VEGFR-3 | ΔTm (°C) | Data to be generated | - |
| (Example) | NanoBRET | VEGFR-3 | Intracellular IC50 (nM) | Data to be generated | - |
| Sunitinib | NanoBRET | VEGFR-2 | - | Fluorescent analog developed[21] | [21] |
| Selumetinib | CETSA | MEK1 | ΔTm (°C) | +4.2 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for three key target engagement validation techniques.
Western Blot for Phospho-VEGFR-3 and Phospho-ERK
This method indirectly assesses target engagement by measuring the inhibition of ligand-induced phosphorylation of VEGFR-3 and its downstream effector, ERK.
Protocol:
-
Cell Culture and Starvation: Culture human lymphatic endothelial cells (HLECs) or other VEGFR-3 expressing cells to 80-90% confluency. Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of SAR131675 or vehicle control for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an optimal concentration of VEGF-C (e.g., 100 ng/mL) for 10-15 minutes at 37°C.[22]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate overnight at 4°C with primary antibodies specific for phospho-VEGFR-3 (pY1230/1231), total VEGFR-3, phospho-ERK1/2 (pT202/Y204), and total ERK1/2.[23]
-
Detection: After washing, incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular setting. The principle is based on the ligand-induced thermal stabilization of the target protein.[7][8]
References
- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. NanoBRET — SGC-UNC [sgc-unc.org]
- 4. news-medical.net [news-medical.net]
- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. bosterbio.com [bosterbio.com]
A Comparative Analysis of VEGFR-3 Inhibition: SAR131675 vs. Sunitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SAR131675 and sunitinib, focusing on their inhibitory activity against Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). The information presented is supported by experimental data to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to SAR131675 and Sunitinib
SAR131675 is a potent and highly selective ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1][2] It has demonstrated antilymphangiogenic, antitumoral, and antimetastatic activities in various preclinical models.[1][3] Sunitinib is a multi-targeted tyrosine kinase inhibitor that, in addition to VEGFR-3, also targets other receptors including VEGFR-1, VEGFR-2, platelet-derived growth factor receptors (PDGFRs), and KIT.[4][5][6] This broader spectrum of activity contributes to its antiangiogenic and antitumor effects.[5][7]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of SAR131675 and sunitinib against VEGFR-3 and other related kinases. This data provides a quantitative measure of their potency and selectivity.
| Target Kinase | SAR131675 (IC50) | Sunitinib (IC50) | Reference(s) |
| VEGFR-3 (Kinase Activity) | 23 ± 7 nmol/L | 10 nmol/L | [1] |
| VEGFR-3 (Autophosphorylation) | 30 - 50 nmol/L | 10 - 30 nmol/L | [1] |
| VEGFR-2 (Kinase Activity) | ~230 nmol/L (calculated) | 14 nmol/L | [1] |
| VEGFR-2 (Autophosphorylation) | ~280 nmol/L | 48 nM | [1][4] |
| VEGFR-1 (Autophosphorylation) | ~1 µmol/L | 64 nmol/L | [1] |
Note: The VEGFR-3/VEGFR-2 IC50 ratio for SAR131675 is approximately 10, highlighting its selectivity for VEGFR-3 over VEGFR-2.[1][2]
Mechanism of Action: Targeting the VEGFR-3 Signaling Pathway
Both SAR131675 and sunitinib are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the VEGFR-3 kinase domain, preventing the transfer of a phosphate group to tyrosine residues and thereby inhibiting receptor autophosphorylation and downstream signaling.[1] The activation of VEGFR-3 by its ligands, VEGF-C and VEGF-D, is a critical step in lymphangiogenesis (the formation of new lymphatic vessels), a process implicated in tumor metastasis.[4][8] By inhibiting VEGFR-3, both compounds disrupt this pathway.
Figure 1. Simplified signaling pathway of VEGFR-3 and points of inhibition by SAR131675 and sunitinib.
Experimental Protocols
The following are summaries of the experimental methodologies used to determine the inhibitory activities of SAR131675 and sunitinib.
In Vitro VEGFR-3 Kinase Activity Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the VEGFR-3 kinase.
Figure 2. Workflow for the in vitro VEGFR-3 kinase activity assay.
Methodology: The kinase activity of recombinant human (rh)-VEGFR-3 was assessed using an ELISA-based method.[1]
-
rh-VEGFR-3 was incubated with ATP and a synthetic substrate, poly(GT).
-
SAR131675 or sunitinib was added at various concentrations.
-
The level of substrate phosphorylation was quantified using an ELISA.
-
IC50 values were determined by fitting the dose-response data to a 4-parameter logistic model.[1]
Cellular VEGFR-3 Autophosphorylation Assay
This assay evaluates the ability of the compounds to inhibit VEGFR-3 autophosphorylation within a cellular context.
Methodology:
-
Human Embryonic Kidney (HEK) cells were engineered to overexpress VEGFR-3.[1]
-
The cells were treated with varying concentrations of SAR131675 or sunitinib.
-
The level of VEGFR-3 autophosphorylation was measured.
-
IC50 values were calculated based on the dose-dependent inhibition of phosphorylation.[1]
Selectivity and Off-Target Effects
While both drugs inhibit VEGFR-3, their selectivity profiles differ significantly. SAR131675 is highly selective for VEGFR-3, with significantly less activity against VEGFR-1 and VEGFR-2.[1][2] In contrast, sunitinib is a multi-kinase inhibitor, potently inhibiting VEGFR-1, -2, and -3, as well as other receptor tyrosine kinases.[4][5][6] The broader activity of sunitinib may contribute to a different spectrum of therapeutic effects and potential side effects compared to the more targeted profile of SAR131675.
Conclusion
Both SAR131675 and sunitinib are potent inhibitors of VEGFR-3. Sunitinib exhibits slightly greater potency in in vitro assays. However, the key differentiator is selectivity. SAR131675 is a highly selective VEGFR-3 inhibitor, whereas sunitinib is a multi-targeted kinase inhibitor. The choice between these two compounds in a research or clinical setting will depend on the specific therapeutic strategy, whether the goal is a targeted inhibition of the VEGFR-3 pathway or a broader inhibition of multiple signaling pathways involved in angiogenesis and tumor growth. The detailed experimental data and protocols provided in this guide are intended to aid researchers in their evaluation of these two important compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Sunitinib inhibits lymphatic endothelial cell functions and lymph node metastasis in a breast cancer model through inhibition of vascular endothelial growth factor receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
SAR131675: A Comparative Analysis of Cross-Reactivity with VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective VEGFR-3 inhibitor, SAR131675, with a focus on its cross-reactivity with VEGFR-2. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Introduction
SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key regulator of lymphangiogenesis.[1][2][3] While highly selective for VEGFR-3, SAR131675 exhibits moderate activity against VEGFR-2, a critical mediator of angiogenesis.[1][2][3] Understanding the degree of this cross-reactivity is crucial for interpreting experimental results and predicting potential in vivo effects, as dual inhibition of VEGFR-2 and VEGFR-3 can impact both blood and lymphatic vasculature. This guide summarizes the available quantitative data on the inhibitory activity of SAR131675 against VEGFR-1, VEGFR-2, and VEGFR-3 and provides detailed protocols for the key assays used to determine these activities.
Data Presentation
The inhibitory activity of SAR131675 against VEGFR family members has been characterized using both biochemical (cell-free) and cellular assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) from these studies.
| Target | Assay Type | IC50 (nM) | Reference |
| VEGFR-3 | Tyrosine Kinase Activity (cell-free) | 20 - 23 | [1][4][5] |
| Autophosphorylation (HEK cells) | 45 | [2][3] | |
| VEGFR-2 | Tyrosine Kinase Activity (cell-free) | 235 | [4][5] |
| Autophosphorylation (HEK cells) | 280 | [4][5] | |
| VEGFA-induced Phosphorylation (PAEC) | 239 | [4] | |
| VEGFR-1 | Tyrosine Kinase Activity (cell-free) | > 3000 | [4][5] |
| Autophosphorylation (HEK cells) | ~ 1000 | [4][5] |
Table 1: Inhibitory Activity of SAR131675 against VEGFR Family Kinases. This table summarizes the IC50 values of SAR131675 for VEGFR-1, VEGFR-2, and VEGFR-3 in both biochemical and cellular assays.
The data clearly indicates that SAR131675 is most potent against VEGFR-3, with approximately 10-fold selectivity over VEGFR-2 in both kinase and cellular autophosphorylation assays.[1][2][3] The inhibitory activity against VEGFR-1 is significantly lower.
Mandatory Visualizations
To visually represent the information discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Tyrosine Kinase Assay
This assay measures the direct inhibitory effect of SAR131675 on the enzymatic activity of recombinant VEGFR kinases.
Materials:
-
Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3 tyrosine kinase domains
-
Poly (Glu, Tyr) 4:1 as a substrate
-
SAR131675
-
ATP (Adenosine triphosphate)
-
Kinase Buffer (50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄)
-
96-well plates pre-coated with poly (Glu, Tyr) substrate
-
Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to HRP)
-
Substrate for detection (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Prepare serial dilutions of SAR131675 in DMSO, and then dilute further in kinase buffer.
-
Add the diluted SAR131675 or DMSO (vehicle control) to the wells of the pre-coated 96-well plate.
-
Add the recombinant VEGFR kinase to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be 30 µM for VEGFR-1 and VEGFR-3, and 15 µM for VEGFR-2.[5]
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Wash the plate to remove non-bound reagents.
-
Add the HRP-conjugated anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate to remove unbound antibody.
-
Add the TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each concentration of SAR131675 and determine the IC50 value by non-linear regression analysis.
Cellular VEGFR Autophosphorylation Assay
This assay determines the ability of SAR131675 to inhibit the autophosphorylation of VEGFRs in a cellular context.
Materials:
-
HEK293 cells transiently overexpressing human VEGFR-1, VEGFR-2, or VEGFR-3.
-
Porcine Aortic Endothelial Cells (PAEC) stably expressing human VEGFR-2.
-
Cell culture medium and supplements.
-
SAR131675.
-
Recombinant human VEGF-A, VEGF-C, or VEGF-D.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibodies for Western blot or ELISA:
-
Primary antibodies: anti-phospho-VEGFR (specific for each receptor), anti-total-VEGFR.
-
HRP-conjugated secondary antibodies.
-
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescent substrate.
-
Imaging system for Western blots or ELISA plate reader.
Procedure:
-
Cell Culture and Treatment:
-
Culture the appropriate cell line (HEK or PAEC) in multi-well plates until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of SAR131675 or DMSO (vehicle control) for 1-2 hours.
-
-
Ligand Stimulation:
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) at 37°C. Use VEGF-A for VEGFR-2, and VEGF-C or VEGF-D for VEGFR-3 expressing cells.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 20-30 minutes.
-
Scrape the cells and collect the lysates.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Detection of Phosphorylation (Western Blot):
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for the phosphorylated form of the target VEGFR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total VEGFR to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated VEGFR signal to the total VEGFR signal.
-
Calculate the percent inhibition of phosphorylation for each SAR131675 concentration and determine the IC50 value.
-
References
SAR131675: A Comparative Analysis of Efficacy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SAR131675, a selective VEGFR-3 tyrosine kinase inhibitor, across various preclinical cancer models. The data presented is compiled from published studies to support an objective evaluation of its anti-tumor, anti-metastatic, and anti-lymphangiogenic properties.
Quantitative Efficacy Data Summary
The following tables summarize the key quantitative findings on the efficacy of SAR131675 in different cancer models.
| Cancer Model | Animal Model | Treatment Group | Dosage | % Tumor Volume Reduction | % Reduction in Lung Metastases | % Reduction in Lymph Node Osteopontin | Reference |
| 4T1 Mammary Carcinoma | Balb/c Mice | SAR131675 | 30 mg/kg/d | 24% (P < 0.05) | 17% (ns) | - | [1] |
| SAR131675 | 100 mg/kg/d | 50% (P < 0.001) | 28% (P < 0.05) | 56% (P < 0.01) | [1] | ||
| Sunitinib | 50 mg/kg/d | 82% | No effect | - | [1] | ||
| Colorectal Cancer Liver Metastasis (CLM) | CBA Mice | SAR131675 | Not Specified | 84% (P < 0.0001) | - | - | [2] |
| RIP1-Tag2 Pancreatic Neuroendocrine Tumor (Prevention) | Transgenic Mice | SAR131675 | Not Specified | 42% decrease in angiogenic islets (P < 0.05) | - | - | [3] |
| RIP1-Tag2 Pancreatic Neuroendocrine Tumor (Intervention) | Transgenic Mice | SAR131675 | 100 mg/kg/d | Significant reduction in total tumor volume (P < 0.05) | - | - | [3] |
Signaling Pathway and Mechanism of Action
SAR131675 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[4][5] The primary mechanism of action involves blocking the binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3, thereby inhibiting downstream signaling pathways that promote lymphangiogenesis (the formation of new lymphatic vessels) and, to a lesser extent, angiogenesis.[3][6] This inhibition has been shown to reduce tumor growth, metastasis to lymph nodes and lungs, and decrease the infiltration of tumor-associated macrophages (TAMs).[1][7]
Experimental Protocols
4T1 Mammary Carcinoma Model
-
Cell Line: 4T1 murine mammary carcinoma cells.
-
Animal Model: Female Balb/c mice.
-
Tumor Implantation: 1 x 105 4T1 cells were implanted orthotopically into the mammary fat pads.[8]
-
Treatment: Mice were treated orally with vehicle, SAR131675 (30 and 100 mg/kg/d), or sunitinib (50 mg/kg/d) from day 5 to day 21 after implantation.[1]
-
Efficacy Endpoints:
-
Tumor volume was monitored throughout the study.[1]
-
At day 21, mice were euthanized, and primary tumors were excised and weighed.
-
Lungs were collected to count macroscopic metastases.[1]
-
Sentinel lymph nodes were collected for quantification of osteopontin levels by ELISA as a marker for metastatic cell infiltration.[1]
-
Tumor lysates were analyzed for murine VEGFR-3 levels by ELISA.[1]
-
Tumor sections were analyzed for macrophage infiltration by F4/80 immunostaining.[3]
-
Colorectal Cancer Liver Metastasis (CLM) Model
-
Animal Model: Male CBA mice.
-
Metastasis Induction: Colorectal liver metastases were induced via intrasplenic injection of tumor cells.[2]
-
Treatment: Mice were treated daily with SAR131675.
-
Efficacy Endpoints:
-
Tumor growth and immune infiltrates in tumor and liver tissues were assessed at 10, 16, and 22 days post-tumor induction.[2]
-
Tumor burden was quantified as a percentage of the total liver area.[2]
-
Immune cell populations (CD45+, CD11b+, F4/80+, Ly6C, CD3+, CD4+, CD8+, PD-1+) in the liver and tumor were analyzed by flow cytometry and immunohistochemistry.[2][9]
-
RIP1-Tag2 Pancreatic Neuroendocrine Tumor Model
-
Animal Model: RIP1-Tag2 transgenic mice, which spontaneously develop pancreatic neuroendocrine tumors.
-
Study Designs:
-
Prevention Study: Treatment with SAR131675 was initiated in 5-week-old mice to evaluate the effect on the "angiogenic switch."[3]
-
Intervention Study: Treatment with SAR131675 (100 mg/kg/d) was started at 10 weeks of age, and total tumor volume was measured at 12 weeks.[3]
-
Survival Study: Daily treatment with SAR131675 (100 mg/kg) was started at 12 weeks of age, and survival was monitored.[3]
-
-
Efficacy Endpoints:
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of SAR131675 in a solid tumor model.
Comparison with Alternatives
In the 4T1 mammary carcinoma model, SAR131675 was compared to sunitinib, a multi-kinase inhibitor. While sunitinib showed a stronger effect on reducing primary tumor growth (82% reduction), it had no effect on the number of lung metastases.[1] In contrast, SAR131675 at 100 mg/kg/d significantly reduced both primary tumor volume (50% reduction) and lung metastases (28% reduction).[1] This suggests that the selective inhibition of VEGFR-3 by SAR131675 may offer a distinct advantage in controlling metastatic dissemination compared to broader spectrum kinase inhibitors.
Conclusion
SAR131675 demonstrates significant anti-tumor and anti-metastatic efficacy in a range of preclinical cancer models, including mammary, colorectal, and pancreatic cancers.[1][2][3] Its primary mechanism of action, the selective inhibition of VEGFR-3, leads to a reduction in lymphangiogenesis and tumor-associated macrophage infiltration.[3][7] Comparative data suggests that its specific targeting of the VEGFR-3 pathway may be particularly effective in preventing metastasis, a key advantage in cancer therapy.[1] Despite promising preclinical results, the development of SAR131675 was reportedly terminated due to adverse metabolic effects.[8] However, the insights gained from these studies remain valuable for the development of next-generation selective VEGFR-3 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic,anti-tumoral and anti-metastatic activities [en-cancer.fr]
- 6. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of SAR131675's Antimetastatic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimetastatic properties of SAR131675, a selective Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase inhibitor. The following sections detail its performance against other relevant inhibitors, supported by experimental data, and provide comprehensive experimental protocols for the cited studies.
Executive Summary
SAR131675 has demonstrated significant antimetastatic activity in preclinical models, primarily by inhibiting lymphangiogenesis and modulating the tumor microenvironment.[1][2] Its high selectivity for VEGFR-3 distinguishes it from multi-kinase inhibitors that target a broader range of kinases.[1][2] This guide compares the efficacy of SAR131675 with the multi-kinase inhibitors Sunitinib and Sorafenib, as well as the next-generation selective VEGFR-3 inhibitor, EVT801.
Data Presentation
In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of SAR131675 and comparator compounds against key kinases.
| Compound | Target Kinase | IC50 (nmol/L) | Assay Type |
| SAR131675 | VEGFR-3 | 20 | Tyrosine Kinase Assay |
| VEGFR-3 | 45 | Autophosphorylation in HEK cells | |
| VEGFR-2 | ~280 | Autophosphorylation in HEK cells | |
| VEGFR-1 | ~1000 | Autophosphorylation in HEK cells | |
| Sunitinib | VEGFR-3 | 10 - 30 | Autophosphorylation in HEK cells |
| VEGFR-2 | 14 | Tyrosine Kinase Assay | |
| VEGFR-1 | 64 | Tyrosine Kinase Assay | |
| EVT801 | VEGFR-3 | 11 | Biochemical Assay |
| VEGFR-3 | 39 | Cellular Assay | |
| VEGFR-2 | 130 | Biochemical Assay | |
| VEGFR-1 | 396 | Biochemical Assay |
Data compiled from multiple sources.[1][3][4]
In Vivo Antimetastatic Efficacy in the 4T1 Mammary Carcinoma Model
The 4T1 murine mammary carcinoma model is a well-established tool for studying spontaneous metastasis. The following table compares the in vivo antimetastatic effects of SAR131675 and other inhibitors in this model.
| Treatment | Dosage | Primary Tumor Growth Inhibition | Reduction in Lung Metastases |
| SAR131675 | 100 mg/kg/day | 50% | 28% |
| Sunitinib | 50 mg/kg/day | 82% | No significant effect |
| EVT801 | 30 mg/kg/day (in combination with anti-PD-1) | Superior to single agent | Decrease in lung metastasis spreading |
| Sorafenib | Not directly compared in the same study for metastasis | Showed reduction in lung metastasis in other 4T1 models | - |
Data is based on studies in BALB/c mice with orthotopic implantation of 4T1 cells.[4][5]
Signaling Pathway and Experimental Workflow
VEGFR-3 Signaling Pathway and Inhibition by SAR131675
The diagram below illustrates the VEGFR-3 signaling cascade, which is crucial for lymphangiogenesis, and the point of inhibition by SAR131675.
Caption: VEGFR-3 signaling pathway and SAR131675 inhibition.
Experimental Workflow for Evaluating Antimetastatic Activity
The following diagram outlines a typical experimental workflow for assessing the antimetastatic potential of a compound in the 4T1 mammary carcinoma model.
Caption: Workflow for in vivo antimetastatic studies.
Experimental Protocols
In Vitro VEGFR-3 Tyrosine Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-3.
Materials:
-
Recombinant human VEGFR-3 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (e.g., SAR131675)
-
Kinase buffer
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the recombinant VEGFR-3 kinase, the substrate, and the test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., HTRF, ELISA).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
4T1 Mammary Carcinoma In Vivo Model
Objective: To evaluate the effect of a test compound on primary tumor growth and spontaneous metastasis.
Materials:
-
4T1 murine mammary carcinoma cells
-
Female BALB/c mice (6-8 weeks old)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Test compound formulated for oral gavage
-
Calipers for tumor measurement
-
Surgical instruments for tumor resection (optional)
-
Bouin's solution for lung fixation
Procedure:
-
Culture 4T1 cells and harvest them during the exponential growth phase.
-
Resuspend the cells in PBS (or a PBS/Matrigel mixture) to a final concentration of 1 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^5 cells) into the mammary fat pad of each mouse.
-
Allow the primary tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound (e.g., SAR131675 at 100 mg/kg/day) and vehicle control daily by oral gavage.
-
Measure the primary tumor volume with calipers two to three times per week. The formula V = 0.52 × (width)² × (length) is commonly used.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
After a predetermined period (e.g., 21-28 days), euthanize the mice.
-
Excise the lungs and fix them in Bouin's solution.
-
Count the number of metastatic nodules on the lung surface under a dissecting microscope.
-
Lymph nodes can also be harvested for histological analysis of metastatic invasion.
Conclusion
The available preclinical data strongly support the antimetastatic activity of SAR131675, which is primarily mediated through the selective inhibition of VEGFR-3.[1][2] This leads to a reduction in lymphangiogenesis and a decrease in the infiltration of pro-metastatic tumor-associated macrophages.[1][2] When compared to the multi-kinase inhibitor sunitinib, SAR131675 demonstrates a more specific antimetastatic effect in the 4T1 model, reducing lung metastases where sunitinib, despite inhibiting primary tumor growth more potently, does not.
The development of EVT801, a selective VEGFR-3 inhibitor with a potentially improved safety profile, highlights the continued interest in this therapeutic strategy.[3] While direct comparative studies with SAR131675 are not yet widely published, the data for EVT801 also show promise in reducing metastasis.[5][6] The choice between a highly selective inhibitor like SAR131675 or EVT801 and a multi-kinase inhibitor will likely depend on the specific cancer type, the relative importance of VEGFR-3 signaling in its metastatic cascade, and the overall treatment strategy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of selective VEGFR-3 inhibition in preventing and treating metastatic cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
SAR131675: A Comparative Guide for VEGFR-3 Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SAR131675, a potent and selective Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) inhibitor, with other alternative compounds used in VEGFR-3 research. The information presented is supported by experimental data to aid in the selection of the most appropriate tool compound for your research needs.
Introduction to SAR131675
SAR131675 is a small molecule inhibitor that has demonstrated high potency and selectivity for the VEGFR-3 tyrosine kinase.[1][2] Its efficacy in inhibiting lymphangiogenesis and tumor metastasis in preclinical models makes it a valuable tool for studying the physiological and pathological roles of the VEGFR-3 signaling pathway.[1] This guide will delve into the specifics of its performance in comparison to other known VEGFR-3 inhibitors.
Comparative Analysis of VEGFR-3 Inhibitors
The selection of a suitable tool compound is critical for the accuracy and reproducibility of experimental results. This section compares SAR131675 with other commercially available compounds that target VEGFR-3.
Potency and Selectivity
The potency and selectivity of an inhibitor are paramount for its utility as a research tool. The following table summarizes the in vitro inhibitory activities of SAR131675 and other selected compounds against VEGFR family kinases.
| Compound | VEGFR-3 IC50 (nM) | VEGFR-2 IC50 (nM) | VEGFR-1 IC50 (nM) | Selectivity for VEGFR-3 vs VEGFR-2 | Selectivity for VEGFR-3 vs VEGFR-1 | Reference(s) |
| SAR131675 | 20 - 23 | 235 - 280 | >1000 - >3000 | ~10-14 fold | >43 - >150 fold | [1][2][3][4] |
| EVT801 | 11 - 39 | 260 | 2130 | ~7 - 24 fold | ~55 - 194 fold | [5][6][7] |
| MAZ51 | ~5000 (effective concentration) | ~50000 (effective concentration) | Not Reported | ~10 fold | Not Reported | [8] |
| Compound 38k (VEGFR-3-IN-1) | 110.4 | >10000 | >10000 | ~90 fold | ~90 fold | [9][10] |
| Sunitinib | 10 - 30 (autophosphorylation) | 14 | 64 | ~0.5 - 2 fold (less selective) | ~2 - 6 fold (less selective) | [3] |
| Sorafenib | 20 | 90 | Not Reported | ~4.5 fold (less selective) | Not Reported | [11] |
| Regorafenib | 46 (murine) | 4.2 (murine) | 13 | ~0.1 fold (less selective) | ~0.3 fold (less selective) | [11][12] |
| Pazopanib | 47 | 30 | 10 | ~0.6 fold (less selective) | ~0.2 fold (less selective) | [11] |
Note: IC50 values can vary between different assay formats and conditions. The data presented here is compiled from various sources and should be used for comparative purposes.
SAR131675 exhibits a favorable selectivity profile, with significantly higher potency for VEGFR-3 compared to VEGFR-1 and VEGFR-2.[2][3] Newer compounds like EVT801 and Compound 38k also demonstrate high selectivity for VEGFR-3.[5][9] In contrast, multi-kinase inhibitors such as Sunitinib, Sorafenib, Regorafenib, and Pazopanib show broader activity across the VEGFR family and other kinases, which can be a confounding factor in studies aiming to specifically dissect the role of VEGFR-3.[3][11]
Signaling Pathway and Experimental Workflow
To effectively utilize SAR131675 as a tool compound, it is crucial to understand its mechanism of action within the VEGFR-3 signaling cascade and the typical experimental workflows for its evaluation.
VEGFR-3 Signaling Pathway
VEGFR-3 is a key regulator of lymphangiogenesis. Upon binding of its ligands, VEGF-C or VEGF-D, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily through the PI3K/AKT and MAPK/ERK pathways. These pathways regulate endothelial cell proliferation, migration, and survival.
Caption: VEGFR-3 signaling pathway and the inhibitory action of SAR131675.
Experimental Workflow for Inhibitor Characterization
A typical workflow to characterize a VEGFR-3 inhibitor like SAR131675 involves a multi-step process, from in vitro biochemical assays to in vivo animal models.
Caption: A generalized experimental workflow for evaluating a VEGFR-3 inhibitor.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are overviews of key experimental protocols used in the characterization of VEGFR-3 inhibitors.
In Vitro VEGFR-3 Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on VEGFR-3 kinase activity.
Methodology:
-
Plate Preparation: Coat 96-well plates with a substrate for the kinase, such as poly(Glu, Tyr).
-
Reaction Mixture: Prepare a reaction buffer containing recombinant human VEGFR-3 enzyme, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using an ELISA-based method with a phospho-tyrosine specific antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.
-
Data Analysis: Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular VEGFR-3 Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit VEGFR-3 autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture cells that endogenously or exogenously express VEGFR-3 (e.g., human lymphatic endothelial cells - HLECs, or HEK293 cells transfected with VEGFR-3).
-
Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells for several hours prior to the experiment.
-
Inhibitor Treatment: Pre-incubate the cells with the test compound at various concentrations for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a VEGFR-3 ligand, such as VEGF-C (e.g., 50-100 ng/mL), for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-3 (p-VEGFR-3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VEGFR-3.
-
-
Data Analysis: Quantify the band intensities and determine the concentration of the inhibitor that reduces VEGFR-3 phosphorylation by 50%.
In Vivo Lymphangiogenesis Model (Mouse Ear Spongiosis)
Objective: To evaluate the effect of a compound on lymphangiogenesis in a living organism.
Methodology:
-
Animal Model: Use adult mice (e.g., BALB/c).
-
Sponge Implantation: Surgically implant a small sterile sponge disc subcutaneously in the ear of the mouse. The sponge can be pre-soaked with a pro-lymphangiogenic factor like VEGF-C to induce a robust response.
-
Compound Administration: Administer the test compound (e.g., SAR131675) to the mice daily via an appropriate route (e.g., oral gavage).
-
Tissue Collection: After a set period (e.g., 7-14 days), euthanize the mice and excise the ears containing the sponges.
-
Immunohistochemistry:
-
Fix, embed, and section the tissue.
-
Perform immunohistochemical staining for lymphatic vessel markers such as LYVE-1 or Podoplanin.
-
Blood vessels can be co-stained with a marker like CD31.
-
-
Quantification: Quantify the lymphatic vessel density within the sponge implants by image analysis.
In Vivo Tumor Metastasis Model
Objective: To assess the impact of a compound on the metastatic spread of cancer cells.
Methodology:
-
Cell Line: Use a metastatic cancer cell line (e.g., 4T1 murine breast cancer cells) that can be tracked in vivo (e.g., by luciferase expression).
-
Orthotopic Implantation: Inject the cancer cells into the primary organ of origin in immunocompromised or syngeneic mice (e.g., mammary fat pad for 4T1 cells).
-
Compound Treatment: Begin treatment with the test compound at a predetermined time point after tumor cell implantation.
-
Monitoring Primary Tumor Growth: Measure the primary tumor volume regularly using calipers.
-
Monitoring Metastasis:
-
For luciferase-expressing cells, perform bioluminescence imaging at regular intervals to track the spread of cancer cells to distant organs (e.g., lungs, liver, lymph nodes).
-
At the end of the study, harvest organs and lymph nodes for histological analysis to confirm the presence and extent of metastases.
-
-
Data Analysis: Compare the number and size of metastatic lesions between the treated and control groups.
Conclusion
References
- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EVT801, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 7. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | MAZ51 Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 9. Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. altmeyers.org [altmeyers.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of (Rac)-SAR131675
For researchers, scientists, and drug development professionals handling (Rac)-SAR131675, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not extensively documented, its Safety Data Sheet (SDS) indicates that it is not classified as a hazardous substance. This allows for its disposal following general laboratory procedures for non-hazardous chemical waste.
Hazard Assessment
According to the Safety Data Sheet provided by Cayman Chemical, SAR131675 has the following hazard ratings:
| Hazard Rating System | Health | Fire | Reactivity |
| NFPA Ratings | 0 | 0 | 0 |
| HMIS-Ratings | 0 | 0 | 0 |
These ratings, on a scale of 0 to 4, indicate a minimal hazard.
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for the disposal of non-hazardous laboratory chemical waste and should be followed for this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate personal protective equipment, including:
-
Standard laboratory coat
-
Safety glasses
-
Gloves
Step 2: Waste Identification and Segregation
-
Do not mix this compound waste with hazardous waste streams such as flammable solvents, corrosive materials, or reactive chemicals.[1][2]
-
If this compound is in a solution, identify the solvent. If the solvent is hazardous, the entire mixture must be treated as hazardous waste and disposed of accordingly.
Step 3: Containerization of Solid Waste
-
Place solid this compound waste in a designated, leak-proof container that is clearly labeled as "Non-Hazardous Chemical Waste."
-
Ensure the container is compatible with the chemical and will not react with or be degraded by it.[3][4]
Step 4: Disposal of Liquid Waste
-
For small quantities of this compound dissolved in non-hazardous, water-soluble solvents, disposal down the sanitary sewer may be permissible, followed by flushing with a copious amount of water.[6][7]
-
Crucially, always check with your institution's Environmental Health and Safety (EHS) department for local regulations and specific guidance on sewer disposal, as this practice is not universally accepted and is subject to local ordinances. [6][8]
-
Liquid waste that cannot be disposed of down the drain should be collected in a clearly labeled, sealed, and compatible container.
Step 5: Disposal of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).[5][9]
-
The rinsate should be collected and disposed of as chemical waste.[5][10]
-
After rinsing, deface or remove the original label from the container.[5] The container can then typically be disposed of in the regular laboratory trash or recycling, depending on institutional policy.[5][6]
Step 6: Final Disposal
-
Arrange for the collection of the non-hazardous waste container by your institution's waste management service.[1]
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the provided search results. The procedures outlined above are based on general laboratory chemical waste management guidelines.
Disposal Workflow Visualization
The following diagram illustrates the general workflow for the disposal of non-hazardous laboratory chemicals like this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. actenviro.com [actenviro.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. vumc.org [vumc.org]
- 6. sfasu.edu [sfasu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling (Rac)-SAR131675
For researchers, scientists, and drug development professionals working with (Rac)-SAR131675, this guide provides immediate safety, handling, and disposal information. While one safety data sheet (SDS) indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), another product information sheet advises treating it as potentially hazardous until more information is available.[1] Therefore, a cautious approach to handling is recommended.
Key Safety Precautions:
-
Hazard Assessment: Treat this compound as a potentially hazardous substance.[1] Avoid ingestion, inhalation, and direct contact with eyes and skin.[1]
-
First Aid Measures:
-
After Inhalation: Move the individual to fresh air. If complaints arise, consult a doctor.
-
After Skin Contact: The product is generally not considered a skin irritant. However, it is prudent to wash the affected area thoroughly.
-
After Eye Contact: Rinse the opened eye for several minutes under running water.
-
After Swallowing: If symptoms persist, seek medical attention.
-
Personal Protective Equipment (PPE)
A standard level of personal protective equipment should be utilized to minimize exposure when handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Generally not required if handled in a well-ventilated area. Use a fume hood for procedures that may generate dust or aerosols. |
Operational and Disposal Plans
Handling and Storage:
-
This compound is supplied as a crystalline solid.[1]
-
Storage: Store at -20°C for long-term stability (≥4 years).[1]
-
Preparation of Solutions: Stock solutions can be prepared by dissolving the solid in a solvent of choice, which should be purged with an inert gas.[1] this compound is soluble in chloroform at approximately 30 mg/ml.[1][2]
-
Stability: The compound should be protected from direct light exposure to maintain its chemical integrity, as the naphthyridine core is moderately photosensitive, especially to ultraviolet radiation.[3] It is recommended to use amber glassware or store in dark containers.[3] The compound is stable under normal atmospheric oxygen levels.[3]
Disposal:
Waste disposal procedures should adhere to local, state, and federal regulations for chemical waste. As a precautionary measure, this compound waste should be handled as chemical waste.
Experimental Workflow for Handling:
Caption: A typical workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
